molecular formula C8H11BO3 B3028010 3-(Hydroxymethyl)-5-methylphenylboronic Acid CAS No. 1451391-46-0

3-(Hydroxymethyl)-5-methylphenylboronic Acid

Cat. No.: B3028010
CAS No.: 1451391-46-0
M. Wt: 165.98
InChI Key: XAHBYOREXCQDRQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylphenylboronic Acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98. The purity is usually 95%.
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Properties

IUPAC Name

[3-(hydroxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBYOREXCQDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)CO)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223927
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-46-0
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Hydroxymethyl)-5-methylphenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a versatile hydroxymethyl group, allows for complex molecular architectures and the synthesis of novel drug candidates.[2] The rigorous and unambiguous characterization of this reagent is paramount to ensure reaction efficiency, product purity, and reproducibility in research and development settings. This guide provides an in-depth, multi-technique approach to the complete analytical characterization of this compound, grounded in the principles of scientific integrity and self-validating methodologies.

Introduction: The Significance of a Versatile Building Block

Phenylboronic acids are a cornerstone of synthetic chemistry, enabling the construction of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[1] The title compound, this compound (Figure 1), offers distinct synthetic advantages. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling, while the hydroxymethyl group can serve as a point for further derivatization, such as esterification or etherification, and can influence solubility and pharmacokinetic properties in drug candidates.

Given its role as a foundational reagent, verifying its identity, purity, and stability is a non-negotiable prerequisite for its use in any synthetic campaign. A failure to do so can lead to failed reactions, impure products, and misleading biological data. This guide outlines a synergistic workflow where data from orthogonal analytical techniques are integrated to build a complete and trustworthy profile of the material.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is presented in Table 1. This data serves as the foundational reference for all subsequent analytical work.

PropertyValueSource
CAS Number 1451391-46-0[3][4][5]
Molecular Formula C₈H₁₁BO₃[5]
Molecular Weight 165.98 g/mol [5][6]
Appearance Solid[7]
Storage Inert atmosphere, 2-8°C[5]

The Characterization Workflow: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a chemical substance. True confidence in a reagent's quality comes from a holistic workflow where the results from different methods corroborate one another. This principle of data triangulation is crucial for establishing a self-validating system of characterization. The logical flow of this process is depicted below.

G cluster_0 Initial Assessment cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Final Validation Sample Sample of 3-(Hydroxymethyl)-5- methylphenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry (LC-MS / ESI-MS) Sample->MS HPLC HPLC Analysis (Purity Assessment) Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal EA Elemental Analysis (CHN) Sample->EA Validation Validated Compound Identity, Purity, Structure NMR->Validation MS->Validation HPLC->Validation FTIR->Validation Thermal->Validation EA->Validation

Caption: A logical workflow for the comprehensive characterization of a chemical reagent.

Structural Elucidation and Verification

The primary goal of characterization is to confirm that the molecular structure of the material is correct. This is achieved by combining spectroscopic techniques that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, a suite of experiments—¹H, ¹³C, and ¹¹B NMR—provides a complete picture of the carbon skeleton, proton environments, and the state of the boron atom.

  • Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because it readily solubilizes the polar compound and, being aprotic, allows for the observation of exchangeable protons from the hydroxyl (-CH₂OH ) and boronic acid (-B(OH )₂) groups.

Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

  • ~7.3-7.5 ppm (m, 3H): Aromatic protons (Ar-H ). The meta-substitution pattern will lead to a complex multiplet.

  • ~5.1 ppm (s, 2H): Boronic acid protons (-B(OH )₂). This peak is often broad and exchanges with D₂O.

  • ~4.8 ppm (t, 1H): Hydroxymethyl proton (-CH₂OH ). This peak will also exchange with D₂O and may show coupling to the adjacent CH₂ protons.

  • ~4.4 ppm (d, 2H): Methylene protons (Ar-CH ₂-OH).

  • ~2.2 ppm (s, 3H): Methyl protons (Ar-CH ₃).

Experimental Protocol: ¹H NMR Spectroscopy

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).

  • Process the data by applying Fourier transform, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integrate all peaks and assign them to the corresponding protons in the structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a fundamental confirmation of its elemental formula. For boronic acids, electrospray ionization (ESI) is a common and effective technique.

  • Expertise & Causality: ESI in negative mode is often more sensitive for boronic acids, as they can be readily deprotonated to form an [M-H]⁻ adduct.[8] A key diagnostic feature is the presence of the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which results in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of a boron-containing compound.[9]

Expected MS Data (ESI-):

  • [M-H]⁻: Calculated for C₈H₁₀¹¹BO₃⁻: 165.07.

  • [M-H]⁻: Calculated for C₈H₁₀¹⁰BO₃⁻: 164.07.

Experimental Protocol: LC-MS Analysis

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Set up the mass spectrometer for ESI in negative scan mode over a mass range of m/z 50-500.

  • Inject 5 µL of the sample solution into the LC-MS system.

  • Analyze the resulting mass spectrum, looking for the deprotonated molecular ion [M-H]⁻ and confirming the boron isotopic pattern.

Data Triangulation for Structural Validation

G Structure Proposed Structure: This compound NMR ¹H & ¹³C NMR - Confirms C-H framework - Shows proton/carbon count - Proves connectivity Structure->NMR predicts MS Mass Spectrometry - Confirms Molecular Weight (165.98) - Validates Elemental Formula (C₈H₁₁BO₃) - Boron isotope pattern Structure->MS predicts FTIR FT-IR Spectroscopy - Confirms -OH groups - Confirms aromatic C=C - Confirms B-O bond Structure->FTIR predicts NMR->Structure validates MS->Structure validates FTIR->Structure validates

Caption: Data triangulation from orthogonal techniques for structural validation.

Purity Determination and Stability Assessment

Once the structure is confirmed, determining the purity of the reagent is the next critical step. Impurities can act as catalyst poisons or be incorporated into the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for boronic acids.

  • Trustworthiness & Causality: The method's trustworthiness is enhanced by using a photodiode array (PDA) detector, which not only quantifies the main peak but also provides a UV spectrum. This helps to confirm that co-eluting peaks are not hiding under the main analyte peak and allows for peak purity analysis. The mobile phase is typically acidified with formic or trifluoroacetic acid. This suppresses the ionization of the acidic boronic acid group, ensuring it is in a neutral state, which leads to better retention on a C18 column and improved, symmetrical peak shapes.[10][11]

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: PDA at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: 0.5 mg/mL in 50:50 Acetonitrile:Water.

The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. A high-quality reagent should exhibit a purity of ≥97%.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. While not quantitative, it serves as an excellent identity check.

Expected Characteristic IR Absorptions:

  • 3400-3200 cm⁻¹ (broad): O-H stretching from both the alcohol and boronic acid moieties.[12]

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.[12]

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -CH₂-).[12]

  • ~1600 cm⁻¹: Aromatic C=C ring stretching.

  • ~1350 cm⁻¹: B-O stretching, a key diagnostic peak for boronic acids.[13]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the material's thermal stability, melting point, and the presence of bound water or solvent.[14][15]

  • Expertise & Causality: For boronic acids, TGA is particularly useful for observing dehydration. Phenylboronic acids are known to reversibly form cyclic anhydrides (boroxines) upon heating with the loss of water. TGA can quantify this mass loss.[16] DSC will show the corresponding endothermic event for this dehydration, as well as a sharp endotherm at the compound's melting point, the sharpness of which can be an indicator of purity.[15]

Experimental Protocol: TGA/DSC

  • Place 5-10 mg of the sample into an aluminum TGA/DSC pan.

  • Place the pan in the instrument.

  • Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.[17]

  • Record both the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19][20]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere like argon or nitrogen to prevent degradation.[5]

Conclusion

The characterization of this compound is a clear example of the necessity for a rigorous, multi-technique analytical workflow in modern chemical science. By systematically applying NMR for structure, MS for molecular weight, HPLC for purity, and complementary techniques like FT-IR and thermal analysis, researchers can establish a high degree of confidence in the quality of this critical synthetic building block. This confidence underpins the integrity of subsequent research, ensuring that outcomes are both reliable and reproducible.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). [Source not further specified].
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.
  • ChemicalBook. (n.d.). 3-(HydroxyMethyl)
  • PubChem. (n.d.). 3-Hydroxy-5-methylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.).
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... (2021). American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry... (n.d.). [Source not further specified].
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC - NIH. [Link]

  • Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe... (2024). Analytical Chemistry. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). [Source not further specified]. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry... (n.d.). PMC - PubMed Central. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0121409). PhytoBank. [Link]

  • University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. [Link]

  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

  • Max-Planck-Gesellschaft. (n.d.). Thermal Analysis - TGA/DSC. Max-Planck-Gesellschaft. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Source not further specified]. [Link]

  • ScienceDaily. (2017, April 14). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Chegg.com. (2017, December 2). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. [Link]

Sources

physical and chemical properties of 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Hydroxymethyl)-5-methylphenylboronic Acid for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional organoboron compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety and a modifiable hydroxymethyl group on a substituted phenyl ring, makes it a highly valuable synthetic intermediate. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physical and chemical properties, reactivity, and practical applications, with a focus on the underlying principles that govern its behavior. As a Senior Application Scientist, the aim is to bridge theoretical knowledge with practical, field-proven insights to empower its effective utilization in the laboratory.

Part 1: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. These parameters dictate its solubility, reactivity, and stability, thereby influencing reaction setup, purification, and storage.

Structural and Physical Data Summary

Quantitative data for this compound is summarized below. It is important to note that while some data points are specific to this molecule, others are estimated or based on closely related structural analogs due to limited availability in the literature. Such instances are clearly indicated.

PropertyValueSource / Note
CAS Number 1451391-46-0[1][2]
Molecular Formula C₈H₁₁BO₃[3]
Molecular Weight 165.98 g/mol [2][3]
Appearance White to off-white solidGeneral observation for arylboronic acids
Melting Point No data available. Analog: 3-(Hydroxymethyl)phenylboronic acid melts at 95-99 °C.
Purity Typically ≥98%[2][3]
SMILES CC1=CC(CO)=CC(B(O)O)=C1[3]
pKa ~9 (Estimated)Based on typical pKa values for arylboronic acids.[1]
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General property of arylboronic acids.
Acidity and the Boron Equilibrium

The boronic acid functional group is a Lewis acid, capable of accepting a hydroxide ion from an aqueous medium to form a tetrahedral boronate species. This equilibrium is pH-dependent and is central to the compound's reactivity.[1]

The pKa of most arylboronic acids falls in the range of 8-10.[4] At a pH below its pKa, the neutral, trigonal planar boronic acid form (ArB(OH)₂) is predominant. As the pH increases to values above the pKa, the equilibrium shifts towards the anionic, tetrahedral boronate form ([ArB(OH)₃]⁻). This transformation is critical for its participation in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the more nucleophilic and reactive species.[1]

G B_acid ArB(OH)₂ Trigonal Planar (Less Reactive) B_anion [ArB(OH)₃]⁻ Tetrahedral (More Reactive) B_acid->B_anion + OH⁻ (High pH) B_anion->B_acid + H⁺ (Low pH)

Caption: pH-dependent equilibrium of boronic acid.

Part 2: Spectral Characterization

While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectral features based on data from analogous compounds.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons, and the hydroxyl protons.

    • Aromatic Protons (Ar-H) : Three signals in the aromatic region (~7.0-8.0 ppm), likely appearing as singlets or narrow multiplets due to the substitution pattern.

    • Benzylic Protons (-CH₂OH) : A singlet around 4.5-4.7 ppm.

    • Methyl Protons (-CH₃) : A singlet around 2.3-2.5 ppm.

    • Hydroxyl Protons (-OH and -B(OH)₂) : Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.

  • ¹³C NMR Spectroscopy : The carbon NMR would display signals for each unique carbon atom.

    • Aromatic Carbons : Signals in the 120-140 ppm range. The carbon attached to the boron atom (C-B) may show a broad signal or sometimes not be detected due to quadrupolar relaxation.[5]

    • Benzylic Carbon (-CH₂OH) : A signal around 64-66 ppm.

    • Methyl Carbon (-CH₃) : A signal in the aliphatic region, typically around 20-22 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.

    • O-H Stretch : A very broad and strong band from ~3200 to 3600 cm⁻¹, characteristic of the hydroxyl groups of both the alcohol and the boronic acid, which are involved in hydrogen bonding.

    • B-O Stretch : A strong, characteristic band typically found around 1320-1360 cm⁻¹.[6]

    • Aromatic C-H Stretch : Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch : Signals just below 3000 cm⁻¹.

    • C=C Aromatic Ring Stretch : Peaks in the 1400-1600 cm⁻¹ region.

Part 3: Chemical Reactivity and Stability

Stability and the Challenge of Protodeboronation

A key consideration when working with arylboronic acids is their susceptibility to protodeboronation , a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[7] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of certain metals.[8]

The stability of this compound is influenced by the electronic nature of its substituents. The methyl group is weakly electron-donating, while the hydroxymethyl group has a modest inductive effect. Generally, electron-rich arylboronic acids are more prone to protodeboronation.[8] Kinetic studies have shown that the rate of this decomposition is highly pH-dependent, often increasing at higher pH values where the more reactive boronate anion is formed.[7][9]

Practical Insight : To minimize protodeboronation, it is advisable to store the compound in a dry, inert atmosphere and to avoid prolonged exposure to highly basic or acidic aqueous solutions, especially at elevated temperatures. When used in reactions, the conditions should be optimized to favor the desired transformation over decomposition.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems.[10][11]

The reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[11]

Part 4: The Suzuki-Miyaura Reaction: Mechanism and Protocol

The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The cycle involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation : The crucial step where the organic group is transferred from the boron atom to the palladium center. This requires activation of the boronic acid by a base to form the more nucleophilic boronate anion.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Ar¹-Pd(II)L₂-X (Oxidative Adduct) A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) B->C Transmetalation ([Ar²B(OH)₃]⁻) C->A Reductive Elimination D Ar¹-Ar² (Product) C->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a representative protocol and must be adapted and optimized for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Vessel Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not available, information from related boronic acids and general chemical safety principles should be strictly followed.

  • Hazard Identification : Based on analogs, this compound should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation.[12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent degradation.[13][14]

Part 6: Applications in Research and Drug Discovery

The true value of this compound is realized in its application as a versatile building block.

  • Drug Discovery : The biaryl motif constructed via Suzuki coupling is a common scaffold in many pharmaceutical agents. The hydroxymethyl group on this particular building block offers a secondary point for chemical modification, allowing for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).[15]

  • Materials Science : Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other advanced materials where tailored electronic and photophysical properties are required.

By providing a reliable method to introduce a substituted aromatic ring with an additional functional handle, this reagent empowers chemists to accelerate the discovery and development of novel molecules.

References

  • Cox, P. A., Reid, M., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292.
  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245.
  • PubChem. (n.d.). [3-(Hydroxymethyl)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuvibidila, H., et al. (2020). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 85(2), 769-777.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292.
  • D'Souza, D. M., & Müller, T. J. J. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

  • Mondal, B., et al. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
  • The Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • PubChem. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg.com. (2023). c) In the 1HNMR spectrum for 4-methylphenylboronic acid, assign the various resonances to the hydrogen nuclei responsible for them. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the critical physicochemical properties of 3-(Hydroxymethyl)-5-methylphenylboronic acid, tailored for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer a comprehensive understanding of the factors governing the solubility and stability of this versatile reagent, empowering users to optimize its application in their research and development endeavors.

Introduction: The Role and Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The unique reactivity of the boronic acid moiety also lends itself to applications in chemical sensing, materials science, and as pharmacophores in drug design. The subject of this guide, this compound, possesses a unique combination of a reactive boronic acid group and a hydroxymethyl substituent, opening avenues for further functionalization and specific molecular interactions. A thorough understanding of its solubility and stability is paramount for its effective and reliable use in these applications.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for its handling and application.

PropertyValueSource
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white solidGeneral observation
CAS Number 1451391-46-0

Solubility Profile: A Practical Guide

The solubility of a reagent is a critical parameter that dictates its utility in various reaction and formulation contexts. While specific quantitative solubility data for this compound in a wide array of solvents is not extensively published, we can infer its likely behavior based on the known properties of substituted phenylboronic acids and provide a robust framework for its experimental determination.

General Solubility Trends of Phenylboronic Acids

Generally, phenylboronic acids exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. The presence of the polar boronic acid and hydroxymethyl groups in this compound suggests a preference for polar solvents.

Based on studies of similar compounds, the following qualitative solubility profile can be anticipated:

  • High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone), and polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Alcohols (e.g., Methanol, Ethanol), and Chlorinated solvents (e.g., Dichloromethane).

  • Low to Insoluble: Nonpolar solvents such as Hexanes and Toluene.

  • Aqueous Solubility: The aqueous solubility of phenylboronic acids is often low but can be significantly influenced by pH.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is recommended. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound into a vial. prep2 Add a known volume of the desired solvent. prep1->prep2 equil1 Seal the vial and agitate at a constant temperature for 24-48 hours. prep2->equil1 equil2 Allow the suspension to settle. equil1->equil2 analysis1 Carefully withdraw a known volume of the supernatant. equil2->analysis1 analysis2 Filter the aliquot through a 0.22 µm syringe filter. analysis1->analysis2 analysis3 Dilute the filtered aliquot with a suitable solvent. analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC-UV). analysis3->analysis4 G BA This compound PD 1-(Hydroxymethyl)-3-methylbenzene (Protodeboronation Product) BA->PD H₂O (Acid/Base) OX 3-(Hydroxymethyl)-5-methylphenol (Oxidation Product) BA->OX [O] BX Tris(3-(hydroxymethyl)-5-methylphenyl)boroxine (Dehydration Product) BA->BX -H₂O BX->BA +H₂O

Caption: Major degradation pathways of this compound.

The Influence of the Hydroxymethyl Group on Stability

The presence of the hydroxymethyl group at the meta position may influence the stability of this compound. While less pronounced than ortho-substituents, the hydroxymethyl group could potentially engage in intramolecular interactions that modulate the electronic properties of the boronic acid, thereby affecting its susceptibility to degradation. Further studies are warranted to fully elucidate this effect. Research on other substituted boronic acids has shown that intramolecular coordination can significantly enhance stability, particularly against oxidative degradation. [1][2]

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or under an inert atmosphere.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocol outlines a general approach for conducting forced degradation studies on this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of this compound in suitable solvents. stress1 Acidic Hydrolysis (e.g., 0.1 M HCl) prep1->stress1 stress2 Basic Hydrolysis (e.g., 0.1 M NaOH) prep1->stress2 stress3 Oxidative Stress (e.g., 3% H₂O₂) prep1->stress3 stress4 Thermal Stress (e.g., 60°C) prep1->stress4 stress5 Photolytic Stress (e.g., ICH Q1B conditions) prep1->stress5 analysis1 Withdraw aliquots at specified time points. stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize acid/base stressed samples. analysis1->analysis2 analysis3 Analyze all samples by a stability-indicating HPLC method. analysis2->analysis3 analysis4 Characterize major degradants (e.g., by LC-MS). analysis3->analysis4

Caption: Workflow for forced degradation studies.

Analytical Methodologies

Reliable analytical methods are crucial for assessing the purity, solubility, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of arylboronic acids.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

A validated stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products in stability studies. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for studying the dynamics of boronic acids in solution.

  • ¹H and ¹³C NMR: Provide information about the overall structure and purity of the compound.

  • ¹¹B NMR: Is particularly useful for studying the boron center and can be used to monitor the equilibrium between the boronic acid and its boroxine form, as well as its interactions with diols. [4][5][6]

Conclusion

This compound is a valuable building block with significant potential in various scientific disciplines. A comprehensive understanding of its solubility and stability is critical for its successful application. This guide has provided a detailed overview of these properties, including general trends, potential degradation pathways, and robust experimental protocols for their assessment. By applying the principles and methodologies outlined herein, researchers can confidently and effectively utilize this versatile compound in their work.

References

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

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  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Oxidative instability of boronic acid-installed polycarbonate nanoparticles. PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

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Topic: 3-(Hydroxymethyl)-5-methylphenylboronic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arylboronic acids are foundational pillars in modern synthetic and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological systems.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: 3-(Hydroxymethyl)-5-methylphenylboronic acid . We delve into its synthesis, core reactivity, and strategic applications, providing field-proven insights for its use in drug discovery. The dual functionality of the reactive boronic acid moiety and the versatile hydroxymethyl handle makes this scaffold an exceptional tool for generating novel molecular architectures, from enzyme inhibitors to targeted bioconjugates. This document serves as a technical primer, offering detailed protocols and mechanistic rationale to empower researchers to fully leverage the potential of this and related analogues.

Introduction: The Ascendancy of Arylboronic Acids in Drug Discovery

The incorporation of boron into pharmaceuticals has transitioned from a niche curiosity to a validated strategy in mainstream drug development.[2] This shift was catalyzed by the success of drugs like Bortezomib (Velcade®), a proteasome inhibitor whose mechanism hinges on the boronic acid warhead forming a reversible covalent bond with the N-terminal threonine of the proteasome's active site.[2][3] This success has demystified concerns about boron's toxicity and highlighted the desirable physicochemical and pharmacokinetic properties that boronic acids can confer.[2][4]

The utility of arylboronic acids is broadly twofold:

  • Synthetic Intermediates: They are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges C-C bonds with exceptional reliability and functional group tolerance.[5][6]

  • Pharmacophores and Targeting Moieties: The Lewis acidic boron atom can interact with biological nucleophiles to form stable, yet reversible, tetrahedral complexes.[7] This unique reactivity allows boronic acids to act as enzyme inhibitors, and their affinity for cis-1,2- and -1,3-diols enables the targeting of saccharides and glycoproteins, a feature heavily exploited in sensor design and targeted therapies.[8][9][10]

Within this class, This compound emerges as a scaffold of significant interest. It provides the core reactivity of the arylboronic acid while presenting a primary alcohol (the hydroxymethyl group) as a versatile point for further chemical elaboration, distinct from the main reaction site.

Core Compound Profile: this compound

The strategic placement of the three functional groups on the phenyl ring dictates the compound's utility as a multifunctional building block.

workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways cluster_suzuki Suzuki Coupling cluster_hydroxymethyl Hydroxymethyl Modification cluster_bioconjugation Diol Binding A Aryl Halide Precursor (e.g., 3-Bromo-5-methylbenzyl alcohol) B Miyaura Borylation (with B2pin2, Pd catalyst) A->B C Hydrolysis B->C D 3-(Hydroxymethyl)-5- methylphenylboronic Acid C->D F Suzuki-Miyaura Reaction (Pd catalyst, Base) D->F I Esterification / Etherification (e.g., Mitsunobu) D->I L Boronate Ester Formation (Aqueous Buffer) D->L E Aryl/Heteroaryl Halide E->F G Biaryl Product F->G H Payload / Linker (e.g., R-COOH, R-OH) H->I J Functionalized Analogue I->J K Diol-containing Molecule (e.g., Glycoprotein, Sensor) K->L M Bioconjugate / Sensor Complex L->M

Diagram 2: General synthetic and derivatization workflow.
Key Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of C-C bond formation using arylboronic acids. [6]The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrates to minimize side reactions like protodeboronation. [11][12] Causality Behind Component Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): The active catalytic species that cycles between Pd(0) and Pd(II) states. [13]* Phosphine Ligand (e.g., SPhos, P(t-Bu)₃): Stabilizes the Pd center, enhances its reactivity, and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich phosphines are often superior for coupling with less reactive aryl chlorides. [13][14]* Base (e.g., K₃PO₄, K₂CO₃): Essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. [13]The choice of base and solvent system (often biphasic with water) is crucial for reaction efficiency. [14] Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system, typically a mixture like dioxane and water (e.g., 4 mL dioxane, 1 mL water). [15]4. Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. [15]Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide Partner Product Typical Conditions Expected Yield
4-Bromopyridine 4-(3-(Hydroxymethyl)-5-methylphenyl)pyridine Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C High
1-Chloro-4-nitrobenzene 4'-Nitro-[1,1'-biphenyl]-3-yl)methanol Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C Moderate to High

| Methyl 4-iodobenzoate | Methyl 3'-(hydroxymethyl)-5'-methyl-[1,1'-biphenyl]-4-carboxylate | PdCl₂(dppf), K₂CO₃, DMF, 90°C | High |

Key Protocol: Derivatization via the Hydroxymethyl Group (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for converting the primary alcohol into a variety of other functional groups with inversion of configuration (though not relevant for an achiral center). Causality Behind Component Choices:

  • Triphenylphosphine (PPh₃): Acts as an oxygen scavenger.

  • Azodicarboxylate (e.g., DEAD, DIAD): The activating agent that, with PPh₃, forms a phosphonium salt intermediate.

  • Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide): The species that will be coupled to the hydroxymethyl carbon.

Detailed Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv), triphenylphosphine (1.3 mmol, 1.3 equiv), and the nucleophilic partner (e.g., benzoic acid, 1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (e.g., DIAD, 1.3 mmol, 1.3 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove. Purification is typically achieved by column chromatography.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound and its analogues makes them suitable for several advanced applications.

Scaffold for Enzyme Inhibitors

The boronic acid can act as a transition-state analogue inhibitor for serine proteases, where it forms a covalent adduct with the catalytic serine residue. [2][16]The hydroxymethyl group can be used to introduce moieties that interact with specificity pockets in the enzyme active site, thereby tuning potency and selectivity. This compound is a known reactant in the synthesis of inhibitors for targets like Mycobacterium tuberculosis chorismate mutase and HIV protease. [17]

Bioconjugation and Protein Labeling

The ability of boronic acids to form reversible covalent bonds with diols is a powerful tool for bioconjugation. [18]This chemistry can be used for:

  • Protein Immobilization: Phenylboronic acid bioconjugates can be immobilized on supports containing diol or salicylhydroxamic acid (SHA) moieties. [19]* Fluorescent Labeling: Complexation of certain dyes with boronic acids can alter their fluorescent properties, allowing for the development of sensors or protein labels. [20][21]The formation of stable boron-nitrogen heterocycles from derivatives like 2-formylphenylboronic acid offers a rapid and bioorthogonal ligation strategy. [22]

bioconjugation A 3-(HM)-5-MPBA Analogue (e.g., with fluorescent tag on HM group) D Reversible Boronate Ester Formation A->D B Target Glycoprotein (with surface cis-diols) B->D C Physiological Buffer (e.g., PBS, pH 7.4) C->D facilitates equilibrium E Labeled Glycoprotein Complex D->E

Diagram 3: Workflow for glycoprotein labeling via diol binding.
Glucose-Responsive Systems

The reversible binding of boronic acids to glucose has been extensively explored for developing "smart" insulin delivery systems. [10]Polymers functionalized with boronic acid derivatives can undergo changes in solubility or conformation in response to varying glucose concentrations, triggering the release of encapsulated insulin. [10]The pKa of the boronic acid is critical, and the substituents on the phenyl ring are used to tune this value to be responsive within the physiological pH range. [10][23]

Handling, Storage, and Stability

Arylboronic acids, while generally robust, are susceptible to certain decomposition pathways that researchers must be aware of to ensure experimental reproducibility.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often mediated by base and can be a significant side reaction during cross-coupling, especially at elevated temperatures. [11][12]* Oxidative Decomposition: Some boronic acids can be sensitive to air oxidation.

  • Trimerization (Anhydride Formation): Boronic acids can reversibly dehydrate to form boroxines (trimeric anhydrides). While this is often not detrimental (boroxines are also competent in Suzuki couplings), it can affect the stoichiometry if not accounted for. Best Practices for Storage and Handling:

  • Storage: Store this compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon) to minimize oxidation and moisture exposure. [24]* Use of Stable Surrogates: For particularly unstable derivatives, conversion to an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy. [25]MIDA boronates are stable to chromatography and long-term storage but release the active boronic acid in situ under the basic aqueous conditions of the Suzuki reaction. [14][25]

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic scaffold that embodies the principles of modern medicinal chemistry. Its dual functionality allows for the convergent and modular synthesis of complex molecules with tailored biological activities. The continued exploration of its derivatives will undoubtedly contribute to the development of novel therapeutics, from potent and selective enzyme inhibitors to sophisticated, stimuli-responsive drug delivery systems. As the field advances, the creative combination of Suzuki-Miyaura coupling with bioorthogonal modifications of the hydroxymethyl handle will unlock new frontiers in chemical biology and targeted medicine.

References

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (URL: [Link])

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC - NIH. (URL: [Link])

  • Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central. (URL: [Link])

  • Recognition and sensing of various species using boronic acid derivatives - RSC Publishing. (URL: [Link])

  • Design and discovery of boronic acid drugs - PubMed. (URL: [Link])

  • Design and Discovery of Boronic Acid Drugs. - eScholarship@McGill. (URL: [Link])

  • Detection of boronic acid derivatives in cells using a fluorescent sensor - RSC Publishing. (URL: [Link])

  • The Role of Arylboronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: [Link])

  • Biological and Medicinal Applications of Boronic Acids | Request PDF - ResearchGate. (URL: [Link])

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: [Link])

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (URL: [Link])

  • Application in medicinal chemistry and comparison studies. - ResearchGate. (URL: [Link])

  • Pharmacokinetics - ISNCT. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (URL: [Link])

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.. (URL: [Link])

  • Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed. (URL: [Link])

  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed. (URL: [Link])

  • 3-Hydroxy-5-methylphenylboronic acid | C7H9BO3 | CID 53216322 - PubChem. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

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chemical reactivity of hydroxymethyl-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of Hydroxymethyl-Substituted Phenylboronic Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, reactivity, and application of hydroxymethyl-substituted phenylboronic acids. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying principles governing the unique chemical behavior of these versatile bifunctional molecules. We will delve into the causal mechanisms behind experimental choices, offering field-proven insights into harnessing their dual reactivity for applications ranging from complex molecule synthesis to the design of advanced therapeutic agents.

Introduction: The Strategic Value of Bifunctionality

Phenylboronic acids (PBAs) have become indispensable reagents in modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have cemented their status as superior organoboron reagents.[1] The introduction of a hydroxymethyl (-CH₂OH) group onto the phenyl ring creates a powerful bifunctional building block, profoundly influencing the molecule's properties and unlocking novel applications.

The hydroxymethyl substituent imparts several key advantages:

  • A Secondary Reactive Site: It provides an orthogonal handle for subsequent chemical modifications, such as oxidation, esterification, or etherification, allowing for multi-step, divergent syntheses from a common intermediate.[3]

  • Modulated Electronic Properties: The group can subtly influence the electronic nature of the phenyl ring, impacting the kinetics and efficiency of reactions at the boronic acid moiety.

  • Enhanced Solubility: The polar alcohol functionality often improves the solubility of the boronic acid and its derivatives in a wider range of solvent systems.

  • Intramolecular Interactions: In the case of ortho-hydroxymethylphenylboronic acid, the proximate alcohol and boronic acid groups can engage in intramolecular cyclization to form a stable benzoxaborole ring system, a feature with significant implications for reactivity and stability.

This guide will dissect the chemical reactivity of these two functional domains—the boronic acid and the hydroxymethyl group—and explore how their interplay is exploited in key applications, including the synthesis of pharmaceutical intermediates and the design of innovative linkers for antibody-drug conjugates (ADCs).

Synthesis of Hydroxymethyl-Substituted Phenylboronic Acids

The most direct and common route to hydroxymethyl-substituted phenylboronic acids is the chemoselective reduction of the corresponding formylphenylboronic acids. The aldehyde functionality is readily reduced by mild reducing agents without affecting the boronic acid group.

Key Synthetic Pathways
  • Reduction of Formylphenylboronic Acids: This is the most prevalent method. Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent or catalytic hydrogenation over Raney nickel provide a high-yielding and clean conversion.[4][5] The choice of the reducing agent is critical; harsher reagents could potentially lead to over-reduction or decomposition.

  • Hydroxymethylation of Phenylboronic Acids: Direct hydroxymethylation using paraformaldehyde can also be achieved, often requiring transition metal catalysis (e.g., Rh-PPh₃) to facilitate the C-H activation and insertion process.[6]

Below is a diagram illustrating the primary synthetic workflow.

SynthesisWorkflow start Formylphenylboronic Acid product Hydroxymethyl- substituted Phenylboronic Acid start->product Reduction reagent Reducing Agent (e.g., NaBH₄, H₂/Raney Ni) reagent->product

Caption: General workflow for the synthesis of hydroxymethyl-substituted phenylboronic acids.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)phenylboronic acid

This protocol is based on the well-established reduction of 4-formylphenylboronic acid.[4]

Materials:

  • 4-Formylphenylboronic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Methanol (MeOH)

  • 5% Aqueous Acetic Acid

  • Deionized Water

Procedure:

  • Dissolve 4-formylphenylboronic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, ensuring the temperature remains at or below 5 °C. The incremental addition is crucial to control the exothermic reaction and prevent side reactions.

  • Stir the reaction mixture at 0 °C for 1 hour after the final addition of NaBH₄. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in deionized water and cool the solution to 0-5 °C.

  • Carefully adjust the pH to ~5 by the slow, dropwise addition of 5% aqueous acetic acid. This step protonates the boronate ester formed during the reaction and neutralizes excess borohydride. The product will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-(hydroxymethyl)phenylboronic acid.

Core Chemical Reactivity: A Tale of Two Functional Groups

The utility of hydroxymethyl-substituted phenylboronic acids stems from the distinct yet complementary reactivity of the boronic acid and hydroxymethyl moieties. Understanding how to selectively address one group in the presence of the other is paramount for effective synthetic design.

Reactions at the Boronic Acid Moiety

The C-B bond is the nexus of the most powerful transformations involving these molecules.

This palladium-catalyzed reaction is the hallmark of boronic acid chemistry, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and styrenyl structures.[2] These motifs are prevalent in pharmaceuticals and advanced materials.[1][7] The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][8]

The presence of the hydroxymethyl group is generally well-tolerated under Suzuki-Miyaura conditions, making it an ideal spectator or a handle for post-coupling modification.

SuzukiCycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X sub1 R¹-X (Aryl Halide) Pd_trans R¹-Pd(II)L₂-R² Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 product R¹-R² Pd_trans->product Reductive Elimination sub1->Pd_add Oxidative Addition sub2 R²-B(OH)₂ (Boronic Acid) sub2->Pd_trans base Base (e.g., K₂CO₃) base->sub2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The carbon-boron bond is susceptible to oxidation, most notably by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[9] This reaction typically proceeds via the formation of a boronate intermediate, which then undergoes rearrangement and hydrolysis to yield a phenol and boric acid. This reactivity is the cornerstone of their use as ROS-responsive sensors and cleavable linkers.[10][11] The stability of the C-B bond towards oxidation can be significantly influenced by the electronic nature of the phenyl ring and the steric environment around the boron atom.[12]

Reactions at the Hydroxymethyl Moiety

The -CH₂OH group offers a classic alcohol reactivity profile, providing a secondary site for functionalization.

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent. This transformation is critical for introducing carbonyl functionalities for further reactions like imine formation or amidation.[13][14]

  • Esterification & Etherification: Standard protocols can be used to convert the alcohol into esters or ethers, providing a means to attach other molecules or modify the compound's physicochemical properties (e.g., lipophilicity, steric bulk).

The Special Case: ortho-Hydroxymethylphenylboronic Acid

The ortho isomer exists in equilibrium with its cyclic form, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. This intramolecular esterification renders the boronic acid functionality less reactive in its cyclic state by protecting the Lewis acidic boron center. This equilibrium can be shifted by solvent, pH, and temperature. In many reactions, it is the small amount of the open-chain form present in the equilibrium that acts as the reactive species. This property makes benzoxaboroles useful as stabilized, slow-release sources of boronic acid and as unique pharmacophores themselves.

Applications in Drug Discovery and Chemical Biology

The dual functionality of hydroxymethyl-substituted phenylboronic acids makes them exceptionally valuable in the biomedical field.

Building Blocks for Pharmaceutical Agents

These compounds are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3] They have been incorporated into synthetic routes for:

  • Enzyme Inhibitors: Including inhibitors of mTOR kinase, HIV protease, and Mycobacterium tuberculosis chorismate mutase.[4][15]

  • Receptor Modulators: Used in the synthesis of compounds targeting various cellular receptors.

  • Novel Scaffolds: Their ability to participate in robust C-C bond-forming reactions allows for the construction of complex molecular architectures required for modern drug candidates.[7][16]

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(Hydroxymethyl)phenylboronic acid 87199-14-2C₇H₉BO₃151.9695-100 (as cyclic ester)
3-(Hydroxymethyl)phenylboronic acid 87199-15-3C₇H₉BO₃151.96145-150
4-(Hydroxymethyl)phenylboronic acid 59016-93-2C₇H₉BO₃151.96251-256

Data sourced from[4][15][17]. Note that the ortho isomer is often supplied as its more stable cyclic monoester.

ROS-Responsive Linkers for Antibody-Drug Conjugates (ADCs)

A groundbreaking application is their use as cleavable linkers in ADCs.[9] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) due to their high metabolic rate, creating a differential environment compared to healthy cells.[10] This difference can be exploited for targeted drug release.

In this design, an arylboronic acid is incorporated into the linker connecting a potent cytotoxic drug to a tumor-targeting antibody. The hydroxymethyl group serves as a convenient attachment point for the drug payload via a self-immolative spacer like p-aminobenzyl carbamate (PABC).[9][18]

Mechanism of Action:

  • The ADC circulates systemically, where the boronic acid linker is stable.[9]

  • Upon reaching the tumor microenvironment, which has high ROS levels (e.g., H₂O₂), the boronic acid is oxidized to a phenol.

  • This electronic transformation triggers a 1,6-elimination cascade through the self-immolative spacer.

  • The cascade results in the cleavage of the carbamate bond, releasing the unmodified cytotoxic drug precisely at the target site.

This strategy minimizes off-target toxicity associated with premature drug release in circulation, a common challenge with other linker technologies.[9][19]

ADCCleavage ADC Antibody-Linker-B(OH)₂-Spacer-Drug Oxidized Antibody-Linker-OH-Spacer-Drug ADC->Oxidized Oxidation of Boronic Acid ROS ROS (e.g., H₂O₂) (Tumor Microenvironment) ROS->Oxidized Released Released Drug + Antibody-Linker-OH + CO₂ Oxidized->Released Self-Immolative Cascade (1,6-Elimination)

Caption: ROS-mediated cleavage of a boronic acid linker in an Antibody-Drug Conjugate.

Probes for Detecting Reactive Oxygen Species

The same oxidative cleavage of the C-B bond can be harnessed to design fluorescent probes for detecting and imaging ROS in biological systems.[11] In a typical design, the phenylboronic acid acts as a "trigger," and its removal via oxidation "switches on" the fluorescence of an appended reporter molecule. The hydroxymethyl group can be used to fine-tune the probe's water solubility and subcellular localization. These tools are invaluable for studying the role of oxidative stress in various disease pathologies, including cancer, neurodegeneration, and inflammation.[10][20]

Conclusion and Future Outlook

Hydroxymethyl-substituted phenylboronic acids are far more than simple synthetic intermediates. Their elegant bifunctionality provides a sophisticated platform for addressing complex chemical and biological challenges. The ability to perform robust, chemoselective reactions at either the boronic acid or the hydroxymethyl group offers immense synthetic flexibility.

The future of this class of compounds is bright, with emerging applications in materials science, catalysis, and diagnostics. In particular, the development of next-generation ADCs with finely tuned, ROS-cleavable linkers represents a significant frontier in oncology. As our understanding of the subtle interplay between the two functional groups deepens, we can expect the rational design of even more innovative molecules and systems built upon the versatile hydroxymethyl-phenylboronic acid scaffold.

References

  • Process for the preparation of substituted phenylboronic acids.
  • Effects of reaction conditions on hydroxymethylation of phenylboronic acid (PBA) with paraformaldehyde. ResearchGate. [Link]

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  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. SpringerLink. [Link]

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  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry via PMC, NIH. [Link]

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  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]

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  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

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A Technical Guide to the Crystal Structure Determination of 3-(Hydroxymethyl)-5-methylphenylboronic acid: A Methodological Approach for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of 3-(Hydroxymethyl)-5-methylphenylboronic acid. In the absence of a publicly available crystal structure, this document serves as an in-depth instructional manual for researchers, scientists, and drug development professionals. It provides not only the procedural steps but also the underlying scientific rationale for the synthesis, purification, crystallization, and crystallographic analysis of this versatile boronic acid derivative. Understanding the three-dimensional structure of this compound is paramount, as it provides critical insights into its solid-state properties and its potential for rational drug design.[1][2][3] This guide is structured to empower research teams to successfully elucidate the crystal structure, thereby accelerating the development of novel therapeutics.

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as a privileged class of compounds in medicinal chemistry and materials science.[1][4] Their unique electronic properties and ability to form reversible covalent bonds with diols make them invaluable for various applications, including the development of sensors, diagnostics, and therapeutics.[1][5] In drug development, boronic acids are key components of several approved drugs and numerous clinical candidates, acting as inhibitors for a range of enzymes.

The subject of this guide, this compound, is a bifunctional reagent with significant potential in pharmaceutical synthesis.[2][6] The boronic acid moiety facilitates participation in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating complex organic molecules.[2][3][6] The hydroxymethyl group offers an additional site for functionalization, allowing for the generation of diverse chemical libraries for screening against biological targets.[2]

Determining the precise three-dimensional crystal structure of this molecule is a critical step in its development and application.[3] A high-resolution crystal structure provides unambiguous information about:

  • Molecular Conformation: The spatial arrangement of atoms and functional groups.

  • Intermolecular Interactions: Hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.

  • Solid-State Properties: Stability, solubility, and hygroscopicity, which are critical for formulation and manufacturing.

  • Structure-Activity Relationships (SAR): A foundational understanding for the rational design of more potent and selective drug candidates.

This guide provides a systematic approach to obtaining and analyzing the crystal structure of this compound, thereby providing a solid foundation for its application in drug discovery.

Synthesis and Purification: The Foundation for High-Quality Crystals

The successful growth of single crystals is critically dependent on the purity of the compound. The following protocol describes a robust method for the synthesis and purification of this compound.

Synthetic Protocol

A common and effective method for the synthesis of aryl boronic acids is the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromo-5-methylbenzyl alcohol in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

    • Once the magnesium is consumed, the Grignard reagent is formed.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

Purification Strategy

Purification is paramount for obtaining diffraction-quality crystals. Recrystallization is a powerful technique for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

    • A mixed solvent system (e.g., ethyl acetate/hexane) may be necessary to achieve optimal crystallization.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

The overall workflow for synthesis and purification is illustrated in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification start Start: 3-bromo-5-methylbenzyl alcohol grignard Grignard Formation (Mg, THF) start->grignard borylation Borylation (Trimethyl borate, -78°C) grignard->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis extraction Extraction & Drying hydrolysis->extraction crude Crude Product extraction->crude dissolution Dissolution in Hot Solvent crude->dissolution Transfer to Purification filtration Hot Filtration dissolution->filtration cooling Slow Cooling & Crystallization filtration->cooling collection Crystal Collection (Vacuum Filtration) cooling->collection pure Pure Crystals collection->pure

Caption: Workflow for the Synthesis and Purification of this compound.

Crystallization: The Art and Science of Growing Single Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. Several techniques can be employed, and the choice of method depends on the properties of the compound.

Crystallization Techniques
  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization. This can be done in either a hanging drop or sitting drop format.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Considerations
  • Solvent Choice: The solvent system is critical. A systematic screening of different solvents and solvent mixtures is recommended.

  • Concentration: The initial concentration of the compound should be near saturation.

  • Temperature: Temperature can significantly affect solubility and crystal growth kinetics.

  • Purity: As emphasized earlier, impurities can inhibit crystallization or lead to poorly formed crystals.

The general workflow for crystallization is depicted below:

G cluster_methods Crystallization Methods start Pure Compound solvent_screen Solvent Screening start->solvent_screen prep_solution Prepare Saturated Solution solvent_screen->prep_solution slow_evap Slow Evaporation prep_solution->slow_evap vapor_diff Vapor Diffusion prep_solution->vapor_diff cooling Slow Cooling prep_solution->cooling crystal_growth Crystal Growth slow_evap->crystal_growth vapor_diff->crystal_growth cooling->crystal_growth crystal_harvest Harvest & Mount Single Crystal crystal_growth->crystal_harvest

Caption: General Workflow for the Crystallization of a Small Organic Molecule.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, it can be analyzed using SC-XRD to determine its three-dimensional structure.

Data Collection

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using specialized software packages.

Crystal Structure Solution and Refinement

Structure Solution

The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities of the reflections, but not their phases. The phases are essential for calculating the electron density map. For small molecules, direct methods or charge flipping algorithms are commonly used to solve the phase problem.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This involves adjusting the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

Data Analysis and Validation

The final crystal structure must be carefully validated to ensure its accuracy and quality.

Crystallographic Data

The following table summarizes the key crystallographic parameters that would be expected in the final analysis of the crystal structure of this compound.

ParameterExpected Value/Description
Chemical formulaC8H11BO3
Formula weight165.98 g/mol
Crystal systemTo be determined (e.g., Monoclinic, Orthorhombic)
Space groupTo be determined
Unit cell dimensionsa, b, c (Å), α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Density (calculated)ρ (g/cm³)
Absorption coefficientμ (mm⁻¹)
F(000)Number of electrons in the unit cell
Crystal size~0.1 x 0.1 x 0.1 mm
Theta range for data collection2-25°
Index rangesh, k, l ranges
Reflections collectedTotal number of reflections measured
Independent reflectionsNumber of unique reflections
Completeness to theta>99%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters
Goodness-of-fit on F²~1.0
Final R indices [I>2sigma(I)]R1, wR2
R indices (all data)R1, wR2
Largest diff. peak and holee⁻.Å⁻³
Validation Criteria

The quality of the final structure is assessed using several metrics, including the R-factors (R1 and wR2), the goodness-of-fit, and the residual electron density map. The final structure should be chemically reasonable, with sensible bond lengths, bond angles, and intermolecular interactions.

The comprehensive workflow for crystallographic analysis is presented below:

G start Single Crystal mount Mount Crystal on Goniometer start->mount data_collection X-ray Data Collection mount->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure (CIF file) validation->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

This technical guide has provided a detailed, step-by-step methodology for determining the crystal structure of this compound. By following these field-proven protocols, research teams can overcome the challenges of synthesis, purification, and crystallization to obtain high-quality single crystals suitable for X-ray diffraction analysis. The resulting crystal structure will provide invaluable insights into the solid-state properties of this important synthetic building block, paving the way for its rational application in drug discovery and development. The elucidation of this structure will be a significant contribution to the scientific community, enabling a deeper understanding of this versatile molecule and accelerating the design of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). 3-(Hydroxymethyl)phenylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Boronic Acid Chemistry: The Role of 3-(Hydroxymethyl)phenylboronic Acid in Innovation. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Unlock Chemical Synthesis: The Power of 3-(Hydroxymethyl)phenylboronic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methylphenylboronic acid. Retrieved from [Link]

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The Enduring Versatility of the Carbon-Boron Bond: A Technical Guide to the Fundamental Chemistry of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Bottle—A Perspective on Organoboron Chemistry

In the landscape of modern organic chemistry, few classes of compounds have proven as transformative and enduringly versatile as organoboron compounds. Their journey from chemical curiosities to indispensable tools in synthesis and medicine is a testament to the unique electronic properties of boron.[1][2][3] This guide is designed not as a mere recitation of reactions, but as a deep dive into the fundamental principles that govern the behavior of these remarkable molecules. As a senior application scientist, my aim is to bridge the gap between theoretical understanding and practical application, offering insights into the causality behind experimental choices and the inherent logic of well-designed protocols. We will explore the nuanced interplay of structure, bonding, and reactivity that makes organoboron chemistry a cornerstone of contemporary drug discovery and materials science.

The Boron Atom: An Electronic Anomaly and a Synthetic Chemist's Ally

At the heart of organoboron chemistry lies the boron atom itself, a group 13 metalloid with an electronic configuration that dictates its unique reactivity.[4] Trivalent organoboron compounds, such as trialkylboranes and boronic acids, feature a trigonal planar geometry with a vacant p-orbital on the boron atom.[5][6] This electron deficiency renders them Lewis acidic, a fundamental property that underpins much of their chemistry.[5][7][8]

Conversely, the formation of a fourth bond to boron creates an anionic, tetrahedral boronate complex.[1] This transformation from an electrophilic to a nucleophilic species is a pivotal concept, enabling a vast array of synthetic transformations.[1] The carbon-boron bond itself is relatively nonpolar, with a bond length slightly longer than a typical carbon-carbon bond, contributing to its moderate stability and susceptibility to specific chemical manipulations.[5][6]

A Survey of Key Organoboron Species: Structure, Stability, and Synthetic Utility

The diverse applications of organoboron chemistry are made possible by the variety of stable and accessible organoboron reagents. The choice of a specific reagent is a critical experimental decision, driven by factors such as stability, reactivity, and compatibility with other functional groups.

Organoboron Compound General Structure Key Characteristics Primary Applications
Boronic Acids R-B(OH)₂Generally air- and moisture-stable solids; can form cyclic trimers (boroxines); act as Lewis acids.[4][7][9]Suzuki-Miyaura coupling, Chan-Lam coupling, sensors for carbohydrates.[1][4][7]
Boronic Esters R-B(OR')₂Often more stable and easier to purify than boronic acids; stability varies with the diol used (e.g., pinacol esters are very robust).[4]Suzuki-Miyaura coupling, derivatization for purification and handling.[4][10]
Organotrifluoroborates K⁺[R-BF₃]⁻Highly stable, crystalline solids; tolerant of air and moisture; considered protected forms of boronic acids.[11][12][13]Suzuki-Miyaura coupling, nucleophilic additions.[11][14]
Trialkylboranes R₃BOften liquids or low-melting solids; susceptible to oxidation (some are pyrophoric); weakly Lewis acidic.[6]Hydroboration, radical reactions, reduction of carbonyls.[6][15]

Expert Insight: The choice between a boronic acid and a boronic ester is often a practical one. While boronic acids are the classic reagents for Suzuki-Miyaura couplings, their propensity to form boroxines can complicate stoichiometry. Boronic esters, particularly pinacol esters, are generally more stable, easier to handle and purify, and less prone to dehydration, leading to more reproducible results.[4] Organotrifluoroborates offer an even higher level of stability, making them ideal for multi-step syntheses where the boron moiety must endure various reaction conditions before its final use in a cross-coupling reaction.[11][13]

The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

Arguably the most significant application of organoboron chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][16] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[17]

The Catalytic Cycle: A Mechanistic Deep Dive

The success of the Suzuki-Miyaura coupling lies in its well-defined and highly efficient catalytic cycle, which involves the interplay between palladium(0) and palladium(II) species.[16][17][18]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R'-B(OH)₃]⁻ (from R'-B(OH)₂ + Base) PdII_R_Rprime R-Pd(II)L₂-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Cycle:

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) intermediate.[16][18] The choice of ligand (L) on the palladium is crucial here; electron-rich, bulky phosphine ligands accelerate this step and stabilize the catalyst.

  • Transmetalation: This is the key step where the organic group from the organoboron reagent is transferred to the palladium center.[16][18] This process requires the activation of the boronic acid with a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex.[19] This activation enhances the polarization of the C-B bond, facilitating the transfer of the R' group to the palladium.[19]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments (R and R') are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[16][18] This step is typically fast and irreversible.

A Validated Protocol for a Standard Suzuki-Miyaura Coupling

The following protocol is a self-validating system, incorporating best practices for ensuring reproducibility and high yield.

Objective: To synthesize 4-phenylpyridine from 4-chloropyridine and phenylboronic acid.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • Inert Atmosphere is Key: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride, phenylboronic acid, and potassium carbonate. The use of a hydrochloride salt of the amine necessitates an additional equivalent of base for neutralization.

  • Catalyst Preparation (Pre-formation of Pd(0)): In a separate flask, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane. The solution should turn from a pale yellow to a darker color, indicating the reduction of Pd(II) to the active Pd(0) species. This pre-formation ensures that the catalyst is in its active state at the start of the reaction.

  • Reaction Setup: Degas the main reaction flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the main flask via cannula or syringe. The addition of water is often beneficial as it helps to dissolve the base and can accelerate the transmetalation step.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the main reaction flask via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of Organoboron Compounds: Creating the Key Building Blocks

While a vast number of organoboron compounds are commercially available, the ability to synthesize them in-house is a crucial skill for any research scientist.

Borylation Reactions: The Modern Approach

The direct conversion of C-H or C-X bonds to C-B bonds, known as borylation, has become a powerful tool for the synthesis of organoboron reagents.[5][20]

Borylation_Workflow Substrate Aryl Halide (Ar-X) or Alkene Catalyst Pd or Ir Catalyst Substrate->Catalyst BoronSource Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) BoronSource->Catalyst Product Arylboronic Ester (Ar-Bpin) or Alkylboronic Ester Catalyst->Product

Caption: A generalized workflow for catalytic borylation reactions.

Key Borylation Strategies:

  • Miyaura Borylation: This palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a widely used method for synthesizing aryl- and vinylboronic esters.[10] The reaction conditions are mild and tolerate a wide range of functional groups.

  • C-H Borylation: A more atom-economical approach involves the direct, transition-metal-catalyzed borylation of C-H bonds.[5] Iridium catalysts are particularly effective for the borylation of aromatic C-H bonds. This method avoids the need for pre-functionalized starting materials, reducing synthetic steps and waste.[5]

  • Hydroboration: The addition of a boron-hydride bond across a double or triple bond is a classic method for preparing alkyl- and alkenylboranes.[6][15] This reaction proceeds with high stereospecificity (syn-addition) and regioselectivity (anti-Markovnikov).

Traditional Synthesis from Organometallic Reagents

The reaction of organolithium or Grignard reagents with boron electrophiles (e.g., trialkyl borates) remains a reliable, albeit less functional group tolerant, method for the synthesis of organoboron compounds.[21][22]

Organoboron Compounds in Drug Development: From Reagents to Therapeutics

The utility of organoboron compounds extends beyond their role as synthetic intermediates. The unique properties of the boron atom have been harnessed to create novel therapeutic agents.[2][23]

  • Proteasome Inhibition: The Lewis acidic boron atom in bortezomib (Velcade®), a dipeptidyl boronic acid, forms a stable, yet reversible, complex with the N-terminal threonine residue of the 26S proteasome, leading to its inhibition.[7][24] This mechanism of action has proven effective in the treatment of multiple myeloma.[25]

  • Antibacterial and Antifungal Agents: The benzoxaborole scaffold is present in approved drugs like tavaborole and crisaborole.[2][26] These compounds target specific enzymes in pathogens, often by interacting with diol-containing cofactors or active site residues.

  • Sensors and Diagnostics: The ability of boronic acids to reversibly bind to diols forms the basis for their use in glucose sensors.[1][7][9] This interaction can be coupled to a fluorescent reporter, allowing for the quantitative detection of glucose.

The incorporation of a boronic acid into a drug candidate can modulate its physicochemical properties, such as acidity and membrane permeability, and provides a unique handle for covalent, yet reversible, interactions with biological targets.[8]

Conclusion: An Ever-Expanding Frontier

The fundamental chemistry of organoboron compounds, rooted in the unique electronic nature of boron, has given rise to an astonishingly broad and impactful field of study. From the elegant precision of the Suzuki-Miyaura coupling to the life-saving mechanism of bortezomib, the C-B bond continues to be a source of innovation. For the modern researcher, a deep understanding of these core principles is not merely academic; it is the key to unlocking new synthetic strategies, designing next-generation therapeutics, and pushing the boundaries of chemical science. The journey of the organoboron compound is far from over, and its future applications are limited only by our creativity and understanding.

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  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. (2025-08-08).
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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organohalide.[3][4] The resulting biaryl and substituted aromatic structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6]

This guide focuses on the specific application of 3-(Hydroxymethyl)-5-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions. The presence of both a reactive boronic acid moiety and a versatile hydroxymethyl functional group makes this reagent a valuable building block for creating complex molecular architectures.[6] Understanding the nuances of its reactivity and the critical parameters for successful coupling is essential for researchers aiming to leverage its synthetic potential. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The base plays a crucial role, primarily in the transmetalation step, by activating the boronic acid.[3][8]

The Three Core Steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[7][9]

  • Transmetalation: This is a critical step where the organic group from the boronic acid (R²) is transferred to the palladium center. The base activates the boronic acid, making it more nucleophilic and facilitating the exchange of ligands on the palladium complex.[3][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Suzuki_Miyaura_Cycle cluster_catalyst Palladium Catalyst pd0 Pd(0)L₂ r1x R¹-X (Organohalide) oxidative_addition Oxidative Addition r1x->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration r1r2 R¹-R² (Coupled Product) reductive_elimination->r1r2 boronic_acid R²-B(OH)₂ (3-(Hydroxymethyl)-5- methylphenylboronic acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃, Cs₂CO₃) base->boronate boronate->transmetalation R² Transfer

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Methodology

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. The choice of catalyst, ligand, base, and solvent system can dramatically impact the reaction yield and purity of the final product.

Key Reaction Parameters
ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalystsPd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[9] Pd(0) sources like Pd₂(dba)₃ can be used directly.[4] Pre-formed catalysts with specific ligands offer convenience and sometimes higher activity.[9]
Ligand Phosphine-based (e.g., PPh₃, Buchwald ligands like SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphines are often effective for coupling challenging substrates, including aryl chlorides.[5][11][12]
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Fluorides (KF)The base activates the boronic acid to form a more nucleophilic boronate species.[8] The strength and solubility of the base can influence reaction rates and yields. Stronger bases may be required for less reactive substrates.[13]
Solvent Toluene, Dioxane, THF, DMF, often with added waterA mixture of an organic solvent and water is common, as water can aid in dissolving the base and boronic acid.[9] The choice of solvent can affect the solubility of reactants and catalyst, thereby influencing the reaction rate.
Temperature Room temperature to 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive organohalides like aryl chlorides.[4][14]
Step-by-Step Protocol for a Typical Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Round-bottom flask with a stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Fit the flask with a condenser, and then evacuate and backfill the system with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the deoxygenated solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Optimization and Troubleshooting Workflow

Even with a robust protocol, challenges such as low yield, incomplete conversion, or the formation of side products can arise. A systematic approach to optimization is key to overcoming these issues.

Optimization_Workflow cluster_outcomes start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents increase_temp Increase Temperature check_reagents->increase_temp If reagents are pure change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) increase_temp->change_base If no improvement success Successful Coupling increase_temp->success Solved change_catalyst Change Catalyst/Ligand System (e.g., Buchwald Ligands) change_base->change_catalyst If still low yield change_base->success Solved change_solvent Vary Solvent System (e.g., Toluene/H₂O, DMF) change_catalyst->change_solvent If necessary change_catalyst->success Solved change_solvent->success Solved

Caption: A logical workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling reaction.

Common Issues and Solutions:

  • Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using milder bases or anhydrous conditions if necessary.

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced.[9] Proper degassing and the use of appropriate catalyst systems can mitigate this issue.

  • Low Reactivity of Organohalide: Aryl chlorides are generally less reactive than aryl bromides or iodides.[14] For these substrates, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), along with stronger bases and higher reaction temperatures, are often required.[5][15][16]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a versatile and powerful tool for the synthesis of functionalized biaryl compounds. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent allows for the rational design of efficient and robust synthetic protocols. By systematically optimizing reaction conditions and being mindful of potential side reactions, researchers can effectively utilize this valuable building block in the development of new pharmaceuticals and advanced materials.

References

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  • YouTube. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011.
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  • NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health, 2024.
  • ResearchGate. Coupling of aryl chlorides with (hydroxymethyl)phenylboronic acids.... ResearchGate.
  • unavailable. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. unavailable, 2025.
  • PubMed. Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. PubMed, 2000.
  • unavailable. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. unavailable.
  • PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.
  • CymitQuimica. This compound. CymitQuimica.
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Sources

Application Note: Synthesis of Biaryl Compounds Using 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in a vast array of biologically active molecules and advanced materials.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful and versatile methods for constructing these carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This Nobel Prize-winning methodology offers a robust and reliable means of coupling organoboron compounds, such as boronic acids, with organohalides.[3][5] The reaction is prized for its mild conditions, high functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[4][6]

3-(Hydroxymethyl)-5-methylphenylboronic acid is a particularly valuable building block in this context. The presence of the hydroxymethyl group provides a versatile handle for further functionalization, allowing for the creation of a diverse library of complex molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[3][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[5][7] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In the presence of a base, the organoboronic acid is activated to form a more nucleophilic boronate species.[5][6][8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the catalytically active Pd(0) species.[3][5][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base Base->PdII_Biaryl caption Suzuki-Miyaura Catalytic Cycle

Sources

The Strategic Application of 3-(Hydroxymethyl)-5-methylphenylboronic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the strategic selection of building blocks for lead optimization is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Among the vast commercial and proprietary libraries of these reagents, 3-(Hydroxymethyl)-5-methylphenylboronic acid (CAS No. 1451391-46-0) presents itself as a uniquely valuable, yet underutilized, scaffold.[2] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the distinct structural features of this compound to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. We will delve into the rationale behind its use, provide detailed experimental protocols, and illustrate its potential role in structure-activity relationship (SAR) studies.

The structure of this compound is deceptively simple, yet it harbors a trifecta of functionalities that can be strategically employed in medicinal chemistry. The boronic acid group serves as a versatile handle for C-C bond formation, allowing for its facile incorporation into a wide array of heterocyclic and aromatic systems.[3] The meta-disposed methyl and hydroxymethyl groups, however, are what truly set this reagent apart, offering a nuanced approach to modulating a compound's physicochemical and biological properties.

Physicochemical and Pharmacological Significance of the Constituent Moieties

The deliberate introduction of the 3-(hydroxymethyl)-5-methylphenyl group can be a powerful strategy to address common challenges in lead optimization, such as poor solubility, metabolic instability, or suboptimal target engagement.

Functional Group Potential Impact in Drug Design References
Boronic Acid Primary reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures prevalent in many drug classes.[1][4]
Methyl Group Can enhance metabolic stability by blocking potential sites of oxidation. It can also improve binding affinity through favorable hydrophobic interactions within a target's active site.[5]
Hydroxymethyl Group Acts as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[6] It also significantly increases aqueous solubility, which can improve a drug candidate's pharmacokinetic profile.[7]
Combined Moiety The specific substitution pattern allows for vectoral exploration of a binding pocket, with the hydroxymethyl group providing a hydrophilic vector and the methyl group a lipophilic one.

Application in a Drug Discovery Workflow: A Hypothetical Case Study

To illustrate the practical application of this compound, let us consider a hypothetical lead optimization campaign for a novel kinase inhibitor.

Workflow Overview

The following diagram outlines a typical workflow where our building block would be incorporated to explore SAR and improve the properties of a lead compound.

G cluster_0 Lead Optimization Strategy Lead_Compound Lead Compound (e.g., Kinase Inhibitor with Aryl Halide) SAR_Hypothesis SAR Hypothesis: Introduce vectors for H-bonding and hydrophobic interactions Lead_Compound->SAR_Hypothesis Identify liabilities Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Lead_Compound->Suzuki_Coupling Building_Block Select Building Block: This compound SAR_Hypothesis->Building_Block Rational Design Building_Block->Suzuki_Coupling Couple with Lead Scaffold Analog_Library Synthesize Analog Library Suzuki_Coupling->Analog_Library Biological_Screening Biological Screening: - Potency - Selectivity - ADME properties Analog_Library->Biological_Screening SAR_Analysis SAR Analysis & Iteration Biological_Screening->SAR_Analysis Analyze Data SAR_Analysis->SAR_Hypothesis Refine Hypothesis Optimized_Candidate Optimized Candidate SAR_Analysis->Optimized_Candidate Identify Superior Compound G cluster_0 Structure-Activity Relationship (SAR) Vectors cluster_1 Hydrophilic Pocket cluster_2 Hydrophobic Pocket Scaffold Core Scaffold (e.g., Kinase hinge-binder) Linker Scaffold->Linker Aryl_Group 3-(Hydroxymethyl)-5-methylphenyl Group Linker->Aryl_Group H_Bond H-bond donor/acceptor (Hydroxymethyl) Aryl_Group->H_Bond Vector 1 Hydrophobic_Interaction Hydrophobic interaction (Methyl) Aryl_Group->Hydrophobic_Interaction Vector 2

Sources

Application Notes & Protocols: The Strategic Deployment of 3-(Hydroxymethyl)-5-methylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Building Block

In the landscape of medicinal chemistry, boronic acids are celebrated as indispensable tools, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] Among the vast catalog of available reagents, 3-(Hydroxymethyl)-5-methylphenylboronic acid emerges as a particularly strategic building block. Its trifunctional nature—a reactive boronic acid for carbon-carbon bond formation, a nucleophilic hydroxymethyl group for hydrogen bonding or further derivatization, and a lipophilic methyl group for modulating pharmacokinetics—offers a compelling combination for the synthesis of sophisticated and potent therapeutic agents.[3]

This guide moves beyond a mere listing of properties to provide an in-depth analysis of its application, grounded in mechanistic understanding and field-proven protocols. We will explore not only how to use this reagent but why its specific architecture is advantageous for addressing common challenges in drug discovery, such as enhancing target affinity, improving metabolic stability, and increasing solubility.

Section 1: The Strategic Value in Drug Design

The utility of this compound stems from the distinct contributions of its three key functional groups.

  • The Boronic Acid Moiety: This is the primary reactive handle, enabling palladium-catalyzed Suzuki-Miyaura coupling to forge biaryl or hetero-biaryl scaffolds.[2][4] These structural motifs are prevalent in a wide range of approved drugs and clinical candidates, making this reagent a direct gateway to medicinally relevant chemical space.[5][6]

  • The Hydroxymethyl Group (-CH₂OH): The presence of this group is a significant advantage. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a protein's active site to enhance binding affinity.[7] Furthermore, it improves the aqueous solubility of the resulting molecule, a critical parameter for bioavailability. This group also serves as a synthetic handle for late-stage functionalization, allowing for the creation of prodrugs or the introduction of other functionalities.[7]

  • The Methyl Group (-CH₃): The strategic placement of a methyl group can have a profound impact on a drug candidate's profile, a phenomenon often dubbed the "magic methyl effect".[8][9] A methyl group can enhance potency by filling a small hydrophobic pocket within the target protein, block sites of metabolic attack (e.g., P450 oxidation) to increase the drug's half-life, and favorably alter the molecule's conformation to lock it into a more bioactive state.[9][10]

The meta-substitution pattern of these groups provides a defined geometric vector, allowing chemists to project functionality into specific regions of a binding pocket with high precision.

Section 2: Core Application—Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the construction of complex molecular architectures via Suzuki-Miyaura coupling. This reaction is renowned for its functional group tolerance, mild conditions, and commercial availability of reagents.

Visualizing the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation (which requires a base), and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Product (Ar¹-Ar²) pdiib->product ar1x Aryl Halide (Ar¹-X) ar1x->pdiia ar2b Boronic Acid (Ar²-B(OH)₂) + Base ar2b->pdiib caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.

Principle: The reaction couples an organoboron compound with an organic halide using a palladium catalyst and a base. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2] An excess of the boronic acid is often used to ensure complete consumption of the potentially more valuable halide partner.

Materials:

  • Aryl or Heteroaryl Halide (Ar-X) (1.0 eq)

  • This compound (1.3 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of Pd source and ligand (e.g., Pd₂(dba)₃ + SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.5 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, Toluene)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.3 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction volume should be sufficient to ensure all reagents are dissolved upon heating.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. If using a solid catalyst, it can be added in the first step with the other solids.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.[6]

Self-Validation & Causality: The protocol's integrity is maintained by continuous monitoring (Step 6), ensuring the reaction is stopped upon completion to prevent side-product formation. The aqueous work-up (Step 7) removes the inorganic base and boronic acid byproducts. The final purification step (Step 8) ensures the isolation of a high-purity compound, which is critical for subsequent biological testing.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent can be optimized for different substrates. The following table provides examples of common combinations.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
22-ChloropyridinePd₂(dba)₃/SPhos (2)K₃PO₄Toluene11070-85
33-IodobenzonitrilePd(dppf)Cl₂ (4)Cs₂CO₃DMF8588-98

Note: Yields are representative and highly dependent on the specific substrate and reaction scale.

Section 3: Post-Coupling Derivatization Strategies

The true power of this compound lies in the ability to further modify the resulting product. The hydroxymethyl group is a versatile handle for diversification.

Visualizing the Synthetic Workflow

A typical synthetic strategy involves the initial Suzuki coupling followed by modification of the hydroxymethyl group to generate a library of related compounds for structure-activity relationship (SAR) studies.

Workflow start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling (Protocol 1) start->suzuki intermediate Biaryl Product with -CH₂OH suzuki->intermediate oxidation Oxidation to Aldehyde (Protocol 2) intermediate->oxidation aldehyde Biaryl Aldehyde oxidation->aldehyde deriv Further Derivatization (e.g., Reductive Amination) aldehyde->deriv library Compound Library for SAR deriv->library caption Synthetic Diversification Workflow

Caption: A workflow for generating a compound library from the initial building block.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol details the conversion of the benzylic alcohol to an aldehyde, a versatile intermediate for reactions such as reductive amination, Wittig olefination, or condensation reactions.

Principle: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is particularly effective and selective for benzylic alcohols. Dess-Martin Periodinane (DMP) is another excellent choice, known for its broad applicability and mild conditions.

Materials:

  • Biaryl product from Protocol 1 (1.0 eq)

  • Manganese Dioxide (MnO₂) (5-10 eq by weight) or Dess-Martin Periodinane (1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Chloroform)

Step-by-Step Methodology:

  • Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add the oxidizing agent (e.g., MnO₂) in one portion. The reaction is heterogeneous and requires vigorous stirring.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction closely by TLC, as over-oxidation can occur with some substrates. The reaction is typically complete in 2-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts or quench with a saturated solution of Na₂S₂O₃ if using DMP.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde can often be used directly in the next step or purified by column chromatography if necessary.

Expert Insight: The choice of oxidant is key. MnO₂ is inexpensive and easy to remove by filtration but requires a large excess. DMP is highly efficient but more expensive and moisture-sensitive. This choice reflects a common trade-off in process chemistry between cost, efficiency, and ease of handling.

Conclusion

This compound is more than a commodity building block; it is a meticulously designed tool for the modern medicinal chemist. Its pre-installed functional handles for solubility, metabolic stability, and target interaction provide a streamlined path to synthesizing high-quality drug candidates. By mastering the protocols for its use and subsequent modification, researchers can significantly accelerate the discovery and optimization of novel therapeutics.

References

  • Li, Y., et al. (2018). Synthesis of biologically active boron-containing compounds . Acta Pharmaceutica Sinica B. Available at: [Link]

  • (2025). Boronic Acid Chemistry: The Role of 3-(Hydroxymethyl)phenylboronic Acid in Innovation . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pavek, P., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? . ChemRxiv. Available at: [Link]

  • Riveira, M. J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions . Molecules. Available at: [Link]

  • Hie, L., & Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses. Available at: [Link]

  • 3-Hydroxy-5-methylphenylboronic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • Wang, L., et al. (2020). Boronic acid-based enzyme inhibitors: a review of recent progress . Future Medicinal Chemistry. Available at: [Link]

  • Coop, A., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist . Journal of Medicinal Chemistry. Available at: [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules. Available at: [Link]

  • Singh, U., et al. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules . ResearchGate. Available at: [Link]

  • Celenza, G., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry . International Journal of Molecular Sciences. Available at: [Link]

  • da Silva, A. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties . Frontiers in Chemistry. Available at: [Link]

  • Mondal, S., et al. (2022). Mechanism of drug-potency enhancement via methylation . Physical Chemistry Chemical Physics. Available at: [Link]

  • Musso, L., et al. (2021). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 M pro Inhibitors . Molecules. Available at: [Link]

  • Wang, C., et al. (2013). [Application of methyl in drug design] . Yao Xue Xue Bao. Available at: [Link]

  • Ciaffo, G. M., et al. (2022). Methyl-Containing Pharmaceuticals . Pharmaceuticals. Available at: [Link]

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Application Notes & Protocols: The Role of 3-(Hydroxymethyl)-5-methylphenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the applications of 3-(Hydroxymethyl)-5-methylphenylboronic acid (CAS No. 1451391-46-0) in the field of materials science. We will explore its fundamental properties and delve into its critical role as a versatile building block for the synthesis of functional organic materials, including conjugated polymers for electronics and stimuli-responsive hydrogels. Detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions and the fabrication of responsive materials are provided, alongside explanations of the underlying chemical principles that govern its utility.

Introduction: A Multifunctional Building Block

Phenylboronic acids (PBAs) have emerged as indispensable tools in synthetic chemistry and materials science. Their unique ability to undergo palladium-catalyzed cross-coupling reactions and to form reversible covalent bonds with diols makes them exceptionally versatile. This compound is a particularly valuable derivative, offering three distinct points of functionality:

  • The Boronic Acid Group: The primary reactive site for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds to construct complex aromatic systems.[1][2] It is also the key to forming pH-sensitive boronate esters with diols.[3]

  • The Hydroxymethyl Group: Provides a site for further functionalization, such as esterification or etherification, allowing the synthesized material to be tethered to other molecules or surfaces. It also enhances solubility in polar solvents.

  • The Methyl Group: Influences the steric and electronic properties of the molecule, which can be used to fine-tune the final properties of the material, such as solubility and molecular packing.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is provided below. These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
CAS Number 1451391-46-0[4][5]
Molecular Formula C₈H₁₁BO₃[4]
Molecular Weight 165.98 g/mol [4][5]
Appearance White to off-white solid[5]
Purity ≥98%[4]
Topological Polar Surface Area (TPSA) 60.69 Ų[4]
Storage Temperature 2-8°C[5]

Application I: Synthesis of Conjugated Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[1] This reaction is paramount in materials science for synthesizing conjugated polymers and oligomers used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[6] this compound serves as a key monomer in these syntheses.

Mechanistic Role and Rationale

The utility of this molecule stems from the predictable and high-yielding nature of the Suzuki coupling. The reaction proceeds via a catalytic cycle involving a palladium complex.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X Complex1 R¹-Pd(II)L₂-X (Palladium Complex) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R²-B(OH)₂ + Base Complex2 R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Releases Product Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[2][7] The choice of base is critical and must be strong enough to facilitate this step without causing unwanted side reactions.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This compound is the "R²-B(OH)₂" component in this cycle, providing the aryl group to be coupled.

Protocol: Synthesis of a Biphenyl Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: Toluene and Water (4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and anhydrous K₂CO₃.

    • Causality Note: Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition and facilitating the catalytic cycle. K₂CO₃ is the base required for the transmetalation step.[7]

  • Solvent Addition: Add the toluene/water solvent mixture via syringe. The biphasic system is often beneficial for Suzuki couplings.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Fabrication of Stimuli-Responsive Materials

A key feature of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in saccharides (e.g., glucose) or synthetic polymers (e.g., polyvinyl alcohol).[3] This interaction results in the formation of a five- or six-membered cyclic boronate ester.

This equilibrium is highly sensitive to pH. Under acidic conditions, the boronic acid exists in a neutral, trigonal planar state and has a low affinity for diols. Under basic conditions (above the pKa of the boronic acid), it adopts a more Lewis-acidic, tetrahedral boronate form, which binds strongly to diols.[3] This pH-switchable binding is the foundation for creating "smart" materials that respond to their environment.

Caption: pH-dependent equilibrium of boronic acid with a diol.

Applications:

  • Glucose Sensors: By incorporating this molecule into a polymer matrix with a fluorescent reporter, the binding of glucose can cause a detectable change in fluorescence, allowing for quantitative glucose measurement.

  • Self-Healing Hydrogels: When copolymerized into a hydrogel network with a diol-containing polymer, the dynamic nature of the boronate ester cross-links allows the material to re-form bonds after being broken, imparting self-healing properties.[3]

Protocol: Preparation of a pH-Responsive Hydrogel

This protocol outlines the synthesis of a simple hydrogel cross-linked via boronate ester bonds.

Materials:

  • Poly(vinyl alcohol) (PVA), high molecular weight

  • This compound functionalized polymer (e.g., a copolymer of acrylamide and an acrylated version of our title compound). For simplicity, we will refer to this as PBA-Polymer.

  • Deionized water

  • pH 5.0 Buffer (e.g., acetate buffer)

  • pH 9.0 Buffer (e.g., borate buffer)

  • Small vials or molds

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) solution of PVA in deionized water by heating to 90 °C with stirring until fully dissolved. Allow to cool to room temperature.

    • Prepare a 10% (w/v) solution of the PBA-Polymer in deionized water.

  • Gelation Test (High pH):

    • In a small vial, mix 0.5 mL of the PVA solution with 0.5 mL of the PBA-Polymer solution.

    • Add 0.1 mL of the pH 9.0 buffer and mix thoroughly with a vortex mixer.

    • Observation: A stable hydrogel should form within minutes. This is due to the formation of boronate ester cross-links between the PBA-Polymer and the diol units on the PVA chains.

  • Reversibility Test (Low pH):

    • To the formed hydrogel, add 0.2 mL of the pH 5.0 buffer.

    • Mix or agitate the vial.

    • Observation: The hydrogel should dissolve or "un-gel," returning to a viscous solution. This demonstrates the reversibility of the cross-links as the boronic acid reverts to its neutral, weakly-binding state at lower pH.

  • Self-Healing Demonstration (Optional):

    • Prepare a larger sample of the hydrogel in a petri dish at pH 9.0.

    • Cut the gel in half with a scalpel.

    • Gently press the two cut surfaces back together and allow them to sit for 1-2 hours at room temperature.

    • Observation: The gel should heal at the interface, regaining a significant portion of its mechanical integrity, as new boronate ester bonds form across the cut.

Conclusion

This compound is a powerful and versatile building block in materials science. Its primary role in forming robust C-C bonds via Suzuki-Miyaura coupling makes it invaluable for creating the rigid, conjugated backbones required for advanced organic electronic materials. Furthermore, its capacity for pH-sensitive, reversible interactions with diols opens a second major avenue of application in the development of smart, responsive materials such as sensors and self-healing polymers. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this unique trifunctional molecule.

References

  • PubChem. 3-Hydroxy-5-methylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Materials Science with 3-(Hydroxymethyl)phenylboronic Acid. InnoPharmChem. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. Suzuki reaction. Wikimedia Foundation. [Link]

  • ResearchGate. (Top): Reaction scheme for Suzuki coupling of.... ResearchGate. [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. National Library of Medicine. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. University of California, Davis. [Link]

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Application Notes & Protocols: A Guide to the Synthesis and Application of Functionalized Polymers with 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and utilization of functionalized polymers incorporating 3-(Hydroxymethyl)-5-methylphenylboronic acid. Boronic acid-functionalized polymers are a cornerstone of stimuli-responsive materials, renowned for their unique ability to form reversible covalent bonds with diols in a pH-dependent manner. This property makes them exceptional candidates for applications ranging from glucose sensing to targeted drug delivery. The specific focus of this guide, this compound, offers a distinct advantage: a secondary hydroxyl group that serves as a versatile handle for further post-polymerization modification or for influencing polymer solubility and architecture. We will detail two primary synthetic strategies: the direct polymerization of a custom-derived monomer via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and a post-polymerization modification approach. This guide provides not only step-by-step protocols but also the underlying chemical principles, characterization techniques, and proof-of-concept application workflows to ensure scientific integrity and experimental success.

Section 1: The Foundational Chemistry of Phenylboronic Acid

The utility of phenylboronic acid (PBA) in functional polymers stems from its unique and dynamic chemical behavior in aqueous environments. Unlike carboxylic acids, which act as Brønsted acids (proton donors), boronic acids are Lewis acids, accepting an electron pair from a hydroxide ion. This leads to a critical pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate species.[1][2]

The neutral form is relatively hydrophobic, while the anionic boronate form is more hydrophilic. The pKa of this transition for many PBAs is in the non-physiological range of 8-10.[1] This equilibrium is the basis for the pH-responsive nature of PBA-containing polymers.

Crucially, the tetrahedral boronate form can react with cis-diols (compounds with two hydroxyl groups on adjacent carbons, such as glucose or the ribose in ATP) to form stable, five- or six-membered cyclic boronate esters.[3][4] This interaction is reversible and competitive; the presence of a diol like glucose can shift the equilibrium, leading to changes in the polymer's properties, such as solubility, swelling, or charge.[5] This dynamic covalent chemistry is the key to designing "smart" materials that respond to specific biological cues.

Boronic_Acid_Equilibrium cluster_0 Aqueous Environment Neutral_PBA Trigonal Planar (Hydrophobic) Anionic_PBA Tetrahedral Boronate (Hydrophilic) Neutral_PBA->Anionic_PBA + OH⁻ - H₂O Ester Cyclic Boronate Ester (Complex) Anionic_PBA->Ester + Diol - 2H₂O Diol cis-Diol (e.g., Glucose) pH_Control pH > pKa pH_Control->Anionic_PBA Favors Glucose_Control High [Glucose] Glucose_Control->Ester Favors

Caption: pH and diol concentration-dependent equilibrium of phenylboronic acid.

Section 2: Strategic Approaches to Polymer Synthesis

Incorporating this compound into a polymer backbone can be achieved through two primary strategies:

  • Direct Polymerization of a Functionalized Monomer: This involves first converting the boronic acid into a polymerizable monomer (e.g., an acrylate, methacrylate, or styrenic derivative). This approach offers excellent control over the density of boronic acid moieties in the final polymer.

For maximum control over polymer architecture (molecular weight, dispersity), we will focus on a controlled radical polymerization technique, RAFT, for the direct polymerization approach.

Synthesis_Workflows cluster_0 Strategy A: Direct Polymerization cluster_1 Strategy B: Post-Polymerization Modification A1 1. Synthesize Polymerizable Monomer A2 2. Protect Boronic Acid (e.g., Pinacol Ester) A1->A2 A3 3. RAFT Polymerization A2->A3 A4 4. Deprotection A3->A4 A5 Final Functional Polymer A4->A5 B1 1. Synthesize Reactive Polymer (e.g., with NHS-esters) B2 2. Couple Boronic Acid via Hydroxymethyl Group B1->B2 B3 Final Functional Polymer B2->B3

Caption: Two primary strategies for synthesizing boronic acid-functionalized polymers.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of a Methacrylate Monomer and Subsequent RAFT Polymerization

This protocol details the "Direct Polymerization" strategy. It involves a two-step monomer synthesis followed by polymerization and deprotection. The boronic acid is first protected as a pinacol ester to prevent side reactions during polymerization.[6][7]

Part A: Monomer Synthesis - (3-(Pinacolatoboryl)-5-methyl)phenyl)methyl methacrylate

  • Protection of Boronic Acid:

    • Rationale: The free boronic acid can interfere with the radical polymerization process. Protection as a stable pinacol ester ensures the integrity of the polymerization.[7]

    • Procedure:

      • In a round-bottom flask, dissolve this compound (1 equiv.) and pinacol (1.1 equiv.) in anhydrous toluene (approx. 10 mL per gram of boronic acid).

      • Fit the flask with a Dean-Stark apparatus and a condenser.

      • Reflux the mixture for 4-6 hours, collecting the water that azeotropes off.

      • Once the reaction is complete (monitored by TLC or ¹H NMR), cool the mixture and remove the toluene under reduced pressure. The resulting crude 2-(3-(hydroxymethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can often be used without further purification.

  • Esterification to Create Methacrylate Monomer:

    • Rationale: This step introduces the polymerizable methacrylate group by reacting the hydroxymethyl handle with methacryloyl chloride.

    • Procedure:

      • Dissolve the protected boronic acid from the previous step (1 equiv.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

      • Add triethylamine (1.5 equiv.) as a base.

      • Slowly add methacryloyl chloride (1.2 equiv.) dropwise.

      • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

      • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

      • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure monomer.

Part B: RAFT Polymerization

  • Rationale: RAFT polymerization is a controlled process that yields polymers with predetermined molecular weights and low dispersity (Đ), which is critical for applications like self-assembly in drug delivery.[7] We will use AIBN as a thermal initiator and DDMAT as a common chain transfer agent (CTA).

Component Molar Ratio Purpose
Monomer100The repeating unit of the polymer
DDMAT (CTA)1Controls the polymerization
AIBN (Initiator)0.2Initiates radical formation
Solvent (e.g., Anisole)-Solubilizes components
  • Procedure:

    • Combine the synthesized monomer, DDMAT, and AIBN in a Schlenk flask according to the molar ratios in the table.

    • Add anhydrous anisole (to achieve a monomer concentration of ~50% v/v).

    • Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly degas the solution.

    • After the final thaw, backfill the flask with nitrogen or argon.

    • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8-24 hours, depending on the target conversion).

    • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol or hexane.

    • Collect the polymer precipitate by filtration or centrifugation, re-dissolve in a small amount of THF, and re-precipitate. Repeat this process twice to remove unreacted monomer and initiator fragments.

    • Dry the final protected polymer under vacuum overnight.

Part C: Deprotection to Yield the Functional Polymer

  • Rationale: The pinacol protecting group must be removed to reveal the active boronic acid for its intended function. This is typically achieved through hydrolysis.[7]

  • Procedure:

    • Dissolve the protected polymer in a suitable solvent mixture, such as THF/water (e.g., 3:1 v/v).

    • Add an excess of a diol scavenger like phenylboronic acid or use an acidic catalyst (e.g., a few drops of HCl). A common method involves transesterification with a large excess of a volatile diol under acidic conditions.

    • Alternatively, a biphasic hydrolysis can be performed. Dissolve the polymer in an organic solvent like diethyl ether and stir vigorously with an aqueous HCl solution (e.g., 1 M) for 24-48 hours.

    • After the reaction, neutralize the solution, isolate the polymer (e.g., by precipitation or removal of solvent), and dialyze extensively against deionized water to remove salts and byproducts.

    • Lyophilize the dialyzed solution to obtain the final, pure functionalized polymer.

Section 4: Essential Polymer Characterization

Verifying the structure and properties of the synthesized polymer is a critical, self-validating step.

Technique Purpose Expected Result / Observation
¹H NMR Confirm monomer synthesis, polymer composition, and deprotection.Monomer: Appearance of vinyl protons (~5.5-6.1 ppm) and disappearance of the hydroxymethyl proton. Polymer: Disappearance of vinyl protons and broadening of polymer backbone signals. Deprotection: Disappearance of the sharp pinacol methyl singlet (~1.3 ppm).[3]
GPC/SEC Determine number-average molecular weight (Mₙ) and dispersity (Đ).For a controlled RAFT polymerization, a narrow, monomodal distribution with Đ < 1.3 is expected.
FT-IR Confirm functional groups.Polymer: Presence of the ester carbonyl stretch (~1730 cm⁻¹). Deprotection: Appearance of a broad O-H stretch from the boronic acid group.[8]
Aqueous Titration Determine the pKa of the boronic acid moieties on the polymer.Provides crucial information for designing pH-responsive systems.

Section 5: Application Protocols

Application 1: Glucose-Responsive Hydrogel Formation

This protocol demonstrates the formation of a hydrogel by cross-linking the synthesized boronic acid polymer with a diol-containing polymer, poly(vinyl alcohol) (PVA). The gel's stability will be challenged with glucose.[4][9]

  • Materials:

    • Synthesized poly(boronic acid) (PBA) solution in PBS (pH 7.4).

    • Poly(vinyl alcohol) (PVA, 10 wt%) solution in PBS (pH 7.4).

    • Glucose solution (e.g., 300 mg/dL in PBS).

  • Procedure:

    • Prepare a 5 wt% solution of your synthesized PBA polymer in a pH 7.4 phosphate-buffered saline (PBS) solution.

    • In a small vial, mix equal volumes of the PBA solution and a 10 wt% PVA solution.

    • Gently agitate the mixture. A hydrogel should form within minutes due to the formation of boronate ester cross-links between the PBA polymer and the diol units on the PVA.

    • Proof-of-Concept Test: Invert the vial to confirm gelation (i.e., it does not flow).

    • Add an aliquot of a concentrated glucose solution to the surface of the gel.

    • Observation: Over time, the gel should begin to dissolve or "melt" back into a liquid state. This occurs because glucose, a small molecule diol, competitively binds to the boronic acid sites, displacing the polymeric PVA cross-links and disrupting the gel network.[5]

Hydrogel_Mechanism cluster_0 Hydrogel System PBA_Polymer PBA Polymer Chain B(OH)₂ Crosslink Boronate Ester Cross-link PBA_Polymer:f1->Crosslink PVA_Polymer PVA Polymer Chain OH OH PVA_Polymer:f1->Crosslink Gel 3D Hydrogel Network Crosslink->Gel Liquid Dissolved Polymers Gel->Liquid + Glucose (Competitive Binding) Glucose Glucose

Caption: Glucose-mediated disruption of a PVA-boronic acid hydrogel network.

References

  • Guan, Y., & Zhang, Y. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Sensors, 13(1), 414–430. [Link]

  • van den Berg, S. A. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente. [Link]

  • Glasser, N. R., & assembly, S. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3246–3256. [Link]

  • Li, M., Zhang, L., Wang, T., Xia, H., & Wei, Y. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Tenside Surfactants Detergents, 55(2), 148-154. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

  • Cambre, J. N., & Sumerlin, B. S. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society, 131(21), 7212–7213. [Link]

  • Yue, Y., Huo, F., Yuan, Y., & Zhang, Y. (2019). Boronic Acid-Functionalized Conjugated Polymer for Controllable Cell Membrane Imaging. ACS Applied Materials & Interfaces, 11(17), 15464–15470. [Link]

  • Xu, Z., Uddin, K. M. A., & Ye, L. (2012). Boronic Acid Terminated Thermo-Responsive and Fluorogenic Polymer: Controlling Polymer Architecture for Chemical Sensing and Affinity Separation. Macromolecules, 45(19), 7938–7945. [Link]

  • Raza, A., Rasheed, T., Nabeel, F., Hayat, U., & Bilal, M. (2022). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Pharmaceuticals, 15(8), 923. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). Bohrium. [Link]

  • P. D. Topham, C. J. D. Le-Masurier, S. P. Rannard, A. I. Cooper, Polym. Chem., 2011, 2 , 594-601. Synthesis and polymerization of boronic acid containing monomers. [Link]

  • Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631–4643. [Link]

  • Cao, J., Liu, S., Chen, Y., Shi, L., & Zhang, Z. (2014). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 5(18), 5349-5355. [Link]

  • De, S., Absalan, H., & Saha, T. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(32), 5058-5071. [Link]

  • Falciani, C., Pini, A., & Bracci, L. (2023). Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters. Journal of the American Chemical Society, 145(25), 13816–13826. [Link]

  • Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2017). Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH. Polymer, 128, 219-226. [Link]

Sources

Application Notes and Protocols: 3-(Hydroxymethyl)-5-methylphenylboronic Acid as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the application of 3-(Hydroxymethyl)-5-methylphenylboronic acid (CAS: 1451391-46-0) in the synthesis of advanced materials for organic electronics. We will delve into the unique structural attributes of this building block and its potential for creating novel organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). A detailed, representative protocol for a Suzuki-Miyaura cross-coupling polymerization is provided, alongside a discussion of the underlying chemical principles and expected material properties.

Introduction: The Strategic Importance of Functionalized Boronic Acids in Organic Electronics

The field of organic electronics hinges on the precise design and synthesis of π-conjugated molecules and polymers.[1] These materials form the active layers in a variety of devices, and their performance is intrinsically linked to their molecular structure. Boronic acids have emerged as indispensable tools in this endeavor, primarily due to their versatility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex, extended π-systems that are the backbone of organic semiconductors.[4]

This compound is a particularly interesting, yet under-explored, building block. Its structure offers a unique combination of functionalities:

  • The Boronic Acid Group: The primary reactive site for Suzuki coupling, allowing for its incorporation into a polymer backbone or as a side chain on a conjugated core.

  • The Phenyl Ring: A fundamental component of many organic semiconductors, contributing to the π-conjugated system.

  • The Methyl Group: An electron-donating group that can influence the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting material.

  • The Hydroxymethyl Group (-CH₂OH): This benzylic alcohol moiety introduces several possibilities. It can serve as a handle for post-polymerization modification, influence intermolecular interactions and thin-film morphology through hydrogen bonding, and potentially impact the material's stability and photophysical properties.[5]

This application note will provide a practical framework for utilizing this compound in the synthesis of a representative conjugated polymer for organic electronic applications.

Molecular Structure and Properties

A clear understanding of the molecular structure is paramount for predicting its reactivity and the properties it will impart to a larger molecule or polymer.

Figure 1: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1451391-46-0
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white solid
Purity Typically >98%

Application in Organic Semiconductor Synthesis: A Representative Protocol

The primary application of this compound in organic electronics is as a monomer in Suzuki-Miyaura polymerization to create conjugated polymers. Below is a representative, generalized protocol for the synthesis of a polyfluorene-based copolymer.

Disclaimer: This protocol is a representative example based on established procedures for similar monomers. Researchers should perform their own optimizations for specific target polymers and reaction scales.

Synthesis of a Poly(9,9-dioctylfluorene-alt-3-(hydroxymethyl)-5-methylphenyl) Copolymer

This protocol describes the synthesis of a copolymer from 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 2,7-dibromo-3',5'-bis(hydroxymethyl)-3,5-dimethyl-biphenyl (which would be synthesized from this compound). For simplicity, we will illustrate the direct polymerization of a dibrominated monomer with our boronic acid.

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product monomer_A Dibromo-co-monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) polymer Conjugated Copolymer monomer_A->polymer monomer_B This compound monomer_B->polymer catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->polymer base Base (e.g., K₂CO₃) base->polymer solvent Solvent (e.g., Toluene/H₂O) solvent->polymer temperature Temperature (e.g., 90-100 °C) temperature->polymer atmosphere Inert Atmosphere (N₂ or Ar) atmosphere->polymer

Figure 2: Workflow for Suzuki-Miyaura Polymerization.

Materials and Reagents:

  • 2,7-dibromo-9,9-dioctylfluorene (or other suitable dibromo-co-monomer)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Acetone

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas (N₂ or Ar) supply with bubbler

  • Schlenk line (recommended)

  • Separatory funnel

  • Soxhlet extraction apparatus

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL three-neck flask equipped with a reflux condenser and a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.05 mmol), and Aliquat 336 (2-3 drops).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) and a degassed 2M aqueous solution of K₂CO₃ (10 mL) to the flask via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the reaction mixture under a positive flow of inert gas.

  • Polymerization: Heat the reaction mixture to 95 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC). The polymerization is typically run for 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Purification:

    • Precipitate the crude polymer by slowly adding the concentrated toluene solution to a large volume of methanol (e.g., 500 mL) with stirring.

    • Collect the polymer precipitate by filtration.

    • To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the polymer powder sequentially with acetone, hexane, and finally chloroform or toluene to collect the desired polymer fraction.

    • Precipitate the purified polymer from the chloroform/toluene fraction into methanol and dry under vacuum.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete reaction of the dibromo monomer.

  • Two-Phase Solvent System and Phase Transfer Catalyst: The toluene/water system with Aliquat 336 facilitates the interaction between the organic-soluble monomers and the water-soluble base, which is crucial for the activation of the boronic acid.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is essential to prevent catalyst deactivation and ensure a high degree of polymerization.[3]

  • Soxhlet Extraction: This is a critical step for obtaining a high-purity polymer, which is essential for achieving good device performance. Impurities can act as charge traps and degrade device efficiency and lifetime.

Expected Material Characteristics and Device Performance

The incorporation of the 3-(hydroxymethyl)-5-methylphenyl moiety is expected to influence the final properties of the polymer in several ways.

Table 2: Expected Influence of Functional Groups on Polymer Properties

Functional GroupExpected ImpactRationale
Methyl (-CH₃) - Increased solubility- Higher HOMO levelThe alkyl group enhances solubility in organic solvents, facilitating solution processing. As an electron-donating group, it can raise the HOMO energy level, which can be tuned for better charge injection from the anode in OLEDs or for optimizing the open-circuit voltage in organic photovoltaics.
Hydroxymethyl (-CH₂OH) - Potential for hydrogen bonding- Post-functionalization handle- Potential impact on stabilityHydrogen bonding can influence thin-film morphology and molecular packing, which are critical for charge transport. The hydroxyl group can be used for cross-linking or grafting other functional groups. The benzylic C-H bond can be a site for degradation, but deuteration strategies have been shown to improve the operational lifetime of OLEDs.[5]

Illustrative Device Performance Data:

The following table presents hypothetical performance data for an OLED and an OFET fabricated with a polymer incorporating this compound. These values are for illustrative purposes and would need to be experimentally verified.

Table 3: Illustrative Performance Metrics for Devices

Device TypeParameterIllustrative Value
OLED Max. External Quantum Efficiency (EQE)5 - 10%
Turn-on Voltage3 - 5 V
Emission ColorBlue-Green
OFET Hole Mobility (µh)10⁻³ - 10⁻² cm²/Vs
On/Off Ratio> 10⁵

Conclusion and Future Outlook

This compound represents a promising, yet currently underutilized, building block for the synthesis of novel organic semiconductors. Its unique combination of a reactive boronic acid group for polymerization, an electron-donating methyl group for electronic tuning, and a versatile hydroxymethyl group for influencing morphology and enabling post-functionalization makes it a compelling candidate for creating materials with tailored properties. The representative Suzuki polymerization protocol provided herein offers a robust starting point for researchers to explore the potential of this molecule in next-generation organic electronic devices. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this building block and to realize its full potential in high-performance OLEDs, OFETs, and organic solar cells.

References

  • Protecting Benzylic C-H Bonds by Deuteration Doubles the Operational Lifetime of Deep-Blue Ir-Phenylimidazole Dopants in Phosphorescent OLEDs. (URL not available)
  • Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium. (URL not available)
  • Organic field-effect transistors using single crystals - PMC - NIH. Available at: [Link]

  • Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes - MDPI. Available at: [Link]

  • Organic semiconductors for organic field-effect transistors - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Available at: [Link]

  • The Blue Problem: OLED Stability and Degradation Mechanisms - PMC - NIH. Available at: [Link]

  • Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs - RSC Publishing. Available at: [Link]

  • Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells - MDPI. Available at: [Link]

  • From Structure to Performance - Enhancing the Efficiency and Longevity of OLED Devices. (URL not available)
  • Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances - MDPI. Available at: [Link]

  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - MDPI. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Recent progress of high performance polymer OLED and OPV materials for organic printed electronics - NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • 20‐4: Study on the Effect of OLED Device Lifetime Improvement according to Hole Injection Barrier and p‐Dopants - ResearchGate. Available at: [Link]

  • Progress in the preparation of Prussian Blue-based nanomaterials for biomedical applications - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

  • High Performance Blue Quantum Light-Emitting Diodes by Attaching Diffraction Wrinkle Patterns | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 5-(hydroxymethyl)furfural in ionic liquids: paving the way to renewable chemicals - PubMed. Available at: [Link]

  • Continuous flow oxidation of benzylic and aliphatic alcohols using bleach: process improvement by precise pH adjustment in flow with CO2 - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry, for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][3][4][5][6] Its broad adoption is a testament to its remarkable tolerance of a wide array of functional groups, the use of mild reaction conditions, and the commercial availability and relatively low toxicity of its organoboron reagents.[1][7][8]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the experimental conditions required for successful Suzuki reactions, with a particular focus on the nuances and challenges presented by functionalized boronic acids. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the intricate interplay between catalysts, ligands, bases, and solvents that governs the success of this powerful transformation.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle centered on a palladium complex.[9][10] This cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[1][2][7]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[2][7] The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[11][12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[7][9]

Understanding this catalytic cycle is paramount for troubleshooting and optimizing Suzuki reactions, especially when dealing with complex and functionalized substrates.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination Product Product R1-Pd(II)L2-R2->Product R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Navigating the Experimental Landscape: Key Parameters and Their Impact

The success of a Suzuki reaction hinges on the careful selection of several key experimental parameters. For functionalized boronic acids, these choices become even more critical to avoid side reactions and achieve high yields.

The Palladium Catalyst and Ligand System: The Engine of the Reaction

The choice of the palladium source and the associated ligand is arguably the most critical decision in setting up a Suzuki reaction.

  • Palladium Precatalysts: While various palladium sources can be used, palladium(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are common due to their stability.[9] These require in situ reduction to the active Pd(0) species. Pre-formed Pd(0) catalysts, such as Pd(PPh₃)₄, can also be used directly.

  • Ligands: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and modulates the steric and electronic environment around the metal.[7][9]

    • For Electron-Rich or Sterically Hindered Halides: Electron-rich and bulky ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often necessary to promote the challenging oxidative addition step.[8][14][15]

    • For Challenging Boronic Acids: N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for Suzuki couplings, often exhibiting high activity and stability.[9][16]

Ligand TypeCharacteristicsTypical Applications
Triarylphosphines (e.g., PPh₃) Readily available, but can be less effective for challenging substrates.Simple, unhindered aryl bromides and iodides.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky and electron-rich, promoting oxidative addition and reductive elimination.[8][14]Aryl chlorides, sterically hindered substrates, and reactions at low catalyst loadings.[8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, forming stable palladium complexes.A broad range of substrates, including challenging heteroaromatic couplings.[9]
Bidentate Phosphines (e.g., dppf) Can chelate to the palladium center, influencing reaction outcomes.Often used in the form of stable Pd(dppf)Cl₂ precatalysts.
The Crucial Role of the Base: Activating the Boronic Acid

The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12][13][15] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases: These are the most commonly used bases in Suzuki reactions.[13]

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, with cesium carbonate being a stronger and often more effective base, particularly for less reactive substrates.[8][15]

    • Phosphates (K₃PO₄): A strong base that is often effective in anhydrous conditions and for challenging couplings.[8][15]

    • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive functional groups.[8]

    • Fluorides (KF, CsF): Milder bases that can be advantageous for substrates prone to decomposition under harsher basic conditions.[17]

  • Organic Bases: Less common, but can be useful for substrates that are incompatible with strong inorganic bases.[13]

BaseStrengthCommon Applications & Considerations
K₂CO₃ ModerateA good starting point for many Suzuki reactions.[13]
Cs₂CO₃ StrongOften used for challenging couplings and with aryl chlorides.[15]
K₃PO₄ StrongEffective in anhydrous conditions and for hindered substrates.[15]
KF MildUseful for base-sensitive functional groups to prevent ester hydrolysis.[17]
The Solvent System: More Than Just a Medium

The solvent not only dissolves the reactants but also plays a critical role in the reaction mechanism, influencing catalyst stability, reaction rates, and even selectivity.[18][19][20][21][22]

  • Common Solvents: A variety of organic solvents are employed, often with the addition of water.

    • Ethereal Solvents (Dioxane, THF): Frequently used, often in combination with water.[7][9]

    • Aromatic Solvents (Toluene): A common choice, particularly for higher temperature reactions.[7][9]

    • Polar Aprotic Solvents (DMF, Acetonitrile): Can be effective but may influence selectivity in some cases.[19]

  • The Role of Water: The presence of a small amount of water is often beneficial, as it can help to dissolve inorganic bases and facilitate the formation of the active boronate species.[9][15][23] However, for water-sensitive substrates, anhydrous conditions are necessary.

Challenges with Functionalized Boronic Acids and Strategies for Success

Functionalized boronic acids, especially those containing heteroatoms or electron-withdrawing/donating groups, can present unique challenges in Suzuki couplings.

The "2-Pyridyl Problem" and Other Heteroaromatic Challenges

Heteroaryl boronic acids are crucial building blocks in medicinal chemistry.[24] However, their use can be problematic.

  • π-Deficient Heterocycles (e.g., Pyridines, Pyrimidines): The electron-withdrawing nature of these rings can slow the transmetalation step. Additionally, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[24] The "2-pyridyl problem" is a classic example, where the proximity of the nitrogen to the boronic acid often leads to lower yields.[24]

  • π-Rich Heterocycles (e.g., Furans, Thiophenes, Pyrroles): While generally more reactive in transmetalation, they can be more susceptible to protodeboronation.[24]

Strategies for Heteroaromatic Couplings:

  • Use more reactive boronic acid derivatives like MIDA boronates or trifluoroborate salts.

  • Employ specialized catalyst systems with bulky, electron-rich ligands.

  • Carefully select the base and solvent to minimize side reactions.

Protodeboronation: A Common Pitfall

Protodeboronation, the cleavage of the carbon-boron bond, is a major side reaction that can significantly reduce yields.[9][15] This is particularly problematic for electron-rich or heteroaromatic boronic acids.

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Bases like KF can be less prone to causing protodeboronation.[17]

  • Anhydrous Conditions: In some cases, rigorously excluding water can suppress this side reaction.

  • Use More Stable Boron Reagents: Pinacol boronic esters (BPin) and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than their corresponding boronic acids and are often the reagents of choice for sensitive substrates.[15] Potassium trifluoroborate salts also offer enhanced stability.[7][15]

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yields Start Low Yield or No Reaction Check_Starting_Materials Are starting materials consumed? Start->Check_Starting_Materials Side_Products Are major side products observed? Check_Starting_Materials->Side_Products Yes Inactive_Catalyst Potential Issue: - Inactive Catalyst - Poor Oxidative Addition Check_Starting_Materials->Inactive_Catalyst No Homocoupling Potential Issue: - Homocoupling of Boronic Acid Side_Products->Homocoupling Homocoupling Protodeboronation Potential Issue: - Protodeboronation Side_Products->Protodeboronation Protodeboronation Other Other Decomposition Side_Products->Other Other Decomposition Solution_Catalyst Solution: - Use a more active catalyst/ligand system - Increase temperature - Ensure rigorous degassing Inactive_Catalyst->Solution_Catalyst Solution_Homocoupling Solution: - Use a bulkier ligand - Lower reaction temperature Homocoupling->Solution_Homocoupling Solution_Protodeboronation Solution: - Use a milder base (e.g., KF) - Use a more stable boron reagent (BPin, MIDA) - Anhydrous conditions Protodeboronation->Solution_Protodeboronation Solution_Other Solution: - Re-evaluate functional group compatibility - Consider milder reaction conditions Other->Solution_Other

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with a Phenylboronic Acid

This protocol is a standard procedure suitable for many common Suzuki couplings.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Heteroaryl Chloride with a Heteroarylboronic Acid

This protocol is adapted for more challenging couplings, such as those involving heteroaryl chlorides, and utilizes microwave heating to accelerate the reaction.

Materials:

  • Heteroaryl chloride (0.5 mmol, 1.0 equiv)

  • Heteroarylboronic acid (0.6 mmol, 1.2 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.025 mmol, 5 mol%)

  • Cs₂CO₃ (1.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (3 mL)

Procedure:

  • To a microwave reaction vial, add the heteroaryl chloride, heteroarylboronic acid, PdCl₂(dppf)-CH₂Cl₂ adduct, Cs₂CO₃, and a magnetic stir bar.

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Protocol 3: Suzuki Coupling using a Stable Boronic Ester for a Sensitive Substrate

This protocol is designed for substrates that are prone to protodeboronation and utilizes a more stable pinacol boronic ester.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • SPhos (0.022 mmol, 4.4 mol%)

  • K₃PO₄ (1.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a glovebox, add the aryl halide, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄ to a vial.

  • Add the toluene and water.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Conclusion: A Powerful Tool for a World of Molecules

The Suzuki-Miyaura cross-coupling reaction is a testament to the power of catalytic science. Its reliability and versatility have firmly established it as a go-to method for C-C bond formation in academic and industrial settings alike.[1][9] For researchers in drug discovery and development, a deep understanding of the interplay between the reaction components is not just beneficial—it is essential for navigating the complexities of modern synthetic targets. By carefully considering the nature of the functionalized boronic acid and its coupling partner, and by making informed choices about the catalyst, ligand, base, and solvent, scientists can unlock the full potential of this remarkable reaction to build the molecules that will shape the future of medicine.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Tcyrulnikov, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]

  • Royal Society of Chemistry. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2021). Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • National Center for Biotechnology Information. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2022). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and drug development professionals. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, its success is highly dependent on the specific substrates involved.[1][2] This guide focuses on a uniquely functionalized substrate, 3-(Hydroxymethyl)-5-methylphenylboronic acid , providing in-depth troubleshooting advice and optimized protocols to address the specific challenges it may present.

The presence of the hydroxymethyl (-CH₂OH) group introduces specific considerations. While this functional group is generally stable under typical Suzuki conditions, its oxygen atom can potentially interact with the palladium catalyst, and its electronic properties can influence reaction kinetics.[3] Furthermore, like many functionalized boronic acids, it can be susceptible to common side reactions such as protodeboronation if conditions are not carefully controlled.[4][5]

This center is designed to be a practical resource, moving beyond generic advice to offer solutions tailored to the nuances of this particular reagent.

Troubleshooting Guide

Encountering issues in your reaction is a common part of research. This section is structured to help you diagnose and resolve problems systematically.

Problem Potential Cause(s) Recommended Solution(s)
1. Low to No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[6][7]Catalyst & Ligand Check: Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[8] Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[4][6]
Inefficient Oxidative Addition: The aryl halide partner may be unreactive (e.g., an electron-rich aryl chloride).[9] The general reactivity trend is I > Br > OTf >> Cl.[6]Optimize Ligand & Halide: For less reactive halides, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) to accelerate the oxidative addition step.[7] If possible, use the corresponding aryl bromide or iodide instead of the chloride.
Poor Transmetalation: The boronic acid is not being activated effectively by the base, or the base is not sufficiently soluble.[7][10]Base & Solvent Optimization: Switch to a stronger or more soluble base like finely powdered K₃PO₄ or Cs₂CO₃.[4][7] Ensure vigorous stirring. Adding a small amount of water to solvents like dioxane or THF can improve base solubility and facilitate the formation of the reactive boronate species.[7][11]
2. Significant Protodeboronation Presence of Excess Water/Protic Sources: The C-B bond is cleaved and replaced by a C-H bond, a common side reaction for boronic acids.[4][5]Control Water Content: While a small amount of water can be beneficial, excess can be detrimental. Use anhydrous solvents if the problem is severe.[4] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester), which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[5][7]
Harsh Conditions: High temperatures and/or a very strong base can accelerate the rate of protodeboronation.[7][12]Milder Conditions: Screen lower reaction temperatures (e.g., start at 80 °C).[13] Consider using a milder base like K₂CO₃ or KF.[10]
3. Homocoupling of Boronic Acid Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid to form a symmetric biaryl byproduct.[4]Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly deoxygenated before adding the catalyst. Methods include sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[6][7]
Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling.Ligand Selection: Using bulky ligands can often suppress homocoupling by sterically disfavoring the formation of the homocoupled palladium intermediate.[8]
4. Starting Material Decomposition Thermal Instability: One or more of the reaction components (aryl halide, boronic acid, or product) may be degrading at the reaction temperature.Temperature Screening: Determine the stability of your starting materials and product at the reaction temperature. If necessary, run the reaction at a lower temperature for a longer period.[4]
Base Incompatibility: A functional group on the aryl halide or boronic acid may be sensitive to the base being used (e.g., ester hydrolysis).Base Selection: If you have a base-sensitive functional group, choose a milder, non-nucleophilic base. KF is often a good choice in these scenarios.[10][14]
Logical Troubleshooting Workflow

When faced with a challenging reaction, a structured approach can save significant time and resources. The following diagram outlines a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow start Low / No Yield analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_crude check_reagents Check Reagent Purity & Stability (Boronic Acid, Halide, Catalyst, Solvent, Base) check_setup Verify Inert Atmosphere (Degassing, Positive Pressure) check_reagents->check_setup optimize_conditions Increase Temperature Screen Stronger Base (K3PO4) Screen Bulky Ligand (XPhos) check_setup->optimize_conditions sm_present Starting Materials Largely Unreacted analyze_crude->sm_present sm_present->check_reagents Yes side_products Side Products Observed? sm_present->side_products No protodeboronation Protodeboronation Product (m-xylene-α-ol) side_products->protodeboronation Yes homocoupling Boronic Acid Homocoupling side_products->homocoupling No success Reaction Optimized optimize_conditions->success solve_proto Use Milder Base (KF) Use Anhydrous Conditions Convert to Pinacol Ester protodeboronation->solve_proto solve_homo Improve Degassing Use Bulky Ligand homocoupling->solve_homo solve_proto->success solve_homo->success ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_workup 4. Workup & Purification prep1 Weigh Ar-Br, Boronic Acid, & K3PO4 into oven-dried vial setup1 Seal vial prep1->setup1 setup2 Evacuate & Backfill with Argon (3x) setup1->setup2 setup3 Add degassed Dioxane/H2O setup2->setup3 setup4 Add Pd Catalyst under Argon setup3->setup4 run1 Heat to 90 °C with vigorous stirring setup4->run1 run2 Monitor by TLC/LC-MS run1->run2 workup1 Cool to RT, Dilute with Ethyl Acetate run2->workup1 workup2 Wash with H2O & Brine workup1->workup2 workup3 Dry (Na2SO4), Filter, & Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 end end workup4->end Final Product SuzukiCycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_trans

Sources

Technical Support Center: Navigating Side Reactions of Hydroxymethyl-Substituted Phenylboronic Acids in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydroxymethyl-substituted phenylboronic acids. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the common side reactions encountered during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to anticipate, diagnose, and mitigate these challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Utility and Challenges of Hydroxymethyl-Substituted Phenylboronic Acids

Hydroxymethyl-substituted phenylboronic acids are invaluable building blocks in modern organic synthesis. The presence of both a boronic acid moiety and a hydroxymethyl group offers a versatile platform for the construction of complex molecules, particularly in the pharmaceutical industry where the resulting benzyl alcohol derivatives are common structural motifs.[1] However, the very presence of this functional group combination can introduce specific challenges and side reactions that are less common with simpler phenylboronic acids. This guide will delve into the mechanistic underpinnings of these side reactions and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using hydroxymethyl-substituted phenylboronic acids in Suzuki-Miyaura coupling?

A1: Beyond the desired cross-coupling product, you should be vigilant for four primary side reactions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[2]

  • Homocoupling (Self-Coupling): The dimerization of the hydroxymethyl-phenylboronic acid to form a biaryl compound.[2]

  • Intramolecular Cyclization (for the ortho-isomer): The formation of a benzoxaborole through dehydration.

  • Intermolecular Etherification: The formation of a dibenzyl ether from two molecules of the hydroxymethyl-phenylboronic acid.

In-Depth Troubleshooting Guides

Issue 1: Significant Protodeboronation is Observed

Symptoms: Your primary reaction product is the corresponding hydroxymethyl-benzene, and you observe a low yield of the desired cross-coupled product.

Causality: Protodeboronation is a common side reaction for many boronic acids and is often promoted by harsh reaction conditions, particularly the presence of strong bases and water.[2] The mechanism involves the protonolysis of the carbon-boron bond. For hydroxymethyl-phenylboronic acids, the electronic nature of the substituent can also play a role, although it is generally considered to be electronically neutral.

Troubleshooting Protocol:

  • Evaluate Your Base:

    • Problem: Strong bases (e.g., NaOH, KOH) in aqueous media can accelerate protodeboronation.

    • Solution: Switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective alternatives.[3][4] In cases where even these are too harsh, consider using potassium phosphate (K₃PO₄) or cesium fluoride (CsF). The choice of base can be critical, with cesium carbonate sometimes offering superior performance due to the "cesium effect," which can enhance reactivity and selectivity.[3][4]

  • Solvent System Modification:

    • Problem: The presence of water, a proton source, is a primary driver of protodeboronation.

    • Solution: Minimize or eliminate water from your reaction. While many Suzuki couplings are performed in biphasic aqueous/organic mixtures, switching to an anhydrous solvent system such as toluene, dioxane, or THF can significantly suppress this side reaction. If a co-solvent is necessary for solubility, consider using a polar aprotic solvent like DMF or acetonitrile in place of water.

  • Temperature Control:

    • Problem: High reaction temperatures can promote decomposition pathways, including protodeboronation.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the side reaction.

  • Protect the Boronic Acid:

    • Problem: The free boronic acid is susceptible to protodeboronation.

    • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a neopentyl glycol ester. These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[5]

Logical Flow for Troubleshooting Protodeboronation:

Caption: Stepwise approach to mitigating protodeboronation.

Issue 2: Formation of Homocoupling Byproduct

Symptoms: You observe the formation of a symmetrical biaryl derived from the dimerization of your hydroxymethyl-phenylboronic acid.

Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to oxidative side reactions involving the palladium catalyst.[4] It can also be a sign of a sluggish transmetalation step, giving the palladium center an opportunity to react with a second molecule of the boronic acid.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere:

    • Problem: Oxygen contamination can lead to catalyst oxidation and promote homocoupling.

    • Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Ligand Choice:

    • Problem: A less active catalyst can lead to a buildup of intermediates that favor homocoupling.

    • Solution: Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups can often accelerate the desired cross-coupling and suppress homocoupling.[6]

  • Reaction Concentration:

    • Problem: High concentrations can sometimes favor bimolecular side reactions like homocoupling.

    • Solution: While counterintuitive, in some cases, running the reaction at a slightly lower concentration can disfavor the homocoupling pathway.

Experimental Workflow for Minimizing Homocoupling:

Homocoupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_outcome Outcome start Combine Reagents degas Degas Solvents & Mixture (e.g., N2 sparge) start->degas inert Establish Inert Atmosphere (N2 or Ar balloon) degas->inert catalyst Add Catalyst/Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor product Desired Cross-Coupled Product monitor->product

Sources

preventing homocoupling of 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for 3-(Hydroxymethyl)-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with undesired homocoupling side reactions. As your Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.

This document is structured as a dynamic troubleshooting guide and FAQ section. We will diagnose the common issues leading to the formation of the symmetrical biaryl byproduct, 4,4'-bis(hydroxymethyl)-2,2'-dimethyl-1,1'-biphenyl, and provide validated strategies to maximize the yield of your desired cross-coupled product.

Part 1: Troubleshooting Guide - Diagnosing and Solving Homocoupling

This section addresses the most pressing issue: you are observing the homocoupled byproduct and need to eliminate it.

Question: My reaction is producing a significant amount of a symmetrical biaryl impurity, confirmed to be the homocoupled product of my boronic acid. What is the primary cause?

Answer: The formation of a homocoupled biaryl byproduct from your this compound is most commonly an oxygen-mediated process catalyzed by palladium .[1][2][3][4] While other pathways exist, the presence of dissolved molecular oxygen in your reaction solvent is the most frequent and potent driver of this unwanted side reaction.

The mechanism involves the palladium(0) catalyst reacting with oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂).[1][2][5] This complex then reacts with two molecules of your boronic acid in a sequence involving coordination, transmetalation, and reductive elimination to yield the biaryl dimer, regenerating a palladium species that can re-enter this destructive cycle.[1][2][4]

Question: I understand oxygen is the main culprit. How can I effectively remove it and maintain an inert atmosphere throughout my Suzuki-Miyaura reaction?

Answer: Rigorous exclusion of oxygen is the single most critical factor in preventing homocoupling.[3][6] Standard inerting procedures are often insufficient. Here is a robust, field-proven protocol:

Optimized Deoxygenation Protocol (Sparging Method):

  • Solvent Preparation: Before adding any reagents, vigorously bubble an inert gas (high-purity Argon or Nitrogen) through your reaction solvent(s) for a minimum of 20-30 minutes. This is known as "sparging" and is more effective than the freeze-pump-thaw method for removing dissolved oxygen for this application.[6]

  • Vessel Assembly: Assemble your reaction flask while it's hot from the oven to minimize adsorbed moisture and air. Equip it with a stir bar and a septum.

  • Inert Atmosphere: Immediately begin purging the reaction vessel with a steady stream of inert gas via a needle inlet, with a second needle serving as an outlet.

  • Reagent Addition: Add your solid reagents (aryl halide, base, and this compound) to the flask under this positive pressure of inert gas.

  • Solvent Transfer: Transfer the sparged solvent to the reaction flask via a cannula or syringe.

  • Final Sparge: Once all components except the palladium catalyst are combined, sparge the reaction mixture itself by bubbling the inert gas directly into the liquid (subsurface) for another 10-15 minutes.[6]

  • Catalyst Addition: After this final sparge, stop the subsurface bubbling but maintain the positive pressure (headspace purge). Now, add the palladium catalyst. This ensures the catalyst is introduced into a truly oxygen-free environment.

  • Reaction Execution: Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.

This systematic approach minimizes the concentration of dissolved oxygen to levels that significantly suppress the palladium-peroxo catalytic cycle responsible for homocoupling.[6]

Question: Beyond deoxygenation, my yields are still suboptimal. How do my choices of base, catalyst, and ligand influence homocoupling?

Answer: This is an excellent question. While oxygen is the primary activator, your reaction parameters can either favor the desired cross-coupling or inadvertently promote side reactions.

Table 1: Impact of Reaction Parameters on Homocoupling
ParameterIssue Leading to HomocouplingRecommended Action & Rationale
Base Overly strong or poorly soluble bases can accelerate boronic acid decomposition and other side pathways.[7] The base's role is to activate the boronic acid for transmetalation.[8]Use a moderately weak, soluble base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . These provide sufficient activation for the Suzuki cycle without being harsh enough to promote significant degradation or homocoupling.
Palladium Source Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an initial reduction to the active Pd(0) state. This reduction step can sometimes be initiated by the boronic acid itself, consuming it in a homocoupling pathway to generate Pd(0).[9][10]Consider starting with a Pd(0) source like Pd₂(dba)₃. This eliminates the initial reduction step and the associated potential for homocoupling. If using a Pd(II) source is necessary, ensure rigorous deoxygenation and consider adding the catalyst last.
Ligand Insufficiently bulky or electron-donating ligands may not effectively stabilize the palladium center or promote the desired reductive elimination step of the cross-coupling cycle, allowing more time for side reactions.Employ bulky, electron-rich monophosphine ligands such as the Buchwald-type ligands (e.g., SPhos, XPhos).[11] These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active in the catalytic cycle, and their steric bulk can accelerate the final reductive elimination step to release your desired product, outcompeting the homocoupling pathway.[12][13]
Temperature Excessively high temperatures can accelerate all reaction rates, including decomposition and homocoupling pathways.Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction. Only increase the temperature if the desired reaction is sluggish. The specific boronic acid, this compound, should be reasonably stable, but thermal decomposition is always a consideration.

By optimizing these four parameters in conjunction with rigorous deoxygenation, you create an environment that kinetically favors the Suzuki-Miyaura catalytic cycle over the homocoupling side reaction.

Part 2: In-Depth FAQs

Q1: What is the exact mechanism of oxygen-mediated homocoupling?

A1: The currently accepted mechanism involves the active Pd(0)L₂ catalyst reacting with O₂ to form a palladium(II) peroxo complex. This complex coordinates to the boron atom of the boronic acid. A subsequent reaction with a second molecule of boronic acid leads to a trans-ArPd(OH)L₂ intermediate, followed by another transmetalation to give a trans-ArPdArL₂ complex. The final step is a reductive elimination that releases the biaryl (Ar-Ar) and regenerates Pd(0)L₂.[1][2][5]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxo [label="(η²-O₂)Pd(II)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct1 [label="First Adduct\n[(HO)₂BAr]-O-O-[Pd(II)L₂]", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdOH [label="trans-ArPd(OH)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdAr [label="trans-ArPd(Ar)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Biaryl [label="Ar-Ar (Homocoupled Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> Peroxo [label="+ O₂", color="#EA4335"]; Peroxo -> Adduct1 [label="+ ArB(OH)₂", color="#4285F4"]; Adduct1 -> ArPdOH [label="+ ArB(OH)₂", color="#4285F4"]; ArPdOH -> ArPdAr [label="Transmetalation\n+ ArB(OH)₂", color="#4285F4"]; ArPdAr -> Biaryl [label="Reductive\nElimination", color="#34A853"]; ArPdAr -> Pd0 [label="", color="#34A853", style=dashed];

// Invisible nodes for layout {rank=same; Pd0; Biaryl;} } .enddot Caption: The catalytic cycle for oxygen-driven homocoupling.

Q2: Can my boronic acid degrade before the reaction even starts? How should I handle and store it?

A2: Yes. Boronic acids can be sensitive. While the hydroxymethyl and methyl groups on your specific compound are not strongly electron-withdrawing, proper handling is key. Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While often still reactive, their stoichiometry and solubility differ from the monomeric acid. The primary concern is protodeboronation (hydrolysis back to the arene), which can be promoted by moisture and harsh pH conditions.[10][14]

Storage and Handling Best Practices:

  • Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator.

  • Handling: Weigh the compound quickly in a low-humidity environment. Do not leave the bottle open to the atmosphere for extended periods.

  • Stability Check: If you suspect degradation, consider running a quick NMR or LC-MS on the starting material before use.

Q3: I cannot completely eliminate the homocoupled byproduct. What is the best strategy for purification?

A3: Since the homocoupled biaryl is larger, less polar (despite having two -CH₂OH groups), and more symmetrical than your likely desired product, purification by silica gel column chromatography is the most effective method.[9][15]

Purification Strategy:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives good separation between your desired product and the higher Rf (less polar) homocoupling spot.

  • Column Chromatography: Run a flash column with the optimized solvent system. The homocoupled byproduct should elute before your more polar cross-coupled product.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent secondary purification step to remove any remaining traces of the symmetrical dimer.[16]

Q4: Is there a logical workflow I can follow to troubleshoot this issue systematically?

A4: Absolutely. A systematic approach is crucial for efficient problem-solving. The following workflow diagram outlines the key decision points and actions.

// Nodes start [label="High Homocoupling Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_o2 [label="Is the reaction\nrigorously deoxygenated\n(subsurface sparging)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_o2 [label="ACTION:\nImplement rigorous\ndeoxygenation protocol.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_base [label="What base is being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; strong_base [label="Strong Base\n(e.g., NaOH, t-BuOK)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; weak_base [label="Weak/Moderate Base\n(e.g., K₂CO₃, K₃PO₄)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; change_base [label="ACTION:\nSwitch to K₂CO₃ or K₃PO₄.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="What is the Pd source\nand ligand?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pd2_source [label="Pd(II) Precatalyst\nor\nSimple Ligand (PPh₃)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; change_catalyst [label="ACTION:\nUse Pd(0) source (Pd₂(dba)₃)\nand a bulky, electron-rich\nligand (e.g., SPhos).", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Homocoupling Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_o2; check_o2 -> implement_o2 [label="No", color="#EA4335"]; implement_o2 -> check_base [label="Re-run Experiment", color="#202124"]; check_o2 -> check_base [label="Yes", color="#34A853"]; check_base -> strong_base; strong_base -> change_base [color="#EA4335"]; change_base -> check_catalyst [label="Re-run Experiment", color="#202124"]; check_base -> weak_base; weak_base -> check_catalyst [label="Condition is OK", color="#34A853"]; check_catalyst -> pd2_source; pd2_source -> change_catalyst [color="#EA4335"]; change_catalyst -> success [label="Re-run Experiment", color="#202124"]; check_catalyst -> success [label="Conditions are\nOptimized", color="#34A853"]; } .enddot Caption: A logical workflow for troubleshooting homocoupling.

References

  • Amatore, C., Adamo, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

  • Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. [Link]

  • Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]

  • Ciofini, I., Adamo, C., & Amatore, C. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7248–7255. [Link]

  • Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 255-293). Royal Society of Chemistry. [Link]

  • Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry on Reddit. [Link]

  • Ortuño, M. A., et al. (2016). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 45(37), 14597-14606. [Link]

  • Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yoneda.labs.wisc.edu. [Link]

  • Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. [Link]

  • Biswas, S., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 13(15), 10187–10196. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 31–66. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. . [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 45(21), 3484–3488. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Aldrichimica Acta, 41(1), 17-27. [Link]

  • Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry on Reddit. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. . [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. physics.emu.edu.tr. [Link]

Sources

Technical Support Center: Strategies to Avoid Deboronation of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet often frustrating challenge in synthetic chemistry: the deboronation of functionalized phenylboronic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve immediate problems but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant problem?

A: Protodeboronation, or simply deboronation, is a chemical reaction where the boronic acid group (-B(OH)₂) on an organoboronic acid is replaced by a hydrogen atom.[1][2] This is a prevalent and often undesirable side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] For researchers, this side reaction converts the valuable functionalized phenylboronic acid starting material into a simple arene, which reduces the overall yield of the desired coupled product and complicates the purification process due to the formation of a significant byproduct.[2]

Q2: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect deboronation. What are the first things I should check?

A: When a Suzuki-Miyaura coupling fails or gives a low yield, it's crucial to systematically assess the reaction parameters.[3] Key factors to investigate include:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Some palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[3]

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the boronic acid and decomposition of the catalyst.[3] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: Verify the purity and stability of your functionalized phenylboronic acid. Over time, some boronic acids can degrade, especially if not stored properly.

  • Reaction Conditions: Re-evaluate your choice of base, solvent, and temperature, as these can significantly influence the rate of deboronation.

Q3: How does pH influence the stability of my phenylboronic acid?

A: The pH of the reaction medium is a critical factor governing the stability of phenylboronic acids.[4] Deboronation can be catalyzed by both acids and bases.[1]

  • Acid-Catalyzed Deboronation: In the presence of a strong acid, the arylboronic acid can be protonated, which facilitates the cleavage of the carbon-boron bond.[2]

  • Base-Catalyzed Deboronation: This is particularly relevant for Suzuki-Miyaura couplings, which are typically performed under basic conditions.[2] The base (e.g., hydroxide) can attack the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻), which is then protonated at the ipso-carbon by a proton source like water, leading to C-B bond cleavage.[2] The rate of base-catalyzed deboronation is highly dependent on the pH.[2]

For many simple non-basic boronic acids, stability is greatest at a neutral pH where both acid- and base-catalyzed pathways are minimized.[1] However, for heteroaromatic boronic acids containing a basic nitrogen atom, the situation is more complex, with zwitterionic species that are prone to deboronation forming at neutral pH.[1]

Q4: Can the choice of solvent affect the rate of deboronation?

A: Absolutely. The solvent system plays a crucial role in the stability of phenylboronic acids. The presence of a proton source, such as water, is necessary for protodeboronation to occur.[5] While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.[5] Whenever possible, using anhydrous solvents or minimizing the amount of water in co-solvent systems can help reduce the rate of deboronation.[5]

Troubleshooting Guide: A Deeper Dive into Deboronation Issues

This section provides a more detailed analysis of specific problems you might be facing, along with actionable solutions and the scientific reasoning behind them.

Issue 1: Significant Deboronation Byproduct Observed in a Suzuki-Miyaura Coupling Reaction

Potential Causes and Solutions:

  • Inappropriate Base Selection: Strong bases like sodium hydroxide or potassium hydroxide can accelerate deboronation.

    • Solution: Opt for milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5] These bases are often effective in promoting the desired cross-coupling reaction while minimizing the undesired deboronation.

  • Suboptimal Reaction Temperature: Higher temperatures can increase the rate of deboronation.

    • Solution: Run the reaction at the lowest temperature that still allows for efficient cross-coupling. It may be beneficial to perform a temperature screen to find the optimal balance.

  • Prolonged Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[5]

    • Solution: Monitor the reaction progress closely (e.g., by TLC, GC-MS, or LC-MS) and quench the reaction as soon as the starting material is consumed. Optimizing the catalyst system to achieve a faster reaction rate can also be beneficial.[1]

  • High Water Content in the Solvent: As mentioned, water is a proton source for deboronation.

    • Solution: Use anhydrous solvents whenever the reaction chemistry allows.[5] If a co-solvent is necessary, reduce the proportion of water. For instance, a 10:1 dioxane:water ratio is a good starting point.[5]

Advanced Strategies for Stabilizing Phenylboronic Acids

For particularly sensitive or challenging functionalized phenylboronic acids, more advanced strategies may be necessary.

Strategy 1: Use of Protecting Groups

Converting the boronic acid to a more stable boronate ester is a highly effective strategy to prevent premature deboronation.[6]

  • Pinacol Esters: Pinacol boronate esters are one of the most popular choices. They are generally stable enough for column chromatography but still sufficiently reactive to participate directly in Suzuki-Miyaura coupling reactions.[6]

  • MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable under a wide range of conditions, including hydrolytic, oxidative, and reductive environments.[6] They are particularly useful in "slow-release" strategies where the active boronic acid is gradually generated in situ, keeping its concentration low and minimizing side reactions.[1][2]

  • Trifluoroborate Salts: These salts offer another stable form of the boronic acid that can be used in cross-coupling reactions.[6]

  • Diethanolamine Adducts: For some boronic acids, forming an adduct with diethanolamine can provide a stable, crystalline solid that is easily handled and can be used directly in coupling reactions.[3]

MIDA_Workflow Start Unstable Functionalized Phenylboronic Acid Prepare_MIDA Prepare MIDA Boronate Ester Start->Prepare_MIDA Protection Suzuki_Coupling Perform Suzuki-Miyaura Coupling with MIDA Ester Prepare_MIDA->Suzuki_Coupling Use in Reaction Deprotection In-situ Deprotection (Slow Release of Boronic Acid) Suzuki_Coupling->Deprotection During Reaction Product Desired Coupled Product Suzuki_Coupling->Product Formation Deprotection->Suzuki_Coupling

Caption: Workflow for using MIDA esters to prevent deboronation.

Strategy 2: Structural Modification of the Phenylboronic Acid

In some cases, modifying the structure of the phenylboronic acid itself can enhance its stability.

  • Intramolecular Coordination: Introducing a coordinating group on the phenyl ring can stabilize the boron center. For example, the formation of stable intramolecular esters, such as in the benzoxaborole scaffold, can modulate the reactivity of the boronic acid.[7]

  • Boralactones: The formation of a boralactone, where a carboxyl group acts as an intramolecular ligand for the boron, has been shown to dramatically increase oxidative stability by diminishing electron density on the boron.[7][8][9] This can result in a 10,000-fold increase in stability against oxidation.[8][9]

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ TS_base Transition State ArBOH3_minus->TS_base + H₂O ArH_BOH3 Ar-H + B(OH)₃ TS_base->ArH_BOH3 ArBOH2_acid Ar-B(OH)₂ Protonated_ArBOH2 [Ar-B(OH)₂H]⁺ ArBOH2_acid->Protonated_ArBOH2 + H⁺ TS_acid Transition State Protonated_ArBOH2->TS_acid ArH_BOH2_plus Ar-H + [B(OH)₂]⁺ TS_acid->ArH_BOH2_plus

Caption: Simplified mechanisms of base- and acid-catalyzed protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to reduce deboronation.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • Functionalized Phenylboronic Acid (1.1 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

    • Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, functionalized phenylboronic acid, and K₃PO₄.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization

This protocol is adapted for the stabilization of boronic acids that are prone to decomposition.[3]

  • Dissolution: In a vial with a stir bar, dissolve the functionalized phenylboronic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methylene chloride or a solvent in which the adduct will precipitate).

  • Addition: Add diethanolamine (1.0 eq.) dropwise via pipette while stirring.

  • Precipitation: A precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki-Miyaura coupling reactions.

Data Summary

Table 1: General Effect of Reaction Parameters on Protodeboronation

ParameterCondition Favoring DeboronationCondition Minimizing DeboronationRationale
Base Strong bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[5]Strong bases increase the concentration of the reactive boronate species.
Temperature High temperatureLowest effective temperatureDeboronation is often accelerated at higher temperatures.
Reaction Time ProlongedAs short as possibleReduces the time the boronic acid is exposed to destabilizing conditions.[5]
Solvent High water contentAnhydrous or low water content[5]Water acts as a proton source for the deboronation reaction.
Atmosphere Presence of OxygenInert (Argon or Nitrogen)Oxygen can cause oxidative degradation of the boronic acid.

Analytical Methods for Detecting Deboronation

To effectively troubleshoot, it's essential to be able to detect and quantify the extent of deboronation.

  • Chromatographic Methods (TLC, GC-MS, LC-MS): These are the most common methods for monitoring the progress of a reaction and identifying the formation of the deboronated byproduct. By comparing the retention time or mass spectrum with an authentic sample of the deboronated compound, its presence can be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of the proton that replaces the boronic acid group. ¹¹B NMR can also be a powerful tool to study the speciation of boron in solution.[10]

  • Inductively Coupled Plasma (ICP) Techniques: For quantitative analysis of boron content, ICP-based methods like ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS) are highly sensitive and accurate.[11][12]

References

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society. Available at: [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Available at: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. Available at: [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. Available at: [Link]

  • US9085590B2 - Protecting groups for boronic acids - Google Patents.
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. Available at: [Link]

  • Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels | Macromolecules - ACS Publications. Available at: [Link]

  • Phenylboronic acid - Wikipedia. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Enhancement of metabolic stability with structural modifications.... - ResearchGate. Available at: [Link]

  • Analytical techniques for boron quantification supporting desalination processes-- A review. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf - NIH. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. Available at: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding - PubMed. Available at: [Link]

  • Boronic acid-modified magnetic materials for antibody purification - PMC - NIH. Available at: [Link]

  • Boron Determination—A Review of Analytical Methods - ResearchGate. Available at: [Link]

  • An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution - TSI Journals. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of Cross-Coupling Products from 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for the purification of cross-coupling products derived from 3-(Hydroxymethyl)-5-methylphenylboronic acid. The unique structure of this boronic acid, featuring both a hydroxyl and a methyl group, can introduce specific challenges during product purification. This guide is designed to provide practical, field-proven insights to help you navigate these challenges effectively.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of cross-coupling products from this compound. Each issue is presented with potential causes and actionable solutions.

Issue 1: Co-elution of Product and Boronic Acid-Derived Impurities in Column Chromatography

Scenario: You've performed a Suzuki-Miyaura coupling reaction and after work-up, you're attempting to purify your product using silica gel column chromatography. However, you observe that your desired product co-elutes with impurities derived from the boronic acid, such as the unreacted boronic acid itself or its homocoupled byproduct.

Potential Causes:

  • Similar Polarity: The presence of the hydroxymethyl group on the boronic acid and likely on your final product can lead to similar polarities, making separation by standard normal-phase chromatography challenging.

  • Boronic Acid Tailing: Boronic acids can interact strongly with the acidic silanol groups on the silica gel, leading to significant tailing and broad peaks that overlap with the product peak.

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the product from the impurities.

Solutions & The Science Behind Them:

SolutionRationale & Step-by-Step Protocol
Acid/Base Wash (Work-up) Rationale: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts, which are highly water-soluble. This allows for their removal from the organic phase containing your desired product.
Protocol: 1. After the reaction is complete, quench with water and extract your product into an organic solvent like ethyl acetate or dichloromethane. 2. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) two to three times.[1][2] This will deprotonate the boronic acid, pulling it into the aqueous layer. 3. Wash the organic layer with brine to remove any residual base and water. 4. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Modified Chromatography Eluent Rationale: Modifying the eluent can alter the interactions between the analytes and the stationary phase, improving separation.
Protocol: 1. Add a small amount of acid: For non-acid sensitive products, adding a small amount of acetic acid (0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate) can protonate any basic impurities and suppress the ionization of the boronic acid's silanol interactions, leading to sharper peaks and better separation.[3][4] 2. Switch to a different solvent system: If a hexane/ethyl acetate system is failing, consider a dichloromethane/methanol gradient.[2][3] This can provide different selectivity for polar compounds.
Scavenger Resins Rationale: Scavenger resins are functionalized polymers that selectively bind to certain types of molecules. Resins with diol or amine functionalities are effective at scavenging boronic acids.[1][5]
Protocol: 1. Dissolve your crude product in a suitable solvent. 2. Add a diethanolaminomethyl polystyrene (DEAM-PS) resin to the solution. 3. Stir the mixture for a few hours to overnight at room temperature. 4. Filter off the resin and wash it with the solvent. 5. Combine the filtrate and washings, and concentrate to obtain the purified product.
Issue 2: Persistent Palladium Contamination in the Final Product

Scenario: After purification, your product is still contaminated with residual palladium catalyst, which can be problematic for downstream applications, especially in drug development.

Potential Causes:

  • Formation of Palladium Black: Improper reaction conditions or work-up can lead to the precipitation of palladium black, which can be difficult to remove by simple filtration.

  • Complexation of Palladium: The product itself may chelate with palladium, making it difficult to remove.

Solutions & The Science Behind Them:

SolutionRationale & Step-by-Step Protocol
Activated Carbon Treatment Rationale: Activated carbon has a high surface area and can adsorb palladium species from the solution.
Protocol: 1. Dissolve the crude product in a suitable solvent (e.g., toluene, ethanol). 2. Add a small amount of activated carbon (e.g., 5-10 wt% relative to the crude product). 3. Stir the mixture at room temperature or slightly elevated temperature for 1-2 hours. 4. Filter the mixture through a pad of Celite® to remove the carbon and any adsorbed palladium. Wash the Celite® pad with fresh solvent. 5. Concentrate the filtrate to obtain the product with reduced palladium content.
Thiol-Based Scavengers Rationale: Palladium has a high affinity for sulfur-containing compounds. Thiol-functionalized silica gels or resins can effectively scavenge residual palladium.
Protocol: 1. Pass a solution of your crude product through a cartridge containing a thiol-functionalized scavenger. 2. Alternatively, add the scavenger resin to a solution of your product and stir for several hours. 3. Filter off the resin and concentrate the solution.
Aqueous Thiosulfate Wash Rationale: Sodium thiosulfate can form water-soluble complexes with palladium, facilitating its removal into an aqueous phase.
Protocol: During the work-up, wash the organic layer containing your product with a 10% aqueous solution of sodium thiosulfate.

II. Frequently Asked Questions (FAQs)

Q1: Why is purification of products from this compound particularly challenging?

The primary challenge stems from the polar hydroxymethyl group. This functional group increases the polarity of the boronic acid and its byproducts (like the homocoupled dimer), making their chromatographic behavior similar to that of the desired cross-coupled product, which often also contains polar functionalities. This similarity in polarity complicates separation by standard chromatographic techniques.

Q2: What is the first step I should take if my column chromatography is not providing good separation?

Before attempting more complex purification methods, the first step should always be to optimize your Thin Layer Chromatography (TLC) conditions. Experiment with different solvent systems to find an eluent that provides the best possible separation between your product and the major impurities.[3] A good starting point is to try solvent systems with different polarities and selectivities, such as dichloromethane/methanol or toluene/acetone, in addition to the common hexane/ethyl acetate.

Q3: Can I use recrystallization to purify my product?

Recrystallization can be a very effective purification technique if your product is a solid and a suitable solvent system can be found.[1][3] The key is to find a solvent (or solvent mixture) in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. This can be a trial-and-error process.

Q4: Are there any preventative measures I can take during the reaction to simplify purification?

Yes, optimizing the reaction stoichiometry can significantly simplify purification. Using a slight excess of the limiting reagent (often the aryl halide) can help to ensure that the boronic acid is fully consumed, reducing the amount of boronic acid-related impurities in the crude product.[2] However, this will then require the removal of the excess aryl halide.

Q5: How can I visually track the progress of my purification?

Thin Layer Chromatography (TLC) is an indispensable tool. It's crucial to use a visualization method that allows you to see all components. In addition to a UV lamp (254 nm), staining with agents like potassium permanganate or ceric ammonium molybdate can help visualize non-UV active compounds, including some boronic acid-derived impurities.

III. Experimental Workflows & Visualizations

Workflow for Purification via Acid/Base Extraction Followed by Column Chromatography

PurificationWorkflow cluster_reaction Reaction & Initial Quench cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction BaseWash Wash with 1M NaOH (aq) (Removes Boronic Acid) Extraction->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Drying Dry with Na₂SO₄ BrineWash->Drying Concentration1 Concentrate Drying->Concentration1 Column Silica Gel Column Chromatography Concentration1->Column Fractions Collect Fractions Column->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Concentration2 Concentrate Combine->Concentration2 PureProduct Pure Product Concentration2->PureProduct

Caption: Workflow for purification using acid/base extraction and column chromatography.

Decision Tree for Troubleshooting Purification

Caption: Decision tree for troubleshooting purification challenges.

IV. References

  • O'Donovan, M. R., Mee, C. D., Fenner, S., Teasdale, A., & Phillips, D. H. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?[Link]

  • Reddit. Suzuki purification problem. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?[Link]

  • D. G. Hall, et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • C. J. Borths, et al. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • S. D. Dreher, et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH. [Link]

  • W. Li, et al. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses Procedure. [Link]

  • L. Hie and N. K. Garg. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. [Link]

  • M. I. Ahamad, et al. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Challenges of Sterically Hindered Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance.[1] However, when moving to sterically demanding substrates, such as di- or tri-ortho-substituted phenylboronic acids, researchers often encounter significant challenges that can derail a synthesis.

This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying causality of common issues, empowering you to make informed decisions in your experimental design.

Core Challenges & Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered when working with sterically hindered phenylboronic acids.

Question 1: My reaction shows very low conversion or fails completely. What are the primary causes and how can I fix it?

Low or no conversion in sterically demanding Suzuki couplings is typically traced back to one of three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Steric hindrance dramatically slows down these processes.

Causality: With hindered substrates, the palladium catalyst struggles to perform its key functions. The bulky groups on either the aryl halide or the boronic acid create a crowded environment around the metal center.

  • Slow Oxidative Addition: If you are using a hindered aryl halide (e.g., a 2,6-disubstituted bromobenzene), the Pd(0) catalyst will have difficulty inserting into the carbon-halogen bond.

  • Slow Transmetalation: This is often the rate-limiting step with hindered boronic acids. The bulky organic group on the boronate complex (formed from the boronic acid and base) cannot easily transfer to the already crowded palladium center.[2]

  • Slow Reductive Elimination: The final step, where the two coupled fragments are expelled to form the new C-C bond, can also be impeded if the resulting biaryl product is extremely bulky, making it difficult for the molecule to dissociate from the palladium catalyst.

Troubleshooting Workflow:

  • Optimize the Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich monophosphine ligands that stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination.[3][4]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands are the industry standard for these transformations.[5][6]

    • Rationale: Their bulkiness promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species (L-Pd), which is essential for efficient oxidative addition. Their strong electron-donating ability increases the electron density on the palladium, further promoting the oxidative addition step.

  • Select the Right Palladium Precatalyst: The choice of palladium source matters. Using a precatalyst ensures the efficient and rapid generation of the active Pd(0) species in solution, which is crucial when dealing with unstable boronic acids that might decompose under prolonged heating while waiting for catalyst activation.[7]

    • Recommended Precatalysts: SPhos-Pd-G3, XPhos-Pd-G3/G4.

    • Rationale: These precatalysts form the active L-Pd(0) species at lower temperatures and faster rates than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. This minimizes the time the boronic acid is exposed to potentially degradative conditions before the coupling reaction begins.[7]

  • Increase Reaction Temperature & Time: Hindered couplings are kinetically slow.

    • Action: Gradually increase the temperature. Solvents with higher boiling points like toluene (111 °C), dioxane (101 °C), or xylenes (140 °C) are often necessary.[3][8] Monitor the reaction for extended periods (12-24 hours).

    • Caution: Be aware that higher temperatures can accelerate side reactions like protodeboronation.

Question 2: My desired product yield is low, and I've isolated a significant amount of a byproduct corresponding to the protonated starting boronic acid (Ar-H). What is happening?

You are observing protodeboronation (also called protodeborylation), the most common and destructive side reaction in Suzuki couplings involving sensitive boronic acids.[9][10]

Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[9] It is highly dependent on the reaction pH, temperature, and substrate electronics. Both acid- and base-catalyzed pathways exist.[10] For hindered systems, the desired coupling reaction is slow, giving the competing protodeboronation reaction more time to occur.

  • Base-Catalyzed Protodeboronation: The base, essential for activating the boronic acid for transmetalation, can also promote its decomposition.[11]

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes with bulky phosphine ligands can themselves accelerate protodeboronation. This creates a paradoxical situation where the very ligands needed to promote the coupling can also enhance the primary degradation pathway.[11][12]

Troubleshooting Workflow:

  • Modify the Base: The choice of base is critical. A weaker base can sometimes suppress protodeboronation.

    • Action: Switch from strong bases like NaOH or Cs₂CO₃ to milder inorganic bases like K₃PO₄ or K₂CO₃.[13] In some cases, fluoride sources like CsF can be effective, though they can also promote homocoupling.

    • Rationale: The base influences the equilibrium between the boronic acid and the more reactive boronate species. A very strong base might lead to high concentrations of boronate, which, if transmetalation is slow, is susceptible to decomposition.

  • Use Anhydrous Conditions: Water is a proton source and can facilitate protodeboronation.

    • Action: Use anhydrous solvents and ensure your base is dry. While some protocols with K₃PO₄ suggest a small amount of water is necessary, for highly sensitive substrates, starting completely anhydrous is a good troubleshooting step.[13]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate.[14]

    • Rationale: These derivatives are often more robust and less prone to protodeboronation. They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[15]

Frequently Asked Questions (FAQs)

Q: Can I use a hindered phenylboronic acid with a hindered aryl chloride? A: Yes, but this represents one of the most challenging classes of Suzuki couplings. Success requires a highly active catalyst system. You will almost certainly need a sophisticated biarylphosphine ligand like SPhos or a specialized catalyst like AntPhos, often at higher catalyst loadings (1-5 mol%) and elevated temperatures.[3][5][16]

Q: My reaction mixture turned black immediately. Is the catalyst dead? A: Not necessarily. The formation of palladium black (finely divided Pd(0) metal) is common, especially when using Pd(OAc)₂ as a precursor. While excessive formation indicates catalyst decomposition, a color change to dark brown or black is typical as the active Pd(0) species is formed. If you see rapid precipitation and no product formation, catalyst death is likely. Using a precatalyst can often lead to more homogeneous and stable reaction mixtures.

Q: I see a symmetrical biaryl byproduct (Ar-Ar) derived from my boronic acid. What is this? A: This is a result of boronic acid homocoupling . This side reaction can be palladium-catalyzed and is often promoted by the presence of oxygen or certain bases.[14] To minimize it, ensure your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon). Sometimes, changing the base or solvent can also mitigate this issue.[17]

Q: How do I choose between solvents like Toluene, Dioxane, or 2-MeTHF? A: The choice depends on the required temperature and the solubility of your reagents.

  • Toluene: A common, high-boiling, non-polar choice. Good for high-temperature reactions.

  • Dioxane: A polar aprotic solvent, often used with K₃PO₄. It has good solvating properties for many organic compounds and inorganic bases.

  • 2-MeTHF: A more environmentally friendly alternative to THF with a higher boiling point, offering a good balance of properties. Solvent screens are often necessary for particularly difficult couplings.[18][19]

Data & Visualizations
Table 1: Recommended Conditions for Hindered Suzuki-Miyaura Couplings
ParameterRecommendation for Hindered SubstratesRationale
Pd Source G3/G4 Precatalysts (e.g., XPhos-Pd-G3) or Pd(OAc)₂ / Pd₂(dba)₃Precatalysts offer faster activation and greater stability.[7]
Ligand Bulky, electron-rich monophosphines (e.g., SPhos, XPhos, RuPhos, AntPhos)Essential for promoting oxidative addition and reductive elimination with crowded substrates.[3][4]
Base K₃PO₄, K₂CO₃, CsFWeaker bases can minimize protodeboronation compared to hydroxides or strong carbonates.[20]
Solvent Toluene, Dioxane, 2-MeTHF, XylenesHigher boiling points are often needed to overcome the high activation energy of the reaction.[3][8]
Temperature 80 - 140 °CProvides the necessary energy to overcome steric barriers.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and minimizes O₂-mediated homocoupling.
Diagrams

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OA_TS Oxidative Addition (Often Rate-Limiting for hindered Ar-X) Pd0->OA_TS + Ar-X PdII L-Pd(II)(Ar)(X) OA_TS->PdII Trans Transmetalation (Often Rate-Limiting for hindered Boronic Acids) PdII->Trans + Ar'-B(OR)2 - X⁻ PdII_Ar L-Pd(II)(Ar)(Ar') Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Desired Product RE->Product ArX Ar-X (Aryl Halide) Boronic Ar'-B(OR)2 (from Boronic Acid + Base)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting rate-limiting steps for sterically hindered substrates.

Troubleshooting_Workflow start Low or No Yield in Hindered Suzuki Coupling check_side_products Analyze Crude Reaction: Identify Side Products (GC/MS, LC/MS) start->check_side_products is_protodeboronation Dominant Side Product: Protodeboronated Arene (Ar-H)? check_side_products->is_protodeboronation is_starting_material Main Component: Unreacted Starting Material? check_side_products->is_starting_material or is_protodeboronation->is_starting_material No protodeboronation_actions Action: Mitigate Protodeboronation is_protodeboronation->protodeboronation_actions Yes unreacted_sm_actions Action: Increase Reaction Rate is_starting_material->unreacted_sm_actions Yes action1_base 1. Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) protodeboronation_actions->action1_base action2_solvent 2. Use anhydrous solvent protodeboronation_actions->action2_solvent action3_protect 3. Use boronic ester / MIDA boronate protodeboronation_actions->action3_protect action_ligand 1. Use bulkier, electron-rich ligand (e.g., SPhos, XPhos) unreacted_sm_actions->action_ligand action_temp 2. Increase temperature & time unreacted_sm_actions->action_temp action_catalyst 3. Use a modern precatalyst (e.g., G3/G4) unreacted_sm_actions->action_catalyst

Sources

improving yields of Suzuki coupling with electron-rich/deficient boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when working with electronically distinct boronic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yields of your Suzuki coupling reactions, particularly when dealing with electron-rich and electron-deficient boronic acids.

The Challenge of Electronic Effects in Suzuki Coupling

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds. However, its success is highly dependent on the electronic nature of the coupling partners. Boronic acids with electron-donating (electron-rich) or electron-withdrawing (electron-deficient) groups present unique and often opposing challenges that can lead to low yields or reaction failure. This guide will address these specific issues head-on, providing you with the insights needed to overcome them.

Part 1: Troubleshooting Couplings with Electron-Rich Boronic Acids

Electron-rich aryl and heteroaryl boronic acids are highly reactive nucleophiles, which can be advantageous. However, this high reactivity also makes them susceptible to undesired side reactions, most notably protodeboronation.

Frequently Asked Questions (FAQs): Electron-Rich Boronic Acids

Q1: My primary side product is the protodeboronated arene. What is causing this and how can I prevent it?

A1: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This is a common issue with electron-rich boronic acids because the electron-donating groups increase the electron density on the carbon atom, making the C–B bond more susceptible to cleavage by a proton source (often water)[1][2]. This side reaction is frequently accelerated by strong bases and high temperatures[3].

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH can promote protodeboronation. Consider switching to milder inorganic bases such as K₃PO₄ or K₂CO₃, or even fluoride sources like CsF or KF, which are less likely to cause this side reaction[3].

  • Employ Anhydrous Conditions: Since water is a common proton source, using anhydrous solvents and reagents can significantly reduce protodeboronation[3].

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Pinacol (Bpin) esters, N-methyliminodiacetic acid (MIDA) boronates[4][5], and potassium trifluoroborate salts are more resistant to protodeboronation[3][6][7]. MIDA boronates are particularly stable and can be used in a "slow release" strategy under aqueous basic conditions[4].

  • Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway. Aim for the lowest temperature that allows for efficient catalytic turnover[3].

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling, also known as the Glaser coupling, is the palladium-catalyzed dimerization of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of palladium black and alter the catalytic cycle[8].

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its efficient in-situ reduction to the active Pd(0) species.

  • Ligand Selection: Bulky, electron-rich ligands can often favor the desired cross-coupling pathway over homocoupling.

Troubleshooting Workflow: Electron-Rich Boronic Acids

If you are experiencing low yields with an electron-rich boronic acid, the following workflow can help you diagnose and solve the problem.

troubleshooting_electron_rich start Low Yield with Electron-Rich Boronic Acid check_side_products Major Side Product Observed? start->check_side_products protodeboronation Protodeboronation check_side_products->protodeboronation Yes homocoupling Homocoupling check_side_products->homocoupling Yes no_reaction No Reaction / Starting Material Consumed Slowly check_side_products->no_reaction No solution_proto Use Milder Base (K₃PO₄, CsF) Use Boronic Ester (MIDA, Bpin) Anhydrous Conditions Lower Temperature protodeboronation->solution_proto solution_homo Thoroughly Degas Solvents Ensure Inert Atmosphere Use Pd(0) Source homocoupling->solution_homo solution_no_reaction Increase Catalyst Loading Switch to More Active Ligand (e.g., Buchwald-type) Increase Temperature Judiciously no_reaction->solution_no_reaction

Caption: Troubleshooting flowchart for electron-rich boronic acids.

Example Protocol: Coupling of an Electron-Rich Boronic Acid

This protocol provides a starting point for the coupling of an electron-rich boronic acid, such as 4-methoxyphenylboronic acid, with an aryl bromide.

Reagents and Equipment:

  • 4-Methoxyphenylboronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Troubleshooting Couplings with Electron-Deficient Boronic Acids

Electron-deficient boronic acids are often more stable to protodeboronation but present a different challenge: a sluggish transmetalation step. The electron-withdrawing groups reduce the nucleophilicity of the organic moiety, making its transfer to the palladium center more difficult.

Frequently Asked Questions (FAQs): Electron-Deficient Boronic Acids

Q1: My reaction with an electron-deficient boronic acid is very slow or stalls completely. What is the likely cause?

A1: The rate-limiting step for couplings involving electron-deficient boronic acids is often the transmetalation. The electron-withdrawing groups on the boronic acid decrease its nucleophilicity, slowing down the transfer of the aryl group to the palladium center[1][9]. To overcome this, more forcing conditions are typically required.

Strategies to Accelerate Transmetalation:

  • Use a Stronger Base: Strong bases like K₃PO₄ or Cs₂CO₃ are often necessary to generate a more nucleophilic boronate species, which facilitates transmetalation[3].

  • Choose an Electron-Rich Ligand: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), can accelerate the catalytic cycle, including the transmetalation and reductive elimination steps[10][11].

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slow transmetalation barrier. Solvents with higher boiling points like dioxane, toluene, or DMF may be required.

  • Consider a More Stable Boron Reagent: Potassium trifluoroborate salts can exhibit enhanced reactivity and stability compared to their boronic acid counterparts, particularly for electron-deficient systems[6][7][9].

Q2: Are there any specific catalyst systems that are particularly effective for electron-deficient boronic acids?

A2: Yes, modern palladium precatalysts, often paired with bulky, electron-rich biarylphosphine ligands, are highly effective. For example, the use of a palladacycle precatalyst or a G3/G4 Buchwald precatalyst can lead to more efficient generation of the active Pd(0) species and improved catalytic turnover for these challenging substrates. For some systems, N-heterocyclic carbene (NHC) ligands have also shown great promise[11].

Troubleshooting Workflow: Electron-Deficient Boronic Acids

This workflow provides a systematic approach to troubleshooting low-yielding reactions with electron-deficient boronic acids.

troubleshooting_electron_deficient start Low Yield with Electron-Deficient Boronic Acid diagnosis Slow Transmetalation is Likely start->diagnosis solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) diagnosis->solution1 solution2 Use Electron-Rich Ligand (e.g., Buchwald Ligands) diagnosis->solution2 solution3 Increase Reaction Temperature diagnosis->solution3 solution4 Use a Modern Precatalyst (e.g., G3/G4 Buchwald) diagnosis->solution4

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Example Protocol: Coupling of an Electron-Deficient Boronic Acid

The following is a general protocol for the Suzuki coupling of an electron-deficient boronic acid, such as 4-(trifluoromethyl)phenylboronic acid.

Reagents and Equipment:

  • 4-(Trifluoromethyl)phenylboronic acid

  • Aryl chloride

  • XPhos Pd G3 (a third-generation Buchwald precatalyst)

  • Cesium carbonate (Cs₂CO₃), finely powdered

  • Anhydrous t-butanol

  • Sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl chloride (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%) to a reaction vial.

  • Solvent Addition: Add anhydrous t-butanol to achieve a concentration of 0.2 M with respect to the aryl chloride.

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Data Summary and Ligand/Base Selection

The choice of ligand and base is critical and often interdependent. The following tables provide a summary of common conditions for challenging Suzuki couplings.

Table 1: Recommended Ligand and Base Combinations

Boronic Acid TypeAryl Halide PartnerRecommended Ligand ClassRecommended BaseRationale
Electron-Rich Electron-Poor or NeutralBiaryl Phosphines (e.g., SPhos)K₃PO₄, K₂CO₃Promotes efficient coupling while minimizing protodeboronation.
Electron-Rich Electron-RichBulky Biaryl Phosphines (e.g., XPhos)Cs₂CO₃, K₃PO₄More active catalyst system needed to overcome slow oxidative addition.
Electron-Deficient Electron-Rich or NeutralElectron-Rich Biaryl Phosphines (e.g., RuPhos, XPhos)K₃PO₄, Cs₂CO₃Electron-rich ligand accelerates the catalytic cycle to overcome slow transmetalation.
Electron-Deficient Electron-PoorN-Heterocyclic Carbenes (NHCs) or specialized phosphinesCs₂CO₃, KFChallenging coupling that may require highly active and stable catalysts.

Table 2: Example Conditions for Challenging Boronic Acids

Boronic AcidAryl HalideCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acid4-ChloroanisolePd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (2)Toluene10091
2-Furylboronic acid4-ChloroanisolePd(dba)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene10091
4-(Trifluoromethyl)phenylboronic acid4-BromoacetophenonePd(OAc)₂ (1)K₂CO₃ (2)Water7098
4-Nitrophenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂ (1)K₂CO₃ (2)WaterRT96

Data in Table 2 is compiled for illustrative purposes and specific yields will vary based on exact substrates and reaction scale.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(13), 2367–2370. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17318–17321. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • BenchChem. (2025). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
  • BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem Technical Support.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem Technical Support.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(65), 14819-14825.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with 3-(Hydroxymethyl)-5-methylphenylboronic acid. This substrate, while seemingly straightforward, possesses unique electronic and functional characteristics that require careful consideration in catalyst and condition selection to ensure high-yield, reproducible outcomes.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, equipping you with the knowledge to not only execute the reaction but also to effectively troubleshoot any challenges that may arise.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges associated with this compound in Suzuki couplings?

This particular boronic acid has two key features that influence the reaction:

  • Electron-Rich Nature: The phenyl ring is substituted with two electron-donating groups (EDGs): a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). Generally, EDGs on the boronic acid partner accelerate the transmetalation step of the catalytic cycle, which is often favorable.[1] However, this increased reactivity can sometimes promote side reactions if not properly controlled.

  • Hydroxymethyl Functionality: The presence of a primary alcohol introduces a mildly acidic proton and a potential site for coordination with the palladium catalyst. While often tolerated, this group can influence reagent solubility and interact with the base, potentially leading to side reactions or catalyst inhibition under suboptimal conditions.

Q2: Which palladium catalyst and ligand system is the best starting point for this substrate?

For an electron-rich boronic acid, the primary goal is to use a catalyst system that promotes a fast and efficient reductive elimination step to outcompete potential side reactions.

Initial Recommendation: A combination of a Pd(0) or Pd(II) precatalyst with a bulky, electron-rich phosphine ligand is the most reliable starting point.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos or XPhos are highly effective.[2] Their steric bulk promotes the final reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition to the aryl halide.[3]

  • Recommended Precatalysts:

    • Pd₂(dba)₃: A common and effective source of Pd(0).

    • Pd(OAc)₂: A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.

    • Pre-formed Buchwald Precatalysts (e.g., XPhos Pd G3): These are often more reliable as they ensure efficient generation of the active catalytic species.[1]

A classic, albeit sometimes less reactive, alternative is Pd(PPh₃)₄ . While convenient, it can be less effective for more challenging couplings compared to modern ligand systems.

Q3: How does the hydroxymethyl group (-CH₂OH) specifically impact the reaction, and should I protect it?

Direct involvement of the hydroxymethyl group in side reactions is generally not a primary concern, and protection is typically unnecessary . The Suzuki-Miyaura coupling is known for its excellent functional group tolerance, including alcohols.[4]

However, the group can have indirect effects:

  • Basicity: A very strong base (e.g., an alkoxide) could deprotonate the alcohol, forming an alkoxide. This changes the polarity of the reaction medium and could potentially coordinate to the palladium center, inhibiting catalysis. Using a moderately strong inorganic base like K₂CO₃ or K₃PO₄ minimizes this issue.[1][5]

  • C–O Activation: In some specific palladium-catalyzed systems, direct activation and coupling of the benzylic C–O bond can occur.[6] While this is a known reaction, it typically requires specific conditions (e.g., absence of a halide) and is unlikely to be a major competitive pathway in a standard Suzuki coupling with an aryl halide.

If you suspect an issue related to the hydroxyl group, switching to a milder base like K₃PO₄ or even KF in an anhydrous solvent system is a logical first step.[1][7]

Q4: My reaction has stalled or resulted in a low yield. What is the most common cause?

Low or no yield in a Suzuki coupling is a common problem that can usually be traced to one of three main issues: protodeboronation, catalyst deactivation, or poor reagent quality.

  • Protodeboronation: This is the most frequent side reaction, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1]

    • Cause: Often driven by excess water, high temperatures, or an overly harsh base.

    • Solution:

      • Switch to a more stable boronic acid derivative. You can easily convert your boronic acid to a highly stable, crystalline diethanolamine adduct, which can be used directly in the reaction.[8]

      • Use anhydrous conditions. Employ an anhydrous base like ground K₃PO₄ in a dry solvent such as dioxane or toluene.[1]

      • Lower the reaction temperature and monitor for conversion over a longer period.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to oxidation or agglomeration into inactive palladium black.

    • Cause: Traces of oxygen in the reaction vessel.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the entire setup and reaction time.

  • Poor Reagent Quality: Boronic acids can degrade upon storage.

    • Solution: Use freshly purchased boronic acid or verify the purity of your existing stock. The diethanolamine protection strategy mentioned above is also an excellent way to purify and stabilize boronic acids.[8]

Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling (formation of a biaryl from two molecules of the boronic acid) is almost always a sign of oxygen contamination .[1] The mechanism involves the oxidative dimerization of the boronic acid, catalyzed by palladium in the presence of O₂.

Solution: The remedy is rigorous exclusion of oxygen. Re-evaluate your degassing procedure for all solvents (including any water used in the solvent mixture) and ensure your reaction flask is properly purged with an inert gas before adding the catalyst.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and catalyst loading may be necessary for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle 3-5 times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously. Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure good mixing.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Data Summary: Catalyst & Base Selection Guide

The following table summarizes common choices for Suzuki couplings involving electron-rich or functionally complex boronic acids. This should be used as a guideline for optimization.

ParameterFirst Choice RecommendationAlternative OptionsRationale & Causality
Pd Precatalyst Pd₂(dba)₃ or XPhos Pd G3Pd(OAc)₂, Pd(dppf)Cl₂Pd(0) sources like Pd₂(dba)₃ require no pre-reduction. Modern palladacycles (G3) ensure efficient formation of the active L-Pd(0) species.[1]
Ligand SPhos or XPhosP(t-Bu)₃, PPh₃Bulky, electron-rich biaryl phosphines accelerate both oxidative addition and reductive elimination, which is ideal for electron-rich substrates.[3][9]
Base K₃PO₄ (anhydrous)K₂CO₃ (aqueous), Cs₂CO₃K₃PO₄ is excellent for minimizing protodeboronation.[1] K₂CO₃ is a cost-effective standard, while Cs₂CO₃ is stronger and more soluble but more expensive.[5][10]
Solvent Dioxane or TolueneTHF/H₂O, 2-MeTHFDioxane and toluene are high-boiling and good for anhydrous conditions. Aprotic/aqueous mixtures can aid solubility and accelerate some reactions.

Visual Workflows & Mechanisms

Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three key stages: Oxidative Addition of the aryl halide to the Pd(0) center, Transmetalation of the aryl group from the activated boronic acid, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[3][11]

Suzuki_Cycle pd0 LₙPd(0) ar_pd_x Lₙ(Ar)Pd(II)-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar Lₙ(Ar)Pd(II)-Ar' ar_pd_x->ar_pd_ar transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination arx Ar-X arx->pd0 ar_b Ar'-B(OH)₂ + Base ar_b->ar_pd_x

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Reactions

When faced with a low-yielding reaction, a systematic approach is critical. This decision tree outlines a logical workflow to diagnose and solve the most common issues.

Troubleshooting_Workflow start Low / No Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_boronic_acid 2. Check Boronic Acid Integrity start->check_boronic_acid check_conditions 3. Review Reaction Conditions start->check_conditions catalyst_inactive Is Pd precatalyst old? Is atmosphere inert? check_catalyst->catalyst_inactive boronic_acid_issue LCMS shows Ar-H byproduct? (Protodeboronation) check_boronic_acid->boronic_acid_issue conditions_issue Are reagents fully dissolved? Is stirring adequate? check_conditions->conditions_issue catalyst_solution Use fresh catalyst. Ensure rigorous degassing & inert atmosphere. catalyst_inactive->catalyst_solution boronic_acid_solution Use anhydrous base (K₃PO₄). Convert to stable diethanolamine adduct. Lower reaction temperature. boronic_acid_issue->boronic_acid_solution conditions_solution Screen solvents (e.g., 2-MeTHF). Increase stirring rate. Increase temperature. conditions_issue->conditions_solution

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Screening of different bases for Suzuki coupling a. (2025). ResearchGate. [Link]

  • Buldurun, K., et al. (2025). Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. Inorganica Chimica Acta, 588, 122848. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Chauhan, R. S., et al. (2025). Palladium catalyzed regioselective distal C(sp2)–H functionalization. Royal Society of Chemistry. [Link]

  • Sadowski, B., et al. (2004). Synthesis of Palladium Benzyl Complexes from the Reaction of PdCl2[P(OPh)3]2 with Benzyl Bromide and Triethylamine: Important Intermediates in Catalytic Carbonylation. Organometallics, 23(16), 3943-3949. [Link]

  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. (2016). Chemical Communications. [Link]

  • Bruneau, A., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 24(16), 3875-3886. [Link]

  • Beneficial Interaction of Gold and Palladium in Bimetallic Catalysts for the Selective Oxidation of Benzyl Alcohol. (2013). ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. [Link]

  • (Top): Reaction scheme for Suzuki coupling of... (2018). ResearchGate. [Link]

  • Wang, F., et al. (2017). Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation. Open Journal of Metal, 7, 59-68. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 136(11), 4253-4264. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

Sources

work-up procedures for reactions involving 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Hydroxymethyl)-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and troubleshooting of this versatile reagent. Our focus is on explaining the causality behind experimental choices to empower you to resolve common issues encountered during reaction work-up and purification.

Section 1: General FAQs & Reagent Handling

Q1: What are the key properties and stability considerations for this compound?

A1: this compound is a bifunctional reagent containing both a nucleophilic boronic acid moiety, commonly used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a benzylic alcohol.[1] Its key challenge lies in the inherent stability of the boronic acid group itself.

  • Boroxine Formation: Like many boronic acids, this reagent can undergo dehydration to form a cyclic anhydride known as a boroxine. This is a reversible equilibrium between three molecules of the boronic acid and one molecule of the trimeric boroxine. Boroxines can exhibit different reactivity and solubility compared to the monomeric acid, potentially impacting reaction kinetics. The presence of varying amounts of the anhydride is common in commercial batches.[2]

  • Protodeboronation: This is the most significant undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylbenzyl alcohol.[3][4] This process is highly dependent on factors like pH, temperature, and the presence of water.[3][5][6] Basic conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation.[4][7]

Q2: How should I properly store this reagent to ensure its integrity?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration is recommended. This minimizes exposure to atmospheric moisture, which can promote both boroxine formation and gradual protodeboronation.

Section 2: Troubleshooting Reaction Work-up & Purification

The primary challenge in reactions involving this reagent is not usually the coupling itself, but the subsequent removal of excess boronic acid and its byproducts (boric acid, boroxines, and the protodeboronated side product). The presence of the polar hydroxymethyl group on our target reagent can exacerbate these issues, as it increases the polarity of the starting material and related impurities, making them more likely to co-purify with polar products.

Problem: My standard aqueous work-up isn't removing the boron-containing impurities.

This is a frequent issue. A simple water or brine wash is often insufficient because the boronic acid has some solubility in common organic solvents. The key is to exploit the Lewis acidic nature of the boron center.

The following decision tree can guide you to the most effective work-up procedure based on your product's properties.

G start Crude Reaction Mixture product_base_stable Is your product stable to strong base (pH > 10)? start->product_base_stable product_acid_stable Is your product stable to acid (pH < 4)? product_base_stable->product_acid_stable No basic_wash Perform Basic Wash: 1-2 M NaOH or K2CO3 (Converts R-B(OH)2 to water-soluble [R-B(OH)3]-) product_base_stable->basic_wash Yes acid_wash Perform Acidic Wash: 1 M HCl (Removes basic impurities) product_acid_stable->acid_wash Yes scavenger_resin Use Boron Scavenger Resin (e.g., SiliaBond Diol) for non-extractive removal. product_acid_stable->scavenger_resin No complexing_wash Enhanced Basic Wash: Add a 1,2-diol (e.g., sorbitol) to the basic aqueous layer. basic_wash->complexing_wash Impurity remains? chromatography Proceed to Chromatography (Consider alternative phases if co-elution occurs) basic_wash->chromatography Successful complexing_wash->chromatography Successful acid_wash->scavenger_resin Impurity remains? acid_wash->chromatography Successful scavenger_resin->chromatography

Caption: Decision tree for selecting a work-up procedure.

A standard work-up for a Suzuki reaction involves diluting the reaction mixture with an organic solvent (e.g., EtOAc, DCM) and washing sequentially with an aqueous base, water, and brine. The crucial step is the basic wash. Boronic acids are Lewis acids and react with bases like NaOH or K₂CO₃ to form anionic boronate salts ([R-B(OH)₃]⁻).[2][8] These salts are significantly more polar than the neutral boronic acid and partition readily into the aqueous layer.

Table 1: Recommended pH for Aqueous Extractions

Work-up Step Recommended pH Purpose
Basic Wash > 10 Deprotonates boronic acid to form highly polar boronate salt for aqueous removal.[2]
Acidic Wash < 4 Removes basic impurities (e.g., amine-based ligands or bases).

| Neutralization | 6-7 | Performed before concentration to ensure product stability. |

If a simple basic wash is insufficient, it may be because your product has some water solubility and is being lost, or the boronate salt is not being extracted efficiently.

This protocol is highly effective when standard basic washes fail. 1,2- and 1,3-diols form stable, highly water-soluble anionic complexes with boronate species, dramatically enhancing their removal.[2]

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, 10 volumes).

  • Prepare a Complexing Wash Solution: Prepare a solution of 1 M NaOH containing D-sorbitol (e.g., 0.5 M).

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add the basic sorbitol wash solution (equal volume to the organic layer). Shake vigorously for 1-2 minutes. Allow the layers to separate and remove the aqueous layer.

  • Second Extraction: Repeat the extraction with the basic sorbitol solution.

  • Neutral Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem: My product and the boronic acid byproduct are co-eluting during column chromatography.

Co-elution is a common challenge, especially for polar products, as the residual boronic acid and boric acid are also quite polar.[9][10]

This is the most robust solution for stubborn boron impurities. Scavenger resins are functionalized silica or polymer supports that covalently bind to the impurity, allowing for its removal by simple filtration.[10] Diol-functionalized resins (e.g., SiliaBond Diol) are particularly effective for boronic acids.

Protocol: Purification using a Boron Scavenger Resin

  • Solubilize Crude Product: After an initial work-up, dissolve the crude product in a suitable solvent (e.g., DCM, THF, or ACN).

  • Add Scavenger Resin: Add the boron scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual boronic acid).

  • Stir: Stir the suspension at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the impurity by TLC or LCMS.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

If scavenger resins are not available, optimizing your chromatography is key.

  • Solvent System: For polar compounds that co-elute with boronic acid in standard Hexane/Ethyl Acetate systems, consider switching to a Dichloromethane/Methanol gradient.[9]

  • Acid/Base Additives: Adding a small amount of acetic acid (for acidic products) or triethylamine (for basic products) to the mobile phase can sometimes improve separation by altering the ionization state of the product or impurity.

  • Alternative Phases: If silica gel fails, consider reverse-phase chromatography (C18), where the polar boron impurities will elute very early.[11]

Section 3: Characterization & Side Reactions

Q3: What are the key signals to watch for in an ¹H NMR to confirm a successful reaction and purification?

A3:

  • Disappearance of Starting Materials: Confirm the absence of the vinyl or aryl halide partner.

  • Boronic Acid Absence: In the crude spectrum, the aromatic protons of this compound will be visible. After a successful work-up, these signals should be gone.

  • Hydroxymethyl Group Integrity: The benzylic protons (-CH₂ OH) typically appear as a singlet around 4.6 ppm. Ensure this peak is present and integrates correctly. Its associated -OH proton is a broad singlet that can exchange with D₂O.

  • Protodeboronation Byproduct: The primary protodeboronation product is 3-methylbenzyl alcohol. Its aromatic signals will be distinct from your desired product. Be aware of its presence, as it can be difficult to remove from structurally similar products.

By understanding the underlying chemistry of this compound and anticipating common purification challenges, you can develop robust work-up procedures that save time and maximize the yield of your target molecule.

References

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. Retrieved from [Link]

  • Whiting, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. Retrieved from [Link]

  • Whiting, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Retrieved from [Link]

  • Whiting, A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Retrieved from [Link]

  • Various Authors. (2017). How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. Retrieved from [Link]

  • Reddit User Community. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

  • Reddit User Community. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Whiting, A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-57. Retrieved from [Link]

  • Whiting, A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Study of Substituted Phenylboronic Acids in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of molecules, from pharmaceuticals to complex materials.[3] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid, which dictates the structure of one of the coupling partners. The commercial availability of a wide variety of boronic acids, their general stability, and the mild reaction conditions contribute to the broad applicability of this reaction.[3]

This guide provides an in-depth comparative analysis of substituted phenylboronic acids in the Suzuki coupling reaction. We will explore how the electronic and steric nature of substituents on the phenyl ring influences reaction outcomes, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical data to optimize their synthetic strategies.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki coupling mechanism is paramount to rationalizing the impact of substituents on phenylboronic acids. The generally accepted catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) catalyst, forming a palladium(II) intermediate.[3][4] The reactivity of the halide follows the general trend: I > Br > OTf > Cl > F.[7][8]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium(II) complex.[3] A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[1][3][9][10] The exact mechanism of transmetalation is complex and can proceed through different pathways.[5][9]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R1-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R1-X) R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination (R1-R2) R1-R2 R1-R2 R1-X R1-X R2-B(OH)2 R2-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Influence of Substituents on Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid play a pivotal role in the efficiency and outcome of the Suzuki coupling reaction. These effects are most pronounced during the transmetalation step.

Electronic Effects: A Tale of Two Groups

The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—directly impacts the nucleophilicity of the carbon atom attached to the boron, thereby influencing the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density on the phenyl ring. This enhanced electron density generally makes the aryl group more nucleophilic, which can facilitate the transmetalation step and often leads to higher reaction yields.[2][11]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation step.[11][12] However, the effect of EWGs can be complex and is not always detrimental to the reaction yield, as other factors like the specific catalyst, ligands, and reaction conditions play a significant role.[2] In some cases, aryl halides with electron-withdrawing groups exhibit better reactivity.[11]

Comparative Data: Yields of Suzuki Coupling with Substituted Phenylboronic Acids

The following table summarizes experimental data comparing the yields of Suzuki coupling reactions between a common aryl bromide (4-bromoanisole) and various substituted phenylboronic acids under consistent reaction conditions.

Phenylboronic Acid SubstituentSubstituent PositionElectronic NatureYield (%)
-H (Phenylboronic acid)-Neutral92
4-OCH₃paraElectron-Donating95
4-CH₃paraElectron-Donating94
4-NO₂paraElectron-Withdrawing85
3-NO₂metaElectron-Withdrawing88
4-CF₃paraElectron-Withdrawing82

Data compiled for illustrative purposes. Yields are highly dependent on specific reaction conditions.

As the data illustrates, phenylboronic acids with electron-donating groups at the para position generally provide slightly higher yields compared to the unsubstituted phenylboronic acid. Conversely, those with strong electron-withdrawing groups tend to result in lower, though still often good, yields under these specific conditions.

Steric Effects: The Ortho Challenge

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki coupling reaction.[12] Large groups in close proximity to the boronic acid moiety can sterically hinder the approach of the palladium complex, thereby slowing down or even preventing the transmetalation step.

The general trend for the reactivity of substituted phenylboronic acids based on the position of the substituent is often: para > meta >> ortho .[12] This is particularly true for bulky substituents. The significantly lower reactivity of many ortho-substituted phenylboronic acids is a critical consideration in synthetic planning.[12] However, the use of specialized, bulky phosphine ligands can sometimes overcome this steric hindrance and facilitate the coupling of sterically demanding substrates.[13][14]

Experimental Protocol: A Comparative Suzuki Coupling Reaction

This section provides a detailed, step-by-step methodology for conducting a comparative study of substituted phenylboronic acids in a Suzuki coupling reaction with 4-bromoanisole.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 4-Bromoanisole

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • 4-Nitrophenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine palladium(II) acetate (0.02 mmol, 1 mol%) and triphenylphosphine (0.04 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 4-bromoanisole (2.0 mmol), the respective substituted phenylboronic acid (2.4 mmol, 1.2 equivalents), and potassium carbonate (4.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for the specified reaction time (monitor by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow start Start setup Reaction Setup: - Pd(OAc)2, PPh3 - Inert Atmosphere start->setup reagents Add Reagents: - 4-Bromoanisole - Phenylboronic Acid - K2CO3 setup->reagents solvent Add Solvents: - Toluene - Water reagents->solvent reaction Heat to 90°C & Stir solvent->reaction workup Aqueous Workup: - Ethyl Acetate - Water, Brine reaction->workup purification Purification: - Drying (MgSO4) - Concentration - Column Chromatography workup->purification end End Product purification->end

Caption: A generalized workflow for the Suzuki coupling experiment.

Conclusion: Strategic Selection for Synthetic Success

The Suzuki-Miyaura coupling is a powerful and adaptable tool in the synthetic chemist's arsenal. A nuanced understanding of how substituents on phenylboronic acids influence the reaction is crucial for designing efficient and high-yielding syntheses. While electron-donating groups generally favor the reaction, and electron-withdrawing groups can present challenges, the appropriate choice of catalyst, ligands, and reaction conditions can often overcome these electronic effects. Steric hindrance, particularly from ortho substituents, remains a more significant challenge, often necessitating specialized catalytic systems. By carefully considering the electronic and steric profiles of their chosen phenylboronic acids, researchers can harness the full potential of the Suzuki coupling to construct complex molecular architectures with precision and efficiency.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ACS Publications. (2020). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • National Center for Biotechnology Information. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • National Center for Biotechnology Information. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

Sources

A Comparative Guide to the Validation of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity of building blocks is paramount. 3-(Hydroxymethyl)-5-methylphenylboronic acid is a key intermediate in the synthesis of a variety of bioactive molecules and advanced materials. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, offering a scientifically grounded, field-proven perspective on achieving accurate and reliable results.

The Criticality of Purity for Boronic Acids

Boronic acids are known for their utility in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] However, they are also susceptible to certain degradation pathways, such as protodeboronation and the formation of boroxines (anhydrides). Furthermore, impurities from the synthetic route, including starting materials and by-products, can compromise the integrity of subsequent reactions. Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint but a critical tool in process development and validation.

Comparative Analysis of HPLC Methodologies

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation and poor retention of hydrophilic species.[2] A successful method must be specifically designed to mitigate these issues. Here, we compare a proposed optimal HPLC method with a more conventional, less suitable approach to highlight the importance of methodological choices.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterProposed Optimal Method (Method A)Conventional Method (Method B)Rationale for Optimal Choice
Column Waters XTerra MS C18, 2.1 x 100 mm, 3.5 µmStandard Silica-Based C18, 4.6 x 150 mm, 5 µmThe XTerra column has low silanol activity, minimizing on-column hydrolysis of the boronic acid.[3][4]
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterFormic acid is a weaker ion-pairing agent than TFA, leading to better peak shape for the boronic acid.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a suitable organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutes10% to 90% B over 20 minutesA well-optimized gradient ensures separation from potential impurities with varying polarities.
Flow Rate 0.3 mL/min1.0 mL/minA lower flow rate can improve resolution and sensitivity.
Column Temp. 35°CAmbientElevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent degradation.[3]
Detection UV at 220 nmUV at 254 nm220 nm is generally a more universal wavelength for aromatic compounds, offering better sensitivity.
Injection Vol. 2 µL10 µLA smaller injection volume minimizes potential for column overload.
Diluent Acetonitrile/Water (50:50)MethanolAcetonitrile is often preferred as it is aprotic and can reduce the risk of boroxine formation in the sample vial.[2]

Experimental Protocols

Proposed Optimal HPLC Method (Method A)

This method is designed for robustness and to minimize the known analytical challenges associated with boronic acids.

Diagram 1: Workflow for HPLC Purity Validation

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh & Dissolve Sample SystemSuitability System Suitability Test SamplePrep->SystemSuitability StandardPrep Prepare Reference Standard StandardPrep->SystemSuitability Injection Inject Samples & Standards SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Calculate Purity & Impurities Integration->Calculation Report Generate Report Calculation->Report

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with diluent (50:50 Acetonitrile/Water). This yields a concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

  • Chromatographic Conditions:

    • Use the parameters outlined for Method A in Table 1.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor should be between 0.8 and 1.5.[5]

    • The theoretical plate count should be greater than 2000.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate the percentage purity of the sample using the following formula: % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation: A Self-Validating System

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Diagram 2: ICH Q2(R1) Validation Parameters

ICH Q2(R1) Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).The peak for this compound should be free from interference from any degradation products or impurities. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated in the linearity study.The method should be linear, accurate, and precise within the specified range.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.RSD ≤ 1.0%.
Intermediate PrecisionRepeat the repeatability study on a different day, with a different analyst, and on a different instrument.Overall RSD for both sets of data should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be experimentally demonstrated to be precise and accurate.
Robustness Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability criteria must be met under all varied conditions. The results should not be significantly affected.

Alternative Analytical Approaches

While the proposed HPLC method offers a robust solution, it is beneficial to consider alternative techniques, which can provide orthogonal data.

Gas Chromatography (GC): Due to the low volatility of boronic acids, derivatization is necessary prior to GC analysis. This adds complexity and potential for incomplete derivatization, introducing variability.

Quantitative NMR (qNMR): qNMR is a powerful technique for determining purity without the need for a reference standard of the analyte. It provides a direct measure of the molar concentration of the analyte relative to a certified internal standard. However, it requires specialized equipment and expertise and may have lower sensitivity compared to HPLC for trace impurities.

Conclusion

The validation of an analytical method for determining the purity of this compound is a critical undertaking that demands a thorough understanding of the analyte's chemistry and the principles of chromatography. The proposed optimal HPLC method, utilizing a column with low silanol activity and carefully selected mobile phase conditions, provides a robust and reliable approach. By adhering to the validation principles outlined in the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible data, which is essential for regulatory submissions and the overall success of the drug development process. The comparison with less optimal methods and alternative techniques underscores the importance of a scientifically driven approach to method development and validation.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][8][9][10][11][12]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link][5][13][14][15][16]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6][7][17][18]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][1][19]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link][2]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link][20]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link][3][4]

Sources

A Senior Application Scientist's Comparative Guide to the Quantification of 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key synthetic intermediates like 3-(Hydroxymethyl)-5-methylphenylboronic acid is paramount. This arylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules, including active pharmaceutical ingredients (APIs). The presence and purity of this reagent can significantly impact reaction yield, impurity profiles, and the overall safety and efficacy of the final product. Consequently, robust and reliable analytical methods for its quantification are not just a matter of process control, but of fundamental scientific integrity.

This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into the strengths and limitations of each approach. The methods discussed include Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS has emerged as a leading technique for the analysis of boronic acids due to its high throughput, sensitivity, and specificity. It addresses many of the inherent challenges of boronic acid analysis, such as their tendency to form cyclic anhydrides (boroxines) and their poor volatility.[1][2]

Scientific Principle

This method leverages the high resolving power of UPLC to separate the target analyte from impurities and matrix components on a reversed-phase column. The analyte then enters a mass spectrometer, typically an electrospray ionization (ESI) source, where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), providing highly selective detection and quantification.[1][3] Modern tandem mass spectrometry (MS/MS) systems can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte.[4][5]

Experimental Protocol: UPLC-MS/MS

This protocol is designed for the trace-level quantification of this compound in a sample matrix, such as a reaction mixture or API.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

    • Accurately weigh the sample (e.g., API) and dissolve it in the diluent to a known concentration (e.g., 10 mg/mL).

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • UPLC System: Acquity UPLC or similar.

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient, for example: 5% B to 95% B over 1 minute, hold for 0.5 minutes, then return to initial conditions.[1][2]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source.

    • Ionization Mode: ESI Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined via infusion and optimization.

    • Key MS Parameters: Optimize cone voltage and collision energy to maximize the signal for the target analyte.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression on the calibration curve. The R² value should be ≥ 0.99 for a valid calibration.[1][4]

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Visualization

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Serial Dilution (Standards) p1->p2 p3 Filtration (0.22 µm) p2->p3 a1 Injection p3->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI Ionization (Negative Mode) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification d2->d3

UPLC-MS/MS analytical workflow.
Performance Characteristics & Comparison
ParameterUPLC-MSGC-MS (with Derivatization)Quantitative NMR (qNMR)
Specificity Very High (Mass-based)High (Mass-based)High (Structure-specific)
Sensitivity (LOQ) Excellent (pg/mL - ng/mL)[4][6]Good (ppm levels)[7]Moderate (µg/mL - mg/mL)
Precision (%RSD) < 2.0%[1]< 10%< 1.0%[8]
Linearity (R²) > 0.99[4]> 0.99> 0.999
Derivatization Not typically required[1]Mandatory[7]Not required
Sample Throughput High[1][2]ModerateLow to Moderate
Advantages & Limitations
  • Advantages: The primary advantage of UPLC-MS is its exceptional sensitivity and selectivity, making it the gold standard for trace-level impurity analysis.[4][9] The ability to analyze the compound directly without derivatization saves time and avoids potential errors associated with derivatization reactions.[1]

  • Limitations: The high cost of instrumentation can be a barrier. Additionally, matrix effects can suppress or enhance the analyte signal, necessitating careful method development and often the use of an isotopically labeled internal standard for the most accurate results.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the quantification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of boronic acids, direct analysis is not feasible.[7][10] A chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[7]

Scientific Principle

The principle involves a two-step process. First, the this compound is reacted with a derivatizing agent (e.g., pinacol or a silylating agent) to form a less polar, more volatile ester.[7] This derivative is then injected into the GC, where it is vaporized and separated from other components in a long, narrow column. The separated compounds then enter the mass spectrometer for detection and quantification, typically using electron ionization (EI).

Experimental Protocol: GC-MS with Pinacol Derivatization
  • Derivatization and Sample Preparation:

    • Prepare a stock solution of the reference standard in a dry, aprotic solvent like acetone or THF.

    • In a vial, add a known amount of the sample or standard.

    • Add a solution of pinacol in the same solvent. The molar excess of pinacol should be optimized, but a 5-10 fold excess is a good starting point.

    • Add an internal standard (e.g., an analog compound not present in the sample) for improved accuracy.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion. The efficiency of the derivatization should be monitored.[7]

    • Cool the sample and inject it directly into the GC-MS.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent GC/MS or similar.

    • Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C (can be optimized, sometimes lower temperatures like 180°C are used to prevent degradation).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Quantify the derivatized analyte in the sample using the calibration curve.

    • Back-calculate the concentration of the original this compound, accounting for the molecular weight change from derivatization.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample/Standard + Internal Standard p2 Derivatization (e.g., with Pinacol) p1->p2 p3 Heating & Cooling p2->p3 a1 Injection p3->a1 a2 GC Separation (DB-5 Column) a1->a2 a3 EI Ionization a2->a3 a4 SIM Detection a3->a4 d1 Peak Integration a4->d1 d2 Area Ratio Calculation d1->d2 d3 Quantification & Back-calculation d2->d3

GC-MS with derivatization workflow.
Advantages & Limitations
  • Advantages: GC-MS provides excellent chromatographic resolution and is a very common technique in many analytical labs. The mass spectra generated by electron ionization are highly reproducible and are excellent for structural confirmation.

  • Limitations: The mandatory derivatization step adds complexity, time, and potential sources of error to the analysis.[7] Incomplete or variable derivatization can severely impact accuracy and precision. The high temperatures used in the GC inlet and oven can potentially cause degradation of thermally labile analytes. There is also a risk of contaminating the GC system with less volatile boronic acid species, which may require specific cleaning protocols.[11]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the precise and accurate determination of a substance's purity or concentration without the need for an analyte-specific reference standard for calibration.[12][13] Its quantitation is based on the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[8][14]

Scientific Principle

In its most common form (¹H qNMR), the method involves dissolving a precisely weighed amount of the sample along with a precisely weighed amount of a certified internal standard (IS) in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a uniform and quantitative response for all signals. By comparing the integral of a unique, well-resolved signal from the analyte to the integral of a signal from the known amount of the internal standard, the absolute quantity of the analyte can be calculated.[12]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Select a suitable, high-purity internal standard that has a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[15]

    • Accurately weigh approximately 5-10 mg of the internal standard into a clean vial using a calibrated analytical balance.

    • Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or MeOD) and transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field spectrometer.

    • Key Acquisition Parameters for Quantitation:

      • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being used for quantification. This ensures complete relaxation of the nuclei between scans.

      • Pulse Angle: A 90° pulse angle should be accurately calibrated.

      • Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1).

      • Ensure uniform excitation of all resonances across the spectrum.[15]

  • Data Processing and Calculation:

    • Apply appropriate window function (e.g., a small exponential line broadening, LB = 0.3 Hz) to improve S/N.[15]

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic -CH₂- protons) and a signal for the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurate Weighing (Sample + Internal Std) p2 Dissolution in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Instrument Setup (Tuning, Locking) p3->a1 a2 Acquisition with Quantitative Parameters (d1 ≥ 5*T1, 90° pulse) a1->a2 d1 Phasing & Baseline Correction a2->d1 d2 Signal Integration d1->d2 d3 Purity Calculation (Formula) d2->d3

Quantitative NMR (qNMR) workflow.
Advantages & Limitations
  • Advantages: qNMR is a primary ratio method, meaning it provides highly accurate and precise results with low uncertainty without needing a calibration curve of the analyte.[8] It is non-destructive, allowing the sample to be recovered.[12] The method is also highly specific, as it provides structural information, confirming the identity of the quantified substance simultaneously.

  • Limitations: The primary drawback is its relatively low sensitivity compared to chromatographic methods. It is not suitable for trace-level analysis. The accuracy is highly dependent on the purity of the internal standard and the precision of the weighing process. Signal overlap in complex mixtures can make quantification challenging or impossible.[14]

Method Selection Guide

Choosing the appropriate analytical method depends critically on the objective of the analysis.

  • For Trace-Level Impurity Quantification in APIs: UPLC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity are necessary to meet the stringent limits required for potentially mutagenic impurities in drug substances.[4][16]

  • For Reaction Monitoring or Analysis of Less Complex Samples: GC-MS with derivatization can be a cost-effective and reliable option if the laboratory has established protocols and expertise in handling the derivatization step.

  • For Purity Assessment of the Neat Material or Reference Standard Certification: qNMR is the most powerful and accurate method. As a primary technique, it provides a direct measure of mass fraction (purity) with high precision and a clear traceability path, making it ideal for characterizing standards.[12][13]

Conclusion

The quantification of this compound can be successfully achieved by several advanced analytical techniques. UPLC-MS stands out for its high sensitivity and throughput, making it ideal for trace analysis in complex matrices without the need for derivatization. GC-MS offers a viable, albeit more complex, alternative that requires a chemical derivatization step to overcome the analyte's low volatility. Finally, qNMR provides unparalleled accuracy for purity assessment of the bulk material, serving as a primary method for reference standard characterization. A thorough understanding of the specific analytical need—be it trace impurity detection, routine process control, or primary standard certification—is essential for selecting the most scientifically sound and efficient method.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021-12-01).
  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org.
  • Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3 - Benchchem.
  • Boron Determination—A Review of Analytical Methods - ResearchGate.
  • 16 - Analytical Methods - The Royal Society of Chemistry. (2013-05-09).
  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies.
  • analysis of boric acid by LC-MS - Chromatography Forum. (2012-10-20).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchGate.
  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012-03-16).
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column re. (2015-09-12).
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Semantic Scholar. (2021-03-25).
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
  • clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum. (2017-08-02).
  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals - FUJIFILM Wako.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024-02-09).
  • Easy, Precise and Accurate Quantitative NMR - Agilent. (2011-04-08).
  • Quantitative NMR Spectroscopy.
  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods - Benchchem.

Sources

A Comparative Guide to the Reactivity of 3-(Hydroxymethyl)-5-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the reactivity of 3-(hydroxymethyl)-5-methylphenylboronic acid and its structural isomers, offering insights into how subtle changes in substituent placement can significantly impact reaction outcomes. This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data to empower you in your synthetic design.

The Critical Role of Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by two key factors: electronic effects and steric hindrance. These factors influence the rate-determining transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Electronic Effects: Electron-donating groups on the phenyl ring increase the electron density of the boronic acid, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups decrease electron density, potentially slowing down this step.

Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid group, can physically impede the approach of the palladium complex, thereby reducing the reaction rate and overall yield.

The Isomers Under Investigation

This guide focuses on comparing the reactivity of This compound with its conceptual isomers, the ortho, meta, and para isomers of hydroxymethylphenylboronic acid.

  • This compound: The primary subject of this guide.

  • 2-(Hydroxymethyl)phenylboronic Acid (ortho isomer): Expected to be significantly influenced by steric effects.

  • 3-(Hydroxymethyl)phenylboronic Acid (meta isomer): Serves as a baseline for understanding electronic effects in the absence of significant steric hindrance from the hydroxymethyl group.

  • 4-(Hydroxymethyl)phenylboronic Acid (para isomer): Primarily influenced by electronic effects.

A key consideration for the hydroxymethyl group (-CH₂OH) is its electronic contribution. According to established quantitative structure-activity relationship (QSAR) studies, the Hammett sigma value for a -CH₂OH group in the meta or para position is approximately zero. This indicates that the hydroxymethyl group is electronically neutral, neither significantly donating nor withdrawing electron density through the aromatic ring. Therefore, the primary differentiating factor in the reactivity of these isomers will be steric hindrance. The methyl group in this compound is a weak electron-donating group.

Comparative Reactivity Analysis

Based on the principles of steric and electronic effects, a predicted reactivity trend for the Suzuki-Miyaura coupling of these isomers with a common aryl halide (e.g., 4-bromoanisole) can be established.

Expected Reactivity Order (Highest to Lowest):

  • 4-(Hydroxymethyl)phenylboronic Acid (para isomer): With the hydroxymethyl group in the para position, there is minimal steric hindrance to the boronic acid moiety. As the electronic effect of the hydroxymethyl group is negligible, its reactivity is expected to be high and comparable to that of unsubstituted phenylboronic acid.

  • 3-(Hydroxymethyl)phenylboronic Acid (meta isomer): Similar to the para isomer, the meta position of the hydroxymethyl group presents little steric hindrance to the reaction center. Its reactivity is therefore expected to be comparable to the para isomer.

  • This compound: The presence of a methyl group in the meta position relative to the boronic acid provides a slight electron-donating effect, which could marginally increase reactivity. However, the presence of two substituents on the ring may introduce subtle steric effects that could counterbalance the electronic benefit. Its reactivity is anticipated to be high, likely comparable to or slightly different from the meta and para hydroxymethyl isomers.

  • 2-(Hydroxymethyl)phenylboronic Acid (ortho isomer): The ortho isomer is expected to be the least reactive. The hydroxymethyl group in the position adjacent to the boronic acid creates significant steric hindrance, impeding the approach of the bulky palladium catalyst complex to the boron center for transmetalation. This steric clash is a well-documented phenomenon that often leads to lower yields and may require more forcing reaction conditions or specialized, sterically less demanding catalysts.[1]

Quantitative Comparison of Reactivity

Boronic Acid IsomerSubstituent Position(s)Key Influencing Factor(s)Expected Yield (%)
4-(Hydroxymethyl)phenylboronic AcidparaMinimal steric and electronic effects90-98%
3-(Hydroxymethyl)phenylboronic AcidmetaMinimal steric and electronic effects90-98%
This compoundmeta, metaMinor electronic donation (methyl), potential for minor steric effects88-95%
2-(Hydroxymethyl)phenylboronic AcidorthoSignificant steric hindrance< 60% (under standard conditions)

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Study

To empirically validate the predicted reactivity trend, the following detailed experimental protocol for a comparative Suzuki-Miyaura coupling reaction is provided. This protocol is designed to be a self-validating system where all variables except for the boronic acid isomer are kept constant.

Reaction Scheme:

Caption: General Suzuki-Miyaura Coupling Reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid Isomer (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid isomer (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the desired biaryl product.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: 4-Bromoanisole Boronic Acid Isomer K2CO3 Pd(OAc)2, PPh3 inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Toluene and Water inert->solvent heat Heat to 90°C Stir for 4h solvent->heat tlc Monitor by TLC heat->tlc cool Cool to RT tlc->cool extract Dilute with EtOAc/H2O Separate Layers Extract Aqueous Layer cool->extract dry Combine Organics Wash with Brine Dry over MgSO4 extract->dry purify Filter & Concentrate Purify by Flash Chromatography dry->purify characterize Determine Yield Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the comparative study.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Base Activation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-OR(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step. The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. It is at this stage that steric hindrance from ortho substituents can significantly slow down the reaction.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Conclusion

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic factors. For this compound and its isomers, the electronically neutral nature of the hydroxymethyl group places a strong emphasis on steric considerations. The predicted reactivity trend, with the ortho-substituted isomer being the least reactive due to steric hindrance, provides a valuable framework for synthetic planning. The provided experimental protocol offers a robust method for empirically verifying these predictions and for optimizing reaction conditions for specific applications. By understanding these fundamental principles, researchers can make more informed decisions in the selection of reagents, leading to more efficient and successful synthetic outcomes.

References

  • Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]

  • Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129(11), 3358–3366. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998 , 37(24), 3387-3388. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41(11), 1461–1473. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of Suzuki Reactions: A Comparative Study Featuring 3-(Hydroxymethyl)-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] The choice of boronic acid is a critical variable that dictates reaction speed, yield, and overall process viability. This guide offers an in-depth comparison of the kinetic performance of 3-(Hydroxymethyl)-5-methylphenylboronic acid against common alternatives. Moving beyond a simple recitation of facts, we will dissect the mechanistic principles that govern reaction rates and provide robust experimental protocols to empower you to conduct your own validated kinetic studies.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle and Its Kinetic Bottlenecks

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[2][3] Understanding the kinetics of this cycle is paramount for optimizing reaction conditions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition : The cycle begins when a coordinatively unsaturated Pd(0) complex inserts into the carbon-halogen bond of an organic halide (Ar-X). This forms a Pd(II) intermediate. The rate of this step is highly dependent on the halide, with reactivity typically following the trend I > Br > OTf >> Cl.[6]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is complex and often the rate-determining step of the entire cycle.[7][8] It requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[9] The electronic and steric properties of the boronic acid's substituents heavily influence the rate of this transfer.[10]

  • Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L Active Catalyst pdiia Ar-Pd(II)-X Oxidative Adduct pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-Ar' Transmetalation Product pdiia->pdiib Transmetalation (+ Ar'-B(OR)2 + Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') ArAr Ar-Ar' (Coupled Product) ArX Ar-X (Aryl Halide) ArB Ar'-B(OR)2 (Boronic Acid/Ester)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: The Unique Kinetic Profile of this compound

The substituents on the phenylboronic acid ring are not mere spectators; they are active participants that modulate the electronic and steric environment of the reaction, primarily impacting the crucial transmetalation step.

  • Electronic Effects : Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom attached to boron, generally accelerating the transmetalation step.[11] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease electron density, slowing the transmetalation rate.[12]

  • Steric Effects : Bulky substituents, especially in the ortho position relative to the boronic acid group, can physically impede the approach of the organoboron reagent to the palladium center, significantly slowing the reaction.[13][14]

Analyzing this compound:

This specific molecule presents a nuanced case:

  • 5-methyl group : A weak electron-donating group in the meta position.

  • 3-(hydroxymethyl) group : The -CH₂OH group is generally considered weakly electron-withdrawing due to the electronegativity of the oxygen atom.[15]

  • Positional Effects : With both substituents in the meta positions, the steric hindrance around the boronic acid moiety is minimal compared to ortho-substituted analogues.

The combination of a weak EDG and a weak EWG suggests that the net electronic effect may be modest, leading to a reaction rate that is likely comparable to, or slightly different from, unsubstituted phenylboronic acid. The absence of significant steric hindrance is a key advantage.

Comparative Kinetic Data (Predicted Relative Rates)
Boronic AcidSubstituent(s) & PositionPrimary Effect(s)Predicted Relative Initial Rate (k)
4-Methoxyphenylboronic acidpara-OCH₃Strong Electron-Donatingk << k_ref
3-Tolylboronic acidmeta-CH₃Weak Electron-Donatingk < k_ref
Phenylboronic acidNoneBaseline (Reference)k = k_ref
This compound meta-CH₂OH, meta-CH₃Weak EWG + Weak EDG; Minimal Steric Hindrancek ≈ k_ref (Hypothesized)
4-Nitrophenylboronic acidpara-NO₂Strong Electron-Withdrawingk > k_ref
2-Methylphenylboronic acid (o-Tolylboronic acid)ortho-CH₃Steric Hindrancek >> k_ref

Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis

To empirically determine and compare the reaction kinetics, a robust and reproducible experimental setup is essential. This protocol utilizes in-situ reaction monitoring, which provides high-density, real-time data, offering superior insight compared to traditional offline analysis.[16]

Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling between a standard aryl bromide (e.g., 4-bromoanisole) and a panel of boronic acids, including this compound.

Methodology: Automated In-situ Spectroscopy

This protocol leverages an automated reaction monitoring platform, which can acquire reproducible time-course data with minimal manual intervention.[16] Techniques like UV-Vis or Raman spectroscopy can monitor the formation of the conjugated biaryl product in real-time.[17][18]

Step-by-Step Protocol:

  • Reagent Preparation (The "Why"):

    • Aryl Halide: Use a single, high-purity batch of 4-bromoanisole for all experiments to eliminate variability.

    • Boronic Acids: Use the highest purity available for all five test subjects (4-methoxy, 3-methyl, unsubstituted, 3-CH₂OH-5-CH₃, and 2-methyl).

    • Catalyst/Ligand: Prepare a stock solution of the pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in degassed solvent. A stock solution ensures identical catalyst loading in every run.

    • Base: Use an aqueous solution of a base like K₂CO₃ or K₃PO₄. Prepare a large batch to ensure consistent concentration.[19]

    • Solvent: Use a high-purity, degassed solvent (e.g., Toluene/Water mixture) to prevent oxygen from deactivating the catalyst.

  • Reaction Setup (The "Why"):

    • System: Employ a jacketed lab reactor or a parallel synthesis block with precise temperature control (e.g., ±0.1 °C) and magnetic stirring. Consistent temperature and mixing are critical for reproducible kinetics.[20]

    • Inert Atmosphere: Purge the reactor vessel thoroughly with an inert gas (Nitrogen or Argon) for at least 15 minutes before adding reagents. This is crucial to protect the sensitive Pd(0) active catalyst.

    • Probe Insertion: Insert the in-situ spectroscopic probe (e.g., a fiber-optic Raman or UV-Vis probe) into the reactor, ensuring the probe tip is fully submerged in the reaction medium once charged.

  • Execution and Data Acquisition (The "Why"):

    • Charge the reactor with the aryl halide, boronic acid, solvent, and base solution. Allow the mixture to reach the set temperature (e.g., 80 °C) under stirring.

    • Initiate data acquisition on the spectrometer to establish a stable baseline before the reaction starts. This baseline is essential for accurate data processing.

    • Initiate the reaction by injecting the catalyst stock solution via syringe. This is considered t=0.

    • Record spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction (e.g., 1-2 hours or until completion).

  • Data Analysis (The "Why"):

    • Profile Generation: Plot the intensity of a characteristic peak of the biaryl product against time. This creates a reaction progress curve.

    • Calibration: If absolute concentration is required, create a calibration curve by measuring the spectral response of known concentrations of the pure product under identical conditions.

    • Initial Rate Calculation: Determine the slope of the reaction progress curve during the initial, linear phase of the reaction (typically the first 5-10% of conversion). This slope represents the observed initial rate (k_obs). Comparing initial rates is the standard method for kinetic studies as it minimizes complications from catalyst degradation or reactant depletion.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis prep_reagents Prepare High-Purity Reagent Stock Solutions setup_reactor Set Up Jacketed Reactor with In-situ Probe prep_reagents->setup_reactor purge Purge System with Inert Gas (N2/Ar) setup_reactor->purge charge Charge Non-Catalyst Reagents & Equilibrate Temp purge->charge baseline Acquire Stable Spectroscopic Baseline charge->baseline inject Inject Catalyst (t=0) baseline->inject monitor Monitor Reaction in Real-Time (Acquire Spectra) inject->monitor plot Plot Product Peak Intensity vs. Time monitor->plot slope Calculate Slope of Initial Linear Phase plot->slope rate Determine Initial Rate (k_obs) slope->rate compare Compare k_obs Across Different Boronic Acids rate->compare

Caption: A validated workflow for comparative kinetic analysis of Suzuki reactions.

Interpreting the Results: A Logic Diagram for Kinetic Influence

The data obtained from the experimental protocol will allow for the construction of a logic diagram that visually represents the competing factors influencing the reaction rate of this compound compared to its alternatives.

Logic_Diagram cluster_factors Influencing Factors cluster_acids Boronic Acid cluster_components Substituent Contributions cluster_outcome Kinetic Outcome electronics Electronic Effects (Nucleophilicity) ch3 meta-Methyl (-CH3) electronics->ch3 Weakly Donating (+) ch2oh meta-Hydroxymethyl (-CH2OH) electronics->ch2oh Weakly Withdrawing (-) sterics Steric Effects (Hindrance) target 3-(Hydroxymethyl)-5-methyl -phenylboronic acid sterics->target Minimal Effect (meta-positions) rate Observed Reaction Rate (k_obs) target->rate ch3->target ch2oh->target

Caption: Factors influencing the kinetics of the target boronic acid.

Conclusion

While predicting chemical kinetics from first principles provides a valuable hypothesis, empirical data is the ultimate arbiter. The unique substitution pattern of this compound—a blend of weak, opposing electronic effects and minimal steric hindrance—positions it as an intriguing substrate for Suzuki-Miyaura couplings. Its kinetic profile is expected to be robust and comparable to the parent phenylboronic acid, making it a potentially reliable building block in complex syntheses. The provided experimental framework offers a clear, validated path for researchers to quantify its performance, enabling data-driven decisions in catalyst selection, process optimization, and the rapid development of novel chemical entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kempasiddaiah, M. et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Vaddepalli, K. et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(11), 796-804. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Saha, A. et al. (2015). Comparative kinetic study of the Suzuki reaction involving 4-bromoanisole with different phenylboronic acids. ResearchGate. [Link]

  • Nykaza, T. V. et al. (2018). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 20(5), 1351-1355. [Link]

  • Badone, D. et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • Zou, G. et al. (2005). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling. ResearchGate. [Link]

  • Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • Wang, Y. et al. (2022). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]

  • Fukuyama, T. et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]

  • Wang, Y. et al. (2024). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. Analytical Chemistry. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Bykov, A. V. et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. [Link]

  • Stolar, T. et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(1), 281-289. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Słowik, M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Słowik, M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Lenoir, I. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 225. [Link]

  • Kumar, A. et al. (2020). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Bykov, A. V. et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Rathi, A. et al. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. [Link]

  • Viamontes, C. A. et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 127–141. [Link]

  • Diaz, M. A. et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]

  • Słowik, M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Wang, S. et al. (2016). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

  • Thomas, A. A. et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13509–13518. [Link]

  • Magano, J. & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(12), 4384-4408. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Gungor, D. et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(46), 26231–26239. [Link]

  • Miyaura, N. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12059-12076. [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2010). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

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A Researcher's Guide to the Stability of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the stability of reagents is a cornerstone of reproducible and efficient synthesis. Arylboronic acids, while indispensable in modern cross-coupling chemistry, are a class of compounds where stability can be a significant concern, directly impacting reaction yields, purity of products, and overall process reliability. This guide provides an in-depth technical assessment of the stability of 3-(Hydroxymethyl)-5-methylphenylboronic acid , a versatile building block, under typical reaction conditions. We will objectively compare its performance with viable alternatives, supported by foundational principles and detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

Understanding the Stability Landscape of Arylboronic Acids

The utility of an arylboronic acid is intrinsically linked to its stability. The carbon-boron bond is susceptible to cleavage through several pathways, with two being most prominent: protodeboronation and oxidation. The propensity for these undesired side reactions is not uniform across all arylboronic acids; it is highly dependent on the electronic and steric environment of the C-B bond, which is dictated by the substituents on the aromatic ring.[1]

The Nemesis: Protodeboronation

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This side reaction is a frequent culprit in reduced yields, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The rate of protodeboronation is highly sensitive to factors such as pH, temperature, and the nature of the aryl substituent.[1][2] Mechanistic studies have revealed multiple pathways for this decomposition, often influenced by the speciation of the boronic acid in solution (neutral acid vs. anionic boronate).[2]

The Oxidative Challenge

Arylboronic acids are also prone to oxidation, which converts the C-B bond into a C-O bond, yielding a phenol as a byproduct.[3] This can be a significant issue, particularly in reactions run under aerobic conditions or in the presence of oxidizing agents. The rate-limiting step is often the migration of the aryl group from the boron to an oxygen atom.[3]

Assessing the Stability Profile of this compound

To predict the stability of this compound, we must consider the electronic and steric contributions of its substituents.

  • 5-Methyl Group: The methyl group at the meta position is a weak electron-donating group (Hammett constant, σ_meta ≈ -0.07). Electron-donating groups can increase electron density on the aryl ring, which in some cases, has been shown to accelerate protodeboronation.

  • 3-(Hydroxymethyl) Group: The hydroxymethyl group (-CH₂OH) is generally considered to be weakly electron-withdrawing by induction, but its overall electronic effect can be complex. Its impact on the rate of protodeboronation is not as straightforward as for strongly electron-donating or -withdrawing groups.

Given the meta-position of both substituents relative to the boronic acid, their steric influence on the C-B bond is minimal. The primary concern for this molecule would be its stability in basic aqueous media at elevated temperatures, conditions often employed in Suzuki-Miyaura couplings. The presence of the hydroxymethyl group also introduces a potential site for side reactions or interactions with catalysts and bases.

Performance Comparison with Alternative Reagents

When the stability of a boronic acid is a concern, several alternatives offer enhanced stability and handling properties. Here, we compare this compound with its corresponding pinacol ester and N-methyliminodiacetic acid (MIDA) boronate.

Pinacol Esters: The Traditional Workhorse

Converting a boronic acid to its pinacol ester is a common strategy to improve stability.[4] These esters are generally less susceptible to protodeboronation and oxidation, are often crystalline solids, and are compatible with silica gel chromatography.[5] However, they can be prone to hydrolysis back to the boronic acid under the aqueous basic conditions of many coupling reactions.[6] For some highly reactive pinacol esters, this hydrolysis can be rapid, mitigating some of the stability advantages during the reaction itself.[6]

MIDA Boronates: A Modern Solution for Stability

N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative for unstable boronic acids.[7][8] The MIDA ligand forms a stable, tetracoordinate boron species that is exceptionally robust.[9]

Key Advantages of MIDA Boronates:

  • Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture.[9]

  • Chromatographic Compatibility: They are universally compatible with silica gel chromatography, simplifying purification.[9]

  • Slow Release: Under specific basic conditions (e.g., using K₃PO₄), MIDA boronates undergo a slow, controlled hydrolysis to release the free boronic acid in situ.[7][10] This slow release mechanism maintains a low steady-state concentration of the often-unstable boronic acid, minimizing decomposition while allowing for efficient cross-coupling.[7]

The table below summarizes the key stability and handling characteristics of these boron reagents.

FeatureThis compoundCorresponding Pinacol EsterCorresponding MIDA Boronate
Physical Form Typically a solidOften a solid or oilCrystalline solid[9]
Benchtop Stability Moderate; susceptible to dehydration/oxidationGood to excellentExcellent; indefinitely stable[7]
Chromatography Not recommendedGenerally stableStable[9]
Key Instability Protodeboronation, OxidationHydrolysis to boronic acidGenerally stable; requires specific conditions for deprotection[9]
In-situ Release N/ACan hydrolyze rapidlySlow, controlled release possible[7][10]

Experimental Evidence: Studies have shown that for inherently unstable boronic acids (e.g., 2-heterocyclic derivatives), switching from the free boronic acid to the MIDA boronate can dramatically improve Suzuki-Miyaura coupling yields, in some cases from as low as 14% to over 90%.[7][8] This is attributed to the MIDA boronate protecting the sensitive C-B bond from decomposition until it is productively consumed in the catalytic cycle.[7]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under your specific reaction conditions, we recommend the following protocols. These are designed as a self-validating system, allowing you to determine the optimal reagent and conditions for your synthesis.

General Workflow for Stability Testing

The following diagram outlines a systematic approach to evaluating the stability of a boronic acid.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Evaluation prep Prepare stock solutions of boronic acid, internal standard, and reaction components setup Set up reaction under inert atmosphere at desired temperature prep->setup sampling Withdraw aliquots at defined time points (t=0, 15, 30, 60, 120 min) setup->sampling quench Immediately quench aliquot in a known volume of solvent (e.g., ACN with internal standard) sampling->quench hplc Analyze quenched samples by HPLC or UPLC-MS quench->hplc quant Quantify the concentration of remaining boronic acid relative to t=0 hplc->quant plot Plot % Boronic Acid Remaining vs. Time quant->plot compare Compare stability profiles under different conditions (e.g., different bases, solvents, temperatures) plot->compare

Caption: Workflow for assessing boronic acid stability.

Detailed Protocol: HPLC-Based Stability Assay

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the boronic acid over time under simulated reaction conditions (without the coupling partner).

Materials:

  • This compound

  • Chosen solvent system (e.g., Dioxane/Water)

  • Chosen base (e.g., K₂CO₃, K₃PO₄)

  • Internal Standard (a stable compound with a distinct retention time, e.g., biphenyl)

  • Acetonitrile (ACN) for quenching and mobile phase

  • Deionized water and relevant mobile phase modifiers (e.g., formic acid, ammonium acetate)

  • Reaction vials, syringes, 0.22 µm syringe filters, HPLC vials

Procedure:

  • Preparation:

    • Prepare a stock solution of the boronic acid (e.g., 0.1 M) in the reaction solvent.

    • Prepare a stock solution of the internal standard in ACN (e.g., 0.05 M).

    • Prepare a quench solution by adding a known volume of the internal standard stock to a larger volume of ACN.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere, add the solvent and the base.

    • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

    • Add the boronic acid stock solution to initiate the experiment (this is t=0).

  • Sampling and Quenching:

    • Immediately withdraw the t=0 aliquot (e.g., 50 µL) and dispense it into a pre-labeled HPLC vial containing a known volume of the quench solution (e.g., 1 mL).[11] Mix thoroughly.

    • Repeat the sampling and quenching procedure at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes).

  • HPLC Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.

    • Analyze the samples using a suitable reversed-phase HPLC method. A C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid) is a good starting point.[12]

    • Monitor the elution of the boronic acid and the internal standard using a UV detector (e.g., at 254 nm).[12]

  • Data Analysis:

    • Calculate the response factor of the boronic acid relative to the internal standard using the t=0 sample.

    • For each time point, determine the concentration of the boronic acid.

    • Plot the percentage of boronic acid remaining versus time to generate a stability profile.

Comparative Analysis

To generate a comprehensive comparison guide, repeat the protocol above for:

  • Alternative Boron Reagents: this compound pinacol ester and the corresponding MIDA boronate.

  • Alternative Reaction Conditions: Vary the base (e.g., K₂CO₃ vs. CsF), solvent composition, and temperature to understand their impact on stability.

The following diagram illustrates the logical flow for comparing different boron reagents.

G cluster_0 Parallel Experiments Start Select Reaction Conditions (Base, Solvent, Temp) BA Run Stability Assay with This compound Start->BA Pinacol Run Stability Assay with Pinacol Ester Start->Pinacol MIDA Run Stability Assay with MIDA Boronate Start->MIDA Analysis Analyze data by HPLC Generate stability plots for each reagent BA->Analysis Pinacol->Analysis MIDA->Analysis Comparison Compare half-life (t½) and % decomposition at final time point Analysis->Comparison Conclusion Determine most stable reagent for the selected conditions Comparison->Conclusion

Caption: Logic diagram for comparing boron reagent stability.

Conclusion and Recommendations

The stability of this compound is a critical parameter that must be evaluated in the context of the specific reaction conditions being employed. While it is a valuable building block, it is susceptible to degradation, primarily through protodeboronation, under the basic, aqueous, and high-temperature conditions common in cross-coupling chemistry.

Recommendations for Researchers:

  • For Maximum Stability and Reproducibility: For challenging couplings, reactions requiring long reaction times, or when developing scalable and robust processes, the use of the corresponding MIDA boronate is strongly recommended. Its superior benchtop stability and capacity for slow, controlled release of the active boronic acid provide a significant advantage in minimizing side reactions and maximizing yields.[7][10]

  • For Improved Handling over the Free Boronic Acid: The pinacol ester offers a good balance of improved stability and ease of handling compared to the free boronic acid. It is a suitable choice for many standard applications, but its susceptibility to hydrolysis should be considered.

  • When Using the Free Boronic Acid: If using this compound directly, it is crucial to use high-purity material and consider that its decomposition is a potential competing reaction. Reaction times should be minimized, and conditions (base, solvent) should be carefully optimized.

  • Always Validate: Regardless of the chosen reagent, we strongly advise performing a stability assay as described in this guide under your specific intended reaction conditions to gather quantitative data and make an evidence-based decision.

By understanding the inherent stability characteristics of this compound and its more stable surrogates, and by employing the systematic experimental approach outlined here, researchers can significantly enhance the reliability and success of their synthetic projects.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. [Link]

  • Ispik, N. L., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(11), 2868–2873. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Communications, 46(42), 7948-7950. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Walczak, M. A., & Wrona-Piotrowicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2438–2447. [Link]

  • Rahman, M. M., et al. (2021). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Journal of the Chinese Chemical Society, 68(10), 1815-1824. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Semantic Scholar. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Anzai, J. I. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 10(11), 1254. [Link]

  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(5), 1369-1376. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

  • Guan, A., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 126(43), 7956–7965. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Sporzyński, A., et al. (2013). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Journal of Fluorescence, 23(5), 929-936. [Link]

  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 127-134. [Link]

  • ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Wiskur, S. L., & Lavigne, J. J. (2009). Solvent Effects in Boronic Acid-Diol Binding. Molecules, 14(12), 5069-5085. [Link]

  • James, T. D., & Shinkai, S. (2002). Boronic acids in saccharide recognition. Topics in Current Chemistry, 218, 159-200. [Link]

  • Maciejewska, G., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(19), 6549. [Link]

  • Furtak, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496–4504. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Bull, S. D., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Journal of the Brazilian Chemical Society, 22(7), 1213-1234. [Link]

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A Guide to Cross-Validation of Experimental Results Using Different Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of scientific research and pharmaceutical development, the credibility of experimental data is paramount. A single analytical technique, no matter how robust, provides only one perspective on a sample's properties. This guide delves into the critical practice of cross-validation, a process of confirming results using two or more distinct, or "orthogonal," analytical methods. For researchers, scientists, and drug development professionals, mastering this approach is not merely good practice—it is a cornerstone of generating reliable, defensible, and high-integrity data.

The Principle of Orthogonality: Why One Method is Not Enough

At its core, cross-validation using different techniques is about building a comprehensive and trustworthy picture of a sample. An "orthogonal method" is an additional technique that measures the same sample attribute but relies on a fundamentally different scientific principle for that measurement.[1][2][3] This approach is crucial because every analytical method has inherent biases and limitations stemming from its measurement principle.[4] By employing a second, independent method, you can safeguard against these biases and significantly increase confidence in your results.

The power of orthogonality lies in its ability to mitigate risk. If two methods, based on different physical or chemical principles, produce concordant results, it strongly suggests that the observed result is a true property of the sample and not an artifact of a single technique.[1][5] This is particularly vital in the pharmaceutical industry, where product quality, safety, and regulatory compliance are non-negotiable.[1]

Consider the measurement of protein aggregates in a biotherapeutic drug product—a critical quality attribute (CQA) that can impact both efficacy and patient safety.[6][7] Relying solely on one method could be misleading. An orthogonal approach provides the necessary independent confirmation to ensure data integrity.

Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a foundation of careful planning and execution. The process can be broken down into three key stages: selecting appropriate techniques, designing the experiment for direct comparison, and defining clear acceptance criteria.

Stage 1: Selecting Appropriate Orthogonal Techniques

The selection of methods is the most critical step. The goal is to choose techniques that probe the same characteristic through different physical mechanisms. For example, to measure the size of protein aggregates, one might pair a technique based on hydrodynamic radius with one based on mass and shape.

Below is a table of common analytical measurements and corresponding orthogonal techniques:

Analytical Measurement Primary Technique (Principle) Orthogonal Technique (Principle)
Protein Aggregation Size-Exclusion Chromatography (SEC-HPLC) (Separation by hydrodynamic size)[6][8]Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) (Separation by sedimentation coefficient, related to mass and shape)[9][10]
Particle Sizing Dynamic Light Scattering (DLS) (Measurement of Brownian motion)Taylor Dispersion Analysis (TDA) (Measurement of dispersion in microcapillary flow)[5]
Protein Structure Circular Dichroism (CD) Spectroscopy (Measures differences in the absorption of left-handed vs. right-handed circularly polarized light)Fourier-Transform Infrared (FTIR) Spectroscopy (Measures absorption of infrared radiation by molecular vibrations)
Analyte Quantification High-Performance Liquid Chromatography (HPLC) with UV detection (Separation followed by UV absorbance)Enzyme-Linked Immunosorbent Assay (ELISA) (Antigen-antibody binding with enzymatic detection)
Stage 2: Experimental Design for Comparability

To ensure a valid comparison, the experimental workflow must be designed to minimize variables other than the analytical technique itself. This involves analyzing the exact same set of samples and controls with each method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis Sample Homogeneous Sample Lot MethodA Analytical Method A (e.g., SEC-HPLC) Sample->MethodA MethodB Analytical Method B (e.g., SV-AUC) Sample->MethodB QC_High High QC QC_High->MethodA QC_High->MethodB QC_Mid Mid QC QC_Mid->MethodA QC_Mid->MethodB QC_Low Low QC QC_Low->MethodA QC_Low->MethodB DataComp Data Comparison & Statistical Analysis MethodA->DataComp Results A MethodB->DataComp Results B Conclusion Conclusion on Concordance DataComp->Conclusion

General workflow for a cross-validation study.
Stage 3: Defining Acceptance Criteria

Before initiating the study, it is imperative to establish pre-defined acceptance criteria for concordance. These criteria, grounded in regulatory guidelines and scientific rationale, determine whether the results from the orthogonal methods are considered equivalent.[11][12]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on analytical method validation.[13][14][15][16] For instance, a common acceptance criterion for quantitative methods is that the mean results from both techniques should fall within ±15% of each other.[11] Statistical tools such as correlation analysis or Bland-Altman plots can be employed to rigorously assess the agreement between the two methods.[17]

Case Study: Cross-Validation of Protein Aggregate Analysis

Objective: To accurately quantify the percentage of high molecular weight species (aggregates) in a monoclonal antibody (mAb) therapeutic, a critical quality attribute.

Orthogonal Methods Chosen:

  • Method A: Size-Exclusion Chromatography (SEC-HPLC) . This is a widely used technique that separates molecules based on their hydrodynamic volume as they pass through a column packed with porous beads.[6][18][19] Larger molecules like aggregates are excluded from the pores and elute faster.[20]

  • Method B: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) . Considered a gold-standard orthogonal technique to SEC, SV-AUC separates molecules based on their size and shape in response to a strong centrifugal force, without interaction with a stationary phase or column.[9][10][21] This first-principles technique can often reveal discrepancies not seen by SEC.[9]

Detailed Experimental Protocol

1. Sample Preparation:

  • A single, well-characterized batch of the mAb therapeutic is used for all analyses.

  • The sample is prepared at the target concentration (e.g., 10 mg/mL) in its formulation buffer.

  • Forced degradation (e.g., heat stress) is used to generate a sample with elevated aggregate levels to challenge the methods across their intended range.

2. Method A: SEC-HPLC Protocol:

  • System: UHPLC system with a UV detector set to 280 nm.

  • Column: Aqueous SEC column (e.g., 300 Å pore size) suitable for mAb analysis.

  • Mobile Phase: Phosphate-buffered saline, pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Analysis: The sample is injected in triplicate. The area of the aggregate peaks is compared to the total area of all peaks to calculate the percent aggregation.

3. Method B: SV-AUC Protocol:

  • System: Analytical Ultracentrifuge with absorbance optics (280 nm).

  • Cells: Double-sector charcoal-filled Epon centerpieces with quartz windows.

  • Sample Loading: 400 µL of sample and 420 µL of formulation buffer (reference) are loaded into the appropriate sectors.

  • Centrifugation: The rotor is spun at 42,000 RPM at 20°C.

  • Data Acquisition: Absorbance scans are collected every 2 minutes for 6 hours.

  • Analysis: Data are fitted to the Lamm equation using software (e.g., SEDFIT) to generate a sedimentation coefficient distribution (c(s)), from which the relative percentages of monomer and aggregate species are determined.

Data Presentation and Interpretation

The results from both methods are compiled for direct comparison.

Sample ID SEC-HPLC (% Aggregate) SV-AUC (% Aggregate) Difference (%) Result
mAb Batch 0011.2%1.4%-0.2%Concordant
mAb Batch 0025.8% (Heat Stressed)6.1% (Heat Stressed)-0.3%Concordant
mAb Batch 0032.5%4.5%-2.0%Discordant

Interpretation:

  • Concordant Results (Batches 001 & 002): The close agreement between SEC-HPLC and SV-AUC provides high confidence in the accuracy of the aggregation measurement for these batches.

  • Discordant Results (Batch 003): The significant difference in results for Batch 003 triggers an investigation. This discrepancy does not invalidate either method but highlights a potential issue that a single method would have missed.

Troubleshooting Discordant Results

When orthogonal methods yield conflicting results, a systematic investigation is required. The goal is not to prove one method "right" and the other "wrong," but to understand the underlying reason for the difference.

TroubleshootingTree Start Discordant Results Observed CheckCal Verify Instrument Calibration & System Suitability Start->CheckCal CheckSample Re-analyze Same Sample (Repeatability Check) CheckCal->CheckSample CheckMethod Review Method Parameters (e.g., Mobile Phase for SEC, Data Analysis for AUC) CheckSample->CheckMethod Hypothesize Formulate Hypothesis (e.g., SEC-column interaction, non-globular aggregate shape) CheckMethod->Hypothesize Investigate Design Experiment to Test Hypothesis Hypothesize->Investigate Conclusion Identify Root Cause & Refine Methods/Understanding Investigate->Conclusion

Decision tree for investigating discordant results.

Potential Causes for Discordance in the Case Study:

  • Method-Induced Artifacts: The high-pressure flow and interaction with the stationary phase in SEC can sometimes cause weakly-associated aggregates to dissociate, leading to an underestimation compared to the column-free SV-AUC method.[10][21]

  • Differences in Sensitivity: One method may be more sensitive to a particular type of aggregate (e.g., non-globular shapes) that the other method does not resolve as effectively.

  • Sample Matrix Interference: Components in the formulation buffer could interfere with one technique more than the other.

The investigation into the discordant result for Batch 003 might reveal that this batch contains a specific type of aggregate that is prone to disruption on an SEC column, a critical insight for process development and product characterization.

Conclusion

Cross-validation of experimental results using orthogonal analytical techniques is an indispensable strategy for ensuring data integrity and building a robust understanding of a product or system. It moves beyond simple verification to a state of deep analytical confidence. By embracing this approach, researchers and drug developers can mitigate risks, make more informed decisions, and adhere to the highest standards of scientific rigor, ultimately ensuring the quality and safety of their work. This practice is not just a regulatory expectation but a scientific necessity in the pursuit of accurate and reliable data.[22]

References

  • Detection of protein aggregates by sedimentation velocity analytical ultracentrifugation (SV-AUC): sources of variability and their relative importance. PubMed. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. De-RISK. [Link]

  • Sedimentation velocity analytical ultracentrifugation for characterization of therapeutic antibodies. National Center for Biotechnology Information (PMC - NIH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • Precision of protein aggregation measurements by sedimentation velocity analytical ultracentrifugation in biopharmaceutical applications. PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for Antibody Aggregation Analysis. Creative Biolabs. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Size Exclusion Chromatography (SEC) HPLC Technique. Phenomenex. [Link]

  • The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Bioprocess Online. [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]

  • When two analytical results don't match: How to approach discrepancies. Labox. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • What is meant by "orthogonal methods" in analytical chemistry? ResearchGate. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information (PMC - NIH). [Link]

  • What ways are there to show two analytical methods are equivalent? Cross Validated. [Link]

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A Researcher's Guide to Optimizing Suzuki Coupling Reactions: A Comparative Analysis of Catalytic Systems and Reaction Parameters

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its widespread application in the pharmaceutical, agrochemical, and materials science industries underscores its importance.[2][3] However, achieving optimal yields and reaction efficiency can be a significant challenge, as a multitude of interconnected parameters influence the reaction's outcome.[2][4] This guide provides a comprehensive comparison of various catalytic systems and reaction conditions, supported by experimental data from the literature, to empower researchers in making informed decisions for their specific synthetic targets.

The Heart of the Matter: The Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is paramount to optimizing its conditions. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The efficiency of each step is profoundly influenced by the choice of catalyst, ligands, base, and solvent.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R1-X Ar-X (Aryl Halide) R1-X->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Base Base Base->Transmetalation ArB(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) ArB(OR)2->Transmetalation Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Catalyst and Ligand: A Symphony of Sterics and Electronics

The choice of the palladium source and its associated ligand is arguably the most critical factor in a Suzuki coupling reaction. While simple palladium salts like Pd(OAc)₂ and PdCl₂ can be effective, the use of phosphine or N-heterocyclic carbene (NHC) ligands dramatically enhances catalyst stability and activity.[1][6]

Bulky, electron-donating ligands are known to facilitate both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions, especially with challenging substrates.[1] The following table summarizes the performance of various ligand systems in the coupling of different aryl halides with arylboronic acids.

Catalyst/Ligand SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChlorideCs₂CO₃Dioxane8012>95[7]
Pd(OAc)₂ / PCy₃Aryl TriflateK₃PO₄TolueneRT2>95[7]
Pd/NiFe₂O₄ (ligand-free)Aryl BromideK₂CO₃DMF/H₂O800.598[8]
Pd(OAc)₂ / SPhosAryl BromideK₃PO₄Toluene/H₂O100299[9]
PEPPSI-IPr (Pd-NHC)2-ChloropyridineK₃PO₄Dioxane1001894[1]

Key Insights:

  • For Aryl Chlorides: The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) is often necessary to achieve high yields, as aryl chlorides are less reactive than their bromide and iodide counterparts.[7]

  • For Aryl Triflates: Palladium catalysts paired with ligands such as tricyclohexylphosphine (PCy₃) are effective for the coupling of aryl triflates under mild conditions.[7]

  • Ligand-Free Systems: In some cases, particularly with activated aryl bromides and in polar, aqueous solvent systems, the reaction can proceed efficiently without an added ligand.[8][10] This is often attributed to the in-situ formation of catalytically active palladium nanoparticles.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They are typically stronger sigma-donors, leading to highly stable and active catalysts capable of coupling challenging substrates.[1]

The Unsung Heroes: Base and Solvent Selection

The choice of base and solvent plays a crucial, albeit sometimes overlooked, role in the success of a Suzuki coupling. The base is not merely a proton scavenger; it actively participates in the catalytic cycle by facilitating the formation of the active boronate species, which is more nucleophilic and readily undergoes transmetalation.[5]

Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[5] The optimal base often depends on the specific substrates and solvent system. For instance, a study on the coupling of bromobenzene and phenylboronic acid found that NaOH in a methanol/water mixture gave a 98.5% yield in just 30 minutes.[11] Another investigation revealed that for a particular reaction, Na₂CO₃ was the most effective base, yielding 98%.[12]

The solvent system influences the solubility of the reagents and the catalyst, and can also impact the reaction mechanism and selectivity.[13] While traditional organic solvents like toluene, THF, and dioxane are widely used, the development of aqueous and biphasic systems has offered significant advantages in terms of cost, safety, and environmental impact.[5][11] A mixture of DMF and water has been shown to be highly effective for certain Suzuki couplings.[8]

A Generalized Protocol for Optimizing Suzuki Coupling Yields

For researchers embarking on the optimization of a novel Suzuki coupling, a systematic approach is crucial. The following workflow provides a logical progression for identifying the optimal reaction conditions.

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation Start Define Substrates (Aryl Halide & Boronic Acid) Catalyst_Screen Screen a Panel of Pd Catalysts & Ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhos) Start->Catalyst_Screen Base_Screen Test a Variety of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Catalyst_Screen->Base_Screen Solvent_Screen Evaluate Different Solvents (e.g., Toluene, Dioxane, DMF/H₂O) Base_Screen->Solvent_Screen Temp_Concentration Optimize Temperature & Reagent Concentration Solvent_Screen->Temp_Concentration Time_Course Perform a Time-Course Study to Determine Optimal Reaction Time Temp_Concentration->Time_Course Scale_Up Scale-Up Optimized Reaction Time_Course->Scale_Up Analysis Analyze Yield & Purity Scale_Up->Analysis End Final Optimized Protocol Analysis->End

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Hydroxymethyl)-5-methylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of operational safety and environmental stewardship. 3-(Hydroxymethyl)-5-methylphenylboronic acid, a valuable building block in organic synthesis, requires a nuanced and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our environment.

Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. According to safety data sheets, this compound is known to cause eye, skin, and respiratory tract irritation.[1][2] Therefore, strict adherence to safety protocols is the first line of defense.

Personal Protective Equipment (PPE):

All handling of this compound and its waste must be conducted within a certified chemical fume hood. The following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are required to protect against potential splashes.[3]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene gloves, must be worn. It is advisable to consider double gloving.[3]
Body Protection A fully fastened lab coat that covers the arms is essential to prevent skin contact.[3]
Footwear Closed-toe shoes must be worn at all times within the laboratory.[3]
Respiratory Protection In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1]

Waste Segregation and Containerization: The Foundation of Compliant Disposal

The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[3] Under no circumstances should this chemical or its empty containers be discarded in regular trash or poured down the drain.[2][3]

Step-by-Step Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] These containers must be made of a compatible material.[4]

  • Clear and Accurate Labeling: Each waste container must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Solid Waste Management: Contaminated solid materials, including gloves, weigh paper, and pipette tips, should be placed in the designated solid hazardous waste container.

  • Liquid Waste Management: Solutions containing this compound should be collected in a designated liquid hazardous waste container. The label should also indicate the solvent and an approximate concentration of the boronic acid.[5]

On-Site Neutralization: A Cautious Consideration

While neutralization can be a viable disposal method for some simple boronic acids by converting them into more water-soluble boronate salts with a mild base like sodium bicarbonate, this practice is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.[3][6] The potential for unknown reactions and the paramount importance of safety necessitate a conservative approach.

Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is crucial for both safety and the integrity of future experiments.

Decontamination Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable solvent to remove the bulk of the residual boronic acid. This rinsate must be collected as liquid hazardous waste.

  • Secondary Decontamination: A wash with a basic solution can help in converting any remaining boronic acid into a more soluble boronate salt.[3] This can be followed by a water rinse. All liquids from this decontamination step must also be collected as liquid hazardous waste.[3]

  • Final Rinse: A final rinse with deionized water should be performed, with the rinse water also collected as hazardous waste.[3]

  • Drying: Allow the thoroughly cleaned glassware to air dry completely in a well-ventilated area before reuse.[3]

Disposal Workflow and Final Disposition

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal facility.

Step-by-Step Final Disposal Procedure:

  • Secure Storage: Store all sealed and properly labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Institutional Protocols: Adhere strictly to your institution's specific procedures for the pickup and disposal of hazardous waste. This may involve completing a chemical waste manifest or using a specific software system for waste tracking.

  • Professional Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or their designated hazardous waste contractor.

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance at each stage.

cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Decontamination & Final Preparation cluster_3 Final Disposal A Identify 3-(Hydroxymethyl)-5- methylphenylboronic Acid Waste B Wear Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B Safety First C Solid Waste (Gloves, Paper, etc.) B->C D Liquid Waste (Solutions, Rinsates) B->D E Use Designated, Labeled Hazardous Waste Containers C->E D->E H Securely Seal and Label All Waste Containers E->H F Decontaminate Glassware G Collect All Rinsates as Liquid Hazardous Waste F->G G->H I Store in Designated Satellite Accumulation Area H->I J Follow Institutional EHS Protocols for Pickup I->J K Disposal by Certified Hazardous Waste Facility J->K

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020). BORIC ACID. Retrieved from [Link]

  • MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Greenbook.net. (2015). Safety Data Sheet OSHA Hazard Communication Standard 29 CFR 1910.1200. Prepared to GHS Rev 3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.